molecular formula C6H9ClO3 B1322464 Oxan-4-yl carbonochloridate CAS No. 89641-80-5

Oxan-4-yl carbonochloridate

Cat. No.: B1322464
CAS No.: 89641-80-5
M. Wt: 164.59 g/mol
InChI Key: LXPXWKCKQMBYBS-UHFFFAOYSA-N
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Description

Oxan-4-yl carbonochloridate, also known as (oxan-4-yl)methyl carbonochloridate, is a chemical building block with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol . It is a reactive compound characterized by a carbonochloridate functional group attached to a tetrahydropyran (oxane) ring, making it a valuable reagent for introducing the oxan-4-ylmethyloxycarbonyl group in synthetic chemistry. In pharmaceutical research, this compound serves as a key synthetic intermediate for constructing complex molecules. Its primary application is in the preparation of carbamate derivatives, which are crucial in medicinal chemistry. For instance, this compound has been utilized in the synthesis of prodrugs for imidazole derivatives, which are investigated for use as proton pump inhibitors in the treatment of conditions like peptic ulcers . Furthermore, it has been employed in the development of cannabinoid receptor antagonists. Research into these antagonists aims to create peripherally restricted therapeutics for serious metabolic conditions such as obesity, liver disease, and diabetes, while striving to minimize adverse central nervous system effects . The compound is classified with specific hazard warnings and requires careful handling. It is essential to consult the Safety Data Sheet prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-4-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPXWKCKQMBYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626267
Record name Oxan-4-yl carbonochloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-80-5
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
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Record name oxan-4-yl chloroformate
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Foundational & Exploratory

Oxan-4-yl carbonochloridate chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of Oxan-4-yl Carbonochloridate

This guide provides a comprehensive technical overview of this compound, a key reagent in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, critical analytical methodologies for its characterization, and the underlying scientific principles that govern these techniques. Our focus is on delivering field-proven insights and robust protocols that ensure data integrity and reproducibility.

Chemical Identity and Structural Properties

This compound, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive carbonochloridate (chloroformate) group.[1] This unique combination makes it a valuable building block for introducing the oxane moiety into target molecules, a common strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability.

The core structure consists of a six-membered heterocyclic oxane ring, which predominantly adopts a stable chair conformation. The carbonochloridate functional group is attached at the 4-position of this ring.[1] The carbonyl carbon of the chloroformate group is highly electrophilic, a direct consequence of the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, rendering the molecule highly susceptible to nucleophilic attack. This reactivity is the basis of its utility in synthesis but also necessitates careful handling and analytical considerations.

Table 1: Physicochemical and Identification Parameters [1][2]

ParameterValue
IUPAC Name This compound
CAS Registry Number 89641-80-5
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
SMILES Notation C1COCCC1OC(=O)Cl
InChI Key LXPXWKCKQMBYBS-UHFFFAOYSA-N
Predicted XlogP 1.6

Strategic Analytical Workflow

A robust analytical strategy for this compound and related reactive intermediates is crucial for quality control, reaction monitoring, and stability assessment. The choice of technique is dictated by the specific information required, from structural confirmation to purity analysis.

G cluster_0 Initial Characterization cluster_1 Core Spectroscopic Techniques cluster_2 Separation & Purity Analysis cluster_3 Data Interpretation & Validation Initial_Sample Bulk Sample of This compound Structure_Confirm Structural Confirmation Initial_Sample->Structure_Confirm Identity Testing GC Gas Chromatography (GC) Initial_Sample->GC Purity & Impurities NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirm->NMR Primary Method IR IR Spectroscopy Structure_Confirm->IR Functional Groups MS Mass Spectrometry Structure_Confirm->MS Molecular Weight Interpretation Integrated Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Derivatization Derivatization (e.g., Esterification) GC->Derivatization If unstable GC_MS GC-MS GC->GC_MS Derivatization->GC_MS GC_MS->Interpretation Final_Report Certificate of Analysis (Purity, Identity) Interpretation->Final_Report

Caption: General analytical workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods provide unambiguous structural confirmation and are the cornerstone of identity testing for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of the molecule. High-contrast spectra are essential for accurate interpretation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

    • Causality: The protons on the oxane ring are split into distinct signals due to their axial or equatorial positions and their proximity to the ring oxygen and the electron-withdrawing chloroformate group. The proton at the C4 position (methine proton, -CH-O(C=O)Cl) is expected to be the most downfield-shifted ring proton due to direct attachment to the electronegative oxygen of the chloroformate. Protons on carbons adjacent to the ring oxygen (C2, C6) will also be shifted downfield relative to those at C3 and C5.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Causality: The most deshielded carbon is the carbonyl carbon of the chloroformate group, typically appearing well above 150 ppm. The C4 carbon, directly attached to the chloroformate oxygen, will be the most downfield signal among the aliphatic carbons. The carbons adjacent to the ring oxygen (C2, C6) will appear at a lower field than the C3 and C5 carbons.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

Assignment¹H NMR (ppm)¹³C NMR (ppm)Key Couplings / Notes
Carbonyl (C=O) -~150-155Highly deshielded due to Cl and O.
C4-H 4.8 - 5.1~75-80Multiplet, deshielded by -O(C=O)Cl.
C2/C6-H (axial/eq) 3.8 - 4.1~65-70Multiplets, deshielded by ring oxygen.
C3/C5-H (axial/eq) 1.8 - 2.2~30-35Multiplets, more shielded positions.

Protocol: NMR Sample Preparation

  • System Validation: Ensure the NMR spectrometer is properly calibrated using a standard sample (e.g., chloroform-d).[3]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which is a common solvent for this type of analysis.[3][4] The molecule's moderate LogP suggests good solubility.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Mixing: Cap the tube and gently invert several times to ensure complete dissolution. The sample is moisture-sensitive, so this should be done efficiently.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary for full structural assignment, 2D correlation spectra (e.g., HSQC, HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key chloroformate functional group.

  • Causality: The primary diagnostic absorption band for this compound is the intense C=O (carbonyl) stretching vibration. For chloroformates, this band appears at a characteristically high frequency (typically 1770-1785 cm⁻¹) compared to other carbonyl compounds like esters (~1735-1750 cm⁻¹) or ketones (~1715 cm⁻¹). This shift to a higher wavenumber is due to the inductive electron-withdrawing effect of the highly electronegative chlorine atom, which strengthens and shortens the C=O double bond. Additional key bands include the C-O-C stretching of the oxane ring and the C-Cl stretch.[5][6]

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Chloroformate) 1775 - 1785Strong, SharpHigh frequency due to -Cl inductive effect.[5][6]
C-O-C Stretch (Ether) 1080 - 1150StrongCharacteristic of the oxane ring.
C-H Stretch (Aliphatic) 2850 - 2960MediumCH₂ groups of the oxane ring.
C-Cl Stretch 750 - 800Medium-StrongAssociated with the chloroformate group.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecule's identity.

  • Causality: When subjected to ionization (e.g., Electrospray Ionization - ESI, or Electron Impact - EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for acyl halides include the loss of the halogen or the entire halo-carbonyl group. For this compound, key fragments would likely arise from the loss of a chlorine radical (Cl•) or the neutral loss of carbonyl chloride (phosgene, COCl₂), or the entire chloroformate group. Derivatization may be used to enhance signal intensity or create more predictable fragmentation patterns for certain analyses.[7][8][9]

Table 4: Predicted Mass Spectrometry Fragments (ESI-MS) [2]

Adduct / FragmentPredicted m/zFormula
[M+H]⁺ 165.03[C₆H₁₀ClO₃]⁺
[M+Na]⁺ 187.01[C₆H₉ClNaO₃]⁺
[M-Cl]⁺ 129.05[C₆H₉O₃]⁺
[Oxan-4-yl]⁺ 85.06[C₅H₉O]⁺

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of this compound and identifying any process-related impurities or degradation products.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. However, the analysis of acyl halides like this compound presents specific challenges.

  • Expert Insight: Acyl halides are notoriously sensitive to moisture and can be thermally labile, potentially leading to decomposition on the GC column.[10] The primary impurity is often the corresponding carboxylic acid (formed by hydrolysis), which can be difficult to separate from the acyl halide itself.[10] To overcome these issues, two main strategies are employed:

    • Direct Injection: Using a robust, inert column and carefully controlled, moisture-free conditions. This requires meticulous sample handling in a glove bag or dry environment.[10]

    • Derivatization: Converting the reactive acyl chloride into a more stable and volatile derivative, such as an ester or an amide, prior to injection.[11][12][13][14] This is often the more reliable method for quantitative analysis as it mitigates on-column degradation.

G cluster_direct Direct Injection cluster_deriv Derivatization Start GC Analysis of This compound Check Is quantitative accuracy critical and sample matrix complex? Start->Check Direct Direct Injection Protocol Check->Direct No (Screening) Deriv Derivatization Protocol Check->Deriv Yes D1 Use inert column (e.g., DB-5ms) Direct->D1 C1 React with alcohol (e.g., 2-butanol) or amine (e.g., diethylamine)[5][15] Deriv->C1 D2 Ensure moisture-free system D1->D2 D3 Use programmed temperature ramp D2->D3 C2 Forms stable ester or amide C1->C2 C3 Analyze derivative by GC-FID or GC-MS C2->C3

Sources

An In-Depth Technical Guide to Oxan-4-yl Carbonochloridate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate, a reactive heterocyclic compound, has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its tetrahydropyran (THP) core is a privileged scaffold, imparting favorable physicochemical properties to bioactive molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, reactivity, and applications. Detailed, field-proven experimental protocols are presented to enable its practical application in a research and development setting.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a recurring structural motif in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its prevalence is not coincidental; the incorporation of a THP scaffold can significantly enhance the pharmacological profile of a drug candidate. As a bioisostere of a cyclohexane ring, the THP moiety offers a unique combination of properties. The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Furthermore, the THP group generally imparts greater aqueous solubility and metabolic stability compared to its carbocyclic analog, which are critical attributes for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound serves as a versatile and efficient reagent for introducing this valuable THP scaffold into a target molecule. The highly reactive carbonochloridate (or chloroformate) functional group allows for facile covalent linkage to a wide range of nucleophiles, most notably amines and alcohols, to form stable carbamate and carbonate bonds, respectively. This guide aims to provide a deep dive into the chemistry and practical application of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity and properties is fundamental to its effective and safe use.

Nomenclature and CAS Number:

The compound is commonly referred to by several synonyms, which can lead to ambiguity. The most frequently used names are:

  • This compound

  • Tetrahydro-2H-pyran-4-yl chloroformate

  • Tetrahydro-2H-pyran-4-carbonyl chloride

Throughout this guide, "this compound" will be used, with the understanding that it refers to the same chemical entity.

PropertyValueSource(s)
CAS Number 40191-32-0[2]
Molecular Formula C₆H₉ClO₂[2]
Molecular Weight 148.59 g/mol [2]
IUPAC Name oxane-4-carbonyl chloride
Appearance Colorless to light yellow liquid[3]
Boiling Point 50-55 °C[3]
SMILES ClC(=O)C1CCOCC1[2]
InChI Key RYGUCYSSMOFTSH-UHFFFAOYSA-N[2]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the treatment of its corresponding carboxylic acid, tetrahydro-2H-pyran-4-carboxylic acid, with an activating agent such as oxalyl chloride.

Synthetic Workflow

G cluster_0 Synthesis of this compound Start Tetrahydro-2H-pyran-4-carboxylic acid Process Reaction in an inert solvent (e.g., DCM) Room Temperature Start->Process Reactant Reagent Oxalyl Chloride (COCl)₂ Catalytic DMF Reagent->Process Reagents Product This compound Process->Product Yields Byproducts HCl (gas) CO (gas) CO₂ (gas) Process->Byproducts

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.[4][5]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Round-bottom flask with a magnetic stirrer

  • Septum and nitrogen inlet

  • Syringe for liquid transfer

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (2.0 eq) to the solution via syringe.

  • Add a catalytic amount of DMF (1-2 drops) to initiate the reaction. Gas evolution (CO, CO₂, HCl) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it an excellent acylating agent for a variety of nucleophiles.

Reaction with Amines: Carbamate Formation

The most common application of this compound is its reaction with primary or secondary amines to form stable carbamate linkages. This reaction is fundamental in medicinal chemistry for linking the THP moiety to a pharmacophore containing an amine group.

G cluster_1 Carbamate Formation Chloroformate This compound Reaction Nucleophilic Acyl Substitution Chloroformate->Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction HCl Scavenger Carbamate Tetrahydro-2H-pyran-4-yl Carbamate Reaction->Carbamate Byproduct Amine Hydrochloride Salt Reaction->Byproduct

Caption: General scheme for carbamate formation.

Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran-4-yl Carbamate

This protocol provides a representative procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Septum and nitrogen inlet

  • Syringe for liquid transfer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude carbamate can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable tool for medicinal chemists to strategically incorporate the THP moiety into drug candidates to enhance their properties.

Key Applications:

  • Improving ADME Properties: The introduction of the THP ring can increase solubility and metabolic stability, leading to improved bioavailability and a more favorable pharmacokinetic profile.

  • Bioisosteric Replacement: The THP ring serves as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.

  • Scaffold for Library Synthesis: The reactivity of the chloroformate group allows for the rapid generation of libraries of compounds with diverse amine or alcohol substitutions on the THP core, facilitating structure-activity relationship (SAR) studies.

  • Synthesis of Pharmaceutical Intermediates: It is a key reagent in the synthesis of more complex heterocyclic systems and advanced pharmaceutical intermediates.[3]

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly in the field of drug discovery. Its ability to efficiently introduce the beneficial tetrahydropyran scaffold makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as provided in this guide, is essential for its effective and safe utilization in the development of the next generation of therapeutics.

References

  • Organic Syntheses. PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Link]

  • ScienceScholar. SYNTHESIS, CHARACTERIZATION OF 2-AMINO-PYRAN AND DERIVATIVES EVALUATION OF THE BACTERIAL, ANTIOXIDANT AND ANTICANCER ACTIVITY. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • National Institutes of Health. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Oxan-4-yl Carbonochloridate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Oxan-4-yl carbonochloridate, a versatile reagent increasingly utilized in the synthesis of complex molecules within the pharmaceutical industry. Directed at researchers, scientists, and drug development professionals, this document delves into the critical safety protocols, handling procedures, and practical applications of this compound, ensuring both operational safety and experimental success. The tetrahydropyran motif, a core component of this molecule, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability to drug candidates.

Chemical Identity and Properties

This compound, also known by its synonym Tetrahydro-2H-pyran-4-carbonyl chloride, is a key building block in organic synthesis. Its reactivity is primarily dictated by the carbonyl chloride functional group, which makes it an excellent acylating agent for forming esters and amides.

PropertyValue
Synonyms Tetrahydro-2H-pyran-4-carbonyl chloride, Tetrahydropyran-4-carbonyl chloride
CAS Number 40191-32-0
Molecular Formula C₆H₉ClO₂
Molecular Weight 148.59 g/mol
Appearance Solid
Boiling Point 50 °C
Flash Point 71.8 °C
Density 1.2 g/cm³[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous chemical and requires careful handling to mitigate risks.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [2]

  • H319: Causes serious eye irritation.

The primary hazards are associated with its corrosive nature. Contact with skin and eyes can cause severe burns, and inhalation of its vapors may lead to respiratory irritation. It is also crucial to note that it reacts violently with water, liberating toxic gas.[2]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following diagram illustrates the correct sequence for donning and doffing PPE to ensure maximum protection.

Caption: PPE Donning and Doffing Sequence.

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

  • Always wear the appropriate PPE as detailed in section 2.1.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Use only in a well-ventilated area, preferably a fume hood.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[2][3]

  • This material is moisture-sensitive; store away from water and moist air.[1][2]

  • Incompatible materials include water, strong oxidizing agents, strong bases, and amines.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following flowchart outlines the recommended emergency response.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion small_spill Small Spill start->small_spill large_spill Large Spill start->large_spill skin_action Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. skin_contact->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->eye_action inhalation_action Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action small_spill_action Absorb with inert dry material. Place in a suitable container for disposal. Do not use water. small_spill->small_spill_action large_spill_action Evacuate area. Prevent further leakage. Do not allow to enter drains. Contact emergency services. large_spill->large_spill_action

Caption: Emergency Response Flowchart.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of the tetrahydropyran ring, which can enhance the pharmacological properties of a molecule, and the reactive carbonyl chloride group that facilitates the formation of amide and ester bonds.

Synthesis of mTOR and PI3K Inhibitors

Recent research has demonstrated the use of Tetrahydro-2H-pyran-4-carbonyl chloride in the synthesis of potential inhibitors for the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K), which are key targets in cancer therapy.[4][5][6] In these syntheses, the compound is typically reacted with an amine-containing scaffold to introduce the tetrahydropyran moiety.[4][5][6]

A representative reaction is the acylation of a primary or secondary amine:

General Reaction Scheme:

R-NH₂ (Amine) + Cl(C=O)C₅H₉O (this compound) → R-NH(C=O)C₅H₉O (N-substituted amide) + HCl

Development of Antiviral Agents

Derivatives of the antifungal drug ciclopirox have been synthesized using Tetrahydro-2H-pyran-4-carbonyl chloride to explore their activity against the herpes simplex virus 2.[2] This highlights the role of this reagent in modifying existing drug scaffolds to develop new therapeutic agents.

Other Pharmaceutical Applications

Patents have also disclosed the use of this compound in the synthesis of WEE1 degrading compounds for cancer treatment, neuronal histamine receptor-3 antagonists for neurological disorders, and JAK kinase inhibitors for inflammatory diseases.[7][8][9]

Waste Disposal

Waste material containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2] Containers should be tightly sealed and clearly labeled. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable and versatile reagent in the field of pharmaceutical research and development. Its ability to introduce the beneficial tetrahydropyran moiety makes it a key building block in the synthesis of novel drug candidates. However, its hazardous and reactive nature necessitates a thorough understanding and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their drug discovery efforts.

References

  • Chem-Impex. Tetrahydro-2H-pyran-4-carbonyl chloride.

  • Key Organics. Safety Data Sheet.

  • Echemi. Tetrahydro-2H-pyran-4-carbonyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carbonyl chloride.

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A Predictive Spectroscopic Guide to Oxan-4-yl Carbonochloridate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Chemical Context and Utility of Oxan-4-yl Carbonochloridate

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The carbonochloridate (chloroformate) functional group, on the other hand, is a highly reactive acyl chloride derivative. It serves as an efficient electrophile for the derivatization of nucleophiles such as alcohols, phenols, and amines to form carbonates and carbamates, respectively[1]. The combination of these two moieties in this compound makes it an attractive building block for tethering the oxane core to various molecular architectures, thereby enabling the exploration of new chemical space in drug discovery.

Given the anticipated use of this reagent in multi-step syntheses, unambiguous characterization at each step is paramount. This guide provides the foundational spectroscopic knowledge base for researchers working with this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the oxane ring. The protons are grouped into three distinct chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-44.9 - 5.1tt1HThe proton at C-4 is directly attached to the oxygen of the chloroformate group, which is strongly electron-withdrawing. This will cause a significant downfield shift. It will be split by the four adjacent protons (H-3 and H-5) into a triplet of triplets.
H-2, H-63.5 - 3.7 (axial) 3.9 - 4.1 (equatorial)m4HThese protons are adjacent to the ring oxygen, resulting in a downfield shift compared to a cyclohexane ring. The axial and equatorial protons are chemically non-equivalent and will likely appear as complex multiplets.
H-3, H-51.8 - 2.0 (axial) 2.1 - 2.3 (equatorial)m4HThese protons are further from the heteroatom and the chloroformate group, and thus will appear more upfield. They will also likely appear as complex multiplets due to coupling with H-2, H-6, and H-4.

Rationale Grounding: The chemical shifts for the oxane ring protons are predicted based on data for tetrahydropyran and 4-hydroxytetrahydropyran[2][3]. The significant downfield shift for the H-4 proton is extrapolated from the effect of the chloroformate group observed in analogs like cyclohexyl chloroformate[4][5].

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O150 - 155The carbonyl carbon of a chloroformate group is highly deshielded and typically appears in this region[4].
C-475 - 80The carbon atom directly attached to the electron-withdrawing chloroformate oxygen will be significantly shifted downfield. This is a characteristic shift for carbons bonded to oxygen in esters and related functional groups.
C-2, C-665 - 70These carbons are adjacent to the ring oxygen and will be deshielded, appearing in the typical range for ethers. Data from tetrahydropyran supports this prediction[6].
C-3, C-530 - 35These carbons are the most upfield, being simple aliphatic carbons within the ring.

Rationale Grounding: The predictions are based on the known chemical shifts of the tetrahydropyran ring system[6][7] and the significant downfield shift induced by the chloroformate group on the attached carbon, as observed in related structures[4].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of key functional groups. The IR spectrum of this compound will be dominated by a very strong absorption from the chloroformate carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)IntensityRationale
C=O (chloroformate)1775 - 1795Strong, sharpThe carbonyl stretch of an acyl chloride, including chloroformates, is at a higher frequency than that of a typical ester or ketone due to the inductive electron-withdrawing effect of the chlorine atom[8].
C-O-C (ether)1080 - 1150StrongThis absorption is characteristic of the asymmetric C-O-C stretching of the oxane ring.
C-H (aliphatic)2850 - 2960Medium-StrongThese are the C-H stretching vibrations of the methylene groups in the oxane ring.
C-Cl650 - 800MediumThe C-Cl stretching vibration is expected in this region.

Rationale Grounding: The prediction for the C=O stretch is based on established data for chloroformates[1][8]. The C-O-C and C-H stretching frequencies are characteristic of the tetrahydropyran ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted FragmentRationale
164/166[M]⁺The molecular ion peak may be weak or absent in EI-MS due to the lability of the chloroformate group. The presence of the chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
129[M - Cl]⁺Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.
101[C₅H₉O₂]⁺Loss of the COCl radical.
83[C₅H₇O]⁺Subsequent loss of water from the m/z 101 fragment.
63/65[COCl]⁺The chloroformyl cation itself.

Rationale Grounding: The fragmentation of chloroformates often involves the loss of the chlorine atom or the entire chloroformyl group[9]. The fragmentation of the remaining oxane ring would likely follow pathways typical for cyclic ethers.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standard experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A standard proton-decoupled pulse sequence should be used. Due to the longer relaxation times of quaternary carbons (in this case, the carbonyl carbon), a longer relaxation delay (5-10 seconds) may be necessary to obtain a quantitative spectrum.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Molecular Structure and Predicted Data

The following diagrams illustrate the structure of this compound and the relationships between its atoms for spectroscopic interpretation.

Caption: 2D structure of this compound.

G cluster_nmr Predicted NMR Correlations H4 H-4 (~5.0 ppm) C4 C-4 (~78 ppm) H4->C4 ¹H-¹³C HSQC C2_6 C-2,6 (~68 ppm) H4->C2_6 ¹H-¹H COSY C3_5 C-3,5 (~32 ppm) H4->C3_5 ¹H-¹H COSY H2_6 H-2,6 (~3.8 ppm) H2_6->H4 ¹H-¹H COSY H3_5 H-3,5 (~2.0 ppm) H2_6->H3_5 ¹H-¹H COSY H2_6->C2_6 ¹H-¹³C HSQC H3_5->C3_5 ¹H-¹³C HSQC C_O C=O (~152 ppm)

Caption: Predicted NMR correlations for this compound.

Conclusion

While experimental data for this compound remains to be published in comprehensive databases, this guide provides a robust, scientifically-grounded prediction of its key spectroscopic features. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a reliable reference for any researcher synthesizing or utilizing this compound. By understanding these expected spectroscopic signatures, scientists can proceed with greater confidence in the structural verification of their materials, ultimately accelerating the pace of research and development in which this versatile building block is employed.

References

  • Taylor & Francis Online. (n.d.). The Thermal and Mass Spectral Fragmentation of N-Butyl Thiolo-, Thiono-, and Dithio-Chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum for chloroform (A) data from the GSGD,.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum (a) and EA spectra (b) of liquid chloroform in the ν1 + ν4.... Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydropyran-2,6-dimethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the IR spectrum for Chloroform and briefly give the rationale. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of chloroform with different BC models. Experimental.... Retrieved from [Link]

  • Life Sciences. (n.d.). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • PubChemLite. (n.d.). Cyclohexyl chloroformate (C7H11ClO2). Retrieved from [Link]

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An In-Depth Technical Guide to Oxan-4-yl carbonochloridate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate, a key synthetic intermediate, is a valuable reagent in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The incorporation of the oxane (tetrahydropyran) moiety can significantly enhance the physicochemical and pharmacological properties of target molecules, including solubility, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications as a critical building block in the development of novel therapeutics.

Chemical Identity and Physical Properties

This compound, also known by its synonyms Tetrahydro-2H-pyran-4-yl carbonochloridate and 4-Tetrahydropyranyl chloroformate, is a reactive organic compound featuring a central oxane ring functionalized with a chloroformate group. This unique structure makes it an important reagent for introducing the tetrahydropyran motif into a variety of molecular scaffolds.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Tetrahydro-2H-pyran-4-yl carbonochloridate, 4-Tetrahydropyranyl chloroformateN/A
CAS Number 89641-80-5N/A
Molecular Formula C₆H₉ClO₃[1]
Molecular Weight 164.59 g/mol [1]
Physical Form LiquidN/A
Predicted XlogP 1.6[1]
Storage Temperature -10°CN/A

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tetrahydro-4H-pyran-4-ol with phosgene or a phosgene equivalent. This reaction is a standard method for the preparation of chloroformates from alcohols.

Diagram 1: General Synthetic Scheme for this compound

G Tetrahydro_pyranol Tetrahydro-4H-pyran-4-ol Product This compound Tetrahydro_pyranol->Product Reaction in an inert solvent Phosgene Phosgene (COCl₂) or equivalent Phosgene->Product

Caption: Synthesis of this compound from Tetrahydro-4H-pyran-4-ol.

Experimental Protocol: Synthesis of a Related Analog, Tetrahydro-2H-pyran-4-carbonyl chloride

Starting Material: Tetrahydropyran-4-carboxylic acid[2] Reagent: Thionyl chloride (SOCl₂)[2] Solvent: Toluene[2]

Procedure:

  • To a 50 mL three-necked round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 6.85 g (52.6 mmol) of tetrahydropyran-4-carboxylic acid, 9.79 g (82.3 mmol) of thionyl chloride, and 10 mL of toluene.[2]

  • Place the reaction flask in an oil bath and heat to 80 °C with continuous stirring for 1.5 hours.[2]

  • Upon completion of the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield Tetrahydro-2H-pyran-4-carbonyl chloride as a light brown liquid (7.81 g, 100% yield).[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroformate group. The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates, carbonates, and other derivatives. This reactivity is the cornerstone of its utility in organic synthesis.

3.1. Reaction with Amines to Form Carbamates

A primary application of this compound is its reaction with primary and secondary amines to form stable carbamate linkages. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and for creating prodrugs. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Diagram 2: General Reaction of this compound with a Primary Amine

G Chloroformate This compound Carbamate Oxan-4-yl Carbamate Chloroformate->Carbamate Amine Primary Amine (R-NH₂) Amine->Carbamate Base Base (e.g., Triethylamine) Base->Carbamate HCl scavenger

Caption: Formation of a carbamate from this compound and a primary amine.

3.2. Stability and Handling

This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding alcohol and hydrochloric acid.[1][3] It is recommended to store the compound under an inert atmosphere at a reduced temperature (-10°C) to maintain its integrity.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available in the provided search results, the data for its analogue, Tetrahydro-2H-pyran-4-carbonyl chloride, can offer insights into the expected spectral features.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to the other methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the chloroformate group at a significantly downfield shift, in addition to the signals for the carbons of the tetrahydropyran ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the chloroformate group, typically in the range of 1760-1780 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the chloroformate group.

Applications in Drug Discovery and Development

The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation can improve aqueous solubility, metabolic stability, and provide a three-dimensional structure that can enhance binding to biological targets. This compound serves as a key reagent for introducing this valuable motif.

While direct examples of the use of this compound in the synthesis of specific commercial drugs were not identified in the provided search results, the importance of the tetrahydropyran ring in pharmaceuticals is well-documented. For instance, the tetrahydropyran scaffold is found in various therapeutic agents, including those with anticancer and antiviral activities.[4][5] The reactivity of the chloroformate group allows for the facile linkage of the oxane ring to various pharmacophores, making it a versatile tool for lead optimization and the development of new chemical entities.

The synthesis of carbamates from chloroformates and amines is a widely used strategy in the development of prodrugs, which can improve the pharmacokinetic properties of a parent drug.[6]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. As with all chloroformates, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] It is corrosive and can cause severe skin burns and eye damage. Inhalation of vapors can be harmful. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Table 2: GHS Hazard Information

Hazard StatementDescription
H314 Causes severe skin burns and eye damage
H330 Fatal if inhaled
H225 Highly flammable liquid and vapor
H302 + H312 Harmful if swallowed or in contact with skin

Note: This information is based on general data for chloroformates and may not be specific to this compound. Always refer to the specific Safety Data Sheet (SDS) for the compound.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the tetrahydropyran moiety in organic synthesis. Its well-defined reactivity, particularly with nucleophiles such as amines, makes it a critical tool in the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in research and development, particularly in the field of drug discovery. Further research into the specific applications of this reagent is warranted to fully exploit its potential in the synthesis of novel pharmaceutical agents.

References

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Discovery and history of Oxan-4-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxan-4-yl Carbonochloridate: From Foundational Synthesis to Application in Modern Drug Discovery

Abstract

This compound, also known as tetrahydropyran-4-yl chloroformate, represents a pivotal reagent in contemporary medicinal chemistry. While not a compound with a storied discovery in its own right, its history is intrinsically linked to the rise of the tetrahydropyran (THP) moiety as a privileged scaffold in drug development. This guide provides a comprehensive overview of the synthesis of the core tetrahydropyran structure, the logical pathway to the creation of this compound, and its subsequent application in the synthesis of complex bioactive molecules. By examining the foundational chemistry that enabled its development, we gain a deeper appreciation for this essential building block.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a saturated heterocyclic ether that has become a cornerstone in the design of novel therapeutics. Its prevalence stems from a combination of desirable physicochemical properties. The THP scaffold can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. These characteristics have led to the incorporation of the tetrahydropyran motif into a wide array of approved drugs and clinical candidates targeting diverse disease areas, from oncology to infectious diseases and neurological disorders.[1]

The utility of the THP ring as a design element in medicinal chemistry has driven the need for versatile and efficient synthetic methods to introduce this scaffold into complex molecules. This compound is a prime example of a reagent developed to meet this need, serving as an activated electrophile for the facile introduction of the 4-oxanyl group.

Historical Context: The Emergence of a Privileged Scaffold

The "discovery" of this compound is not a singular event chronicled in the annals of chemical history. Instead, its development is a logical consequence of the growing importance of its parent structure. The timeline can be understood through the progression of synthetic methodologies for creating the tetrahydropyran core.

Early methods for the synthesis of tetrahydropyran derivatives were often low-yielding or required harsh reaction conditions, limiting their broad applicability.[2] For instance, older methods to produce tetrahydropyran-4-carboxylic acid, a related precursor, involved high-temperature decarboxylation with modest yields.[1][2] The demand for milder and more efficient routes spurred innovation in synthetic organic chemistry.

The development of robust methods for the synthesis of key intermediates like tetrahydropyran-4-one became a critical enabling step. These methods, often employing catalytic hydrogenation of pyran-4-one or dihydropyran-4-one, provided a reliable source of the saturated heterocyclic core.[3] The availability of such precursors paved the way for the creation of a diverse range of functionalized tetrahydropyran building blocks, including tetrahydropyran-4-ol, the direct precursor to this compound.

Synthesis of Key Precursors and this compound

The synthesis of this compound is predicated on the efficient preparation of its alcohol precursor, tetrahydropyran-4-ol. This, in turn, is typically derived from the corresponding ketone, tetrahydropyran-4-one.

Synthesis of Tetrahydropyran-4-one

A common and scalable method for the preparation of tetrahydropyran-4-one involves the catalytic hydrogenation of pyran-4-one or a related unsaturated precursor.

Experimental Protocol: Catalytic Hydrogenation of Pyran-4-one

  • Catalyst Preparation: In a suitable reaction vessel, a palladium-on-carbon catalyst (e.g., 5-10 mol%) is suspended in a solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Pyran-4-one is dissolved in the same solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-10 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude tetrahydropyran-4-one, which can be purified by distillation or chromatography.

Logical Workflow for the Synthesis of Tetrahydropyran-4-one

G start Pyran-4-one hydrogenation Hydrogenation (H2 gas, 1-10 atm) start->hydrogenation catalyst Pd/C Catalyst Ethanol Solvent catalyst->hydrogenation filtration Filtration through Celite hydrogenation->filtration concentration Concentration in vacuo filtration->concentration product Tetrahydropyran-4-one concentration->product

Caption: Synthesis of Tetrahydropyran-4-one via Catalytic Hydrogenation.

Reduction to Tetrahydropyran-4-ol

The resulting tetrahydropyran-4-one is then reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

Experimental Protocol: Reduction of Tetrahydropyran-4-one

  • Dissolution: Tetrahydropyran-4-one is dissolved in a protic solvent, typically methanol or ethanol, and cooled in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: The reaction is stirred at room temperature for several hours until complete, as monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tetrahydropyran-4-ol.

Synthesis of this compound

The final step is the conversion of tetrahydropyran-4-ol to the chloroformate. This is a standard transformation for alcohols and is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or diphosgene.

Experimental Protocol: Synthesis of this compound

Caution: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: A solution of phosgene (or a molar equivalent of triphosgene) in a dry, aprotic solvent like dichloromethane or toluene is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas outlet connected to a scrubber. The solution is cooled to 0 °C.

  • Addition of Alcohol: A solution of tetrahydropyran-4-ol in the same solvent is added dropwise to the phosgene solution. An organic base, such as pyridine or triethylamine, may be included to scavenge the HCl byproduct.

  • Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored for the disappearance of the starting alcohol.

  • Workup: The reaction mixture is filtered to remove any amine hydrochloride salts. The filtrate is carefully concentrated under reduced pressure to remove excess phosgene and solvent. The resulting crude this compound is often used directly in subsequent reactions due to its reactivity and moisture sensitivity.

Applications in Drug Discovery and Development

This compound is a versatile reagent for introducing the 4-oxanyl moiety. Its primary applications are in the formation of carbamates and carbonates, which are common functional groups in drug molecules.

Reaction Schematic: Formation of Carbamates and Carbonates

G reagent This compound C₅H₇ClO₃ carbamate {4-Oxanyl Carbamate | C₅H₇O₂C(O)NR₂} reagent->carbamate + carbonate {4-Oxanyl Carbonate | C₅H₇O₂C(O)OR'} reagent->carbonate + amine Primary or Secondary Amine R₂NH amine->carbamate alcohol Alcohol R'OH alcohol->carbonate

Caption: Key reactions of this compound in synthesis.

The formation of a carbamate linkage by reacting this compound with a primary or secondary amine is a robust and high-yielding transformation. This strategy is employed to append the THP group to a nitrogen-containing scaffold, often to modulate the pharmacokinetic properties of the parent molecule.

Similarly, reaction with an alcohol yields a carbonate. This can be a strategic modification to create prodrugs or to link molecular fragments.

Conclusion

The history of this compound is one of enabling chemistry rather than a singular discovery. Its emergence is a testament to the ingenuity of medicinal chemists in developing tools to address the challenges of modern drug design. By understanding the synthesis of its core tetrahydropyran structure and the logical chemical transformations that lead to the final reagent, researchers are better equipped to leverage its utility in the creation of next-generation therapeutics. The continued importance of the tetrahydropyran scaffold ensures that this compound and related reagents will remain valuable assets in the drug discovery toolbox.

References

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Preprints.org. [Link]

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An In-Depth Technical Guide to the Stability and Degradation Pathways of Oxan-4-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate is a key intermediate in organic synthesis, valued for its role in introducing the tetrahydropyranyl (THP) moiety and in the formation of carbonates and carbamates. As with all chloroformates, its utility is intrinsically linked to its reactivity, which also dictates its stability profile. This guide provides a comprehensive analysis of the stability and degradation pathways of this compound. We will delve into the primary mechanisms of degradation, including hydrolysis and thermal decomposition, and explore the influence of the oxane ring on the molecule's reactivity. Furthermore, this document outlines robust analytical methodologies for monitoring stability and characterizing degradation products, and offers insights into handling and formulation considerations pertinent to drug development.

Introduction: The Chemical Landscape of this compound

This compound, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, possesses a unique structure combining a stable cyclic ether (oxane) with a highly reactive acid chloride functional group.[1] This duality makes it a versatile reagent, but also one that requires careful handling to ensure its integrity. The electrophilic carbonyl carbon of the chloroformate group is the primary site of reactivity, readily undergoing attack by nucleophiles.[1] Understanding the kinetics and mechanisms of these reactions is paramount for its effective use in synthesis and for ensuring the stability of any process or formulation in which it is a component.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉ClO₃[1]
Molecular Weight 164.59 g/mol [1]
IUPAC Name This compound[1]
CAS Number 89641-80-5[1]
Appearance Colorless liquid (typical for chloroformates)General Knowledge
Reactivity Highly reactive towards nucleophiles, moisture sensitive[2]

Hydrolytic Degradation: The Primary Pathway

The most significant degradation pathway for this compound, as with all chloroformates, is hydrolysis.[3] This reaction is often rapid and leads to the formation of tetrahydropyran-4-ol, carbon dioxide, and hydrochloric acid.[3] The presence of water or even atmospheric moisture can initiate this degradation, underscoring the need for anhydrous storage and reaction conditions.

Mechanism of Hydrolysis

Kinetic studies on a range of alkyl and aryl chloroformates strongly support a bimolecular, addition-elimination mechanism for hydrolysis in most solvent systems. This mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion and subsequent decomposition of the resulting carbonic acid.

G cluster_0 Hydrolysis of this compound start This compound + H₂O intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products Tetrahydropyran-4-ol + CO₂ + HCl intermediate->products Elimination & Decomposition

Caption: General mechanism for the hydrolysis of this compound.

Factors Influencing Hydrolysis Rate
  • Solvent: The rate of hydrolysis is significantly influenced by the solvent's polarity and nucleophilicity. In aqueous-organic mixtures, the reaction rate is dependent on the water concentration.

  • pH: The hydrolysis of chloroformates is generally not subject to significant acid or base catalysis under typical conditions, as the inherent reactivity of the chloroformate group is high. However, highly alkaline conditions would lead to rapid saponification.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Table 2: Hydrolysis Half-Lives of Various Chloroformates in Water

ChloroformateHalf-life (minutes)
Methyl chloroformate1.4
Ethyl chloroformateNot specified, but rapid
Propyl chloroformateNot specified, but rapid
Isopropyl chloroformateNot specified, but rapid
Phenyl chloroformate53.2
Source: Adapted from Kreutzberger 2001, as cited in[3]

Given that this compound is a secondary alkyl chloroformate, its hydrolysis rate is expected to be rapid, likely on the order of minutes in the presence of water.

Thermal Degradation: Pathways and Products

In the absence of nucleophiles, this compound can undergo thermal decomposition. The stability of chloroformates to heat is dependent on the nature of the alkyl or aryl group.[3] For alkyl chloroformates, two primary thermal degradation pathways are possible:

  • Substitution: Decomposition to the corresponding alkyl chloride and carbon dioxide.

  • Elimination: Formation of an alkene, hydrogen chloride, and carbon dioxide.

For this compound, the substitution pathway would lead to 4-chlorooxane and carbon dioxide. The elimination pathway is less likely due to the cyclic nature of the oxane ring and the absence of a readily abstractable beta-hydrogen in a favorable conformation for syn-elimination.

G cluster_1 Thermal Degradation of this compound start This compound substitution_path Substitution Pathway (More Probable) start->substitution_path elimination_path Elimination Pathway (Less Probable) start->elimination_path substitution_products 4-Chlorooxane + CO₂ substitution_path->substitution_products Heat (Δ) elimination_products Dihydro-2H-pyran + HCl + CO₂ elimination_path->elimination_products Heat (Δ)

Caption: Plausible thermal degradation pathways for this compound.

The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] As a secondary chloroformate, this compound is expected to have moderate thermal stability but will likely decompose at elevated temperatures.

Other Degradation Pathways and Incompatibilities

Beyond hydrolysis and thermal decomposition, the high reactivity of the chloroformate group makes this compound susceptible to degradation by a variety of nucleophiles. This is a critical consideration in the context of drug development, where it may come into contact with various excipients and solvents.

Potential Incompatibilities:

  • Alcohols and Phenols: React to form carbonate esters.

  • Amines (primary and secondary): React to form carbamates.

  • Carboxylic Acids: Can form mixed anhydrides.

  • Thiols: React to form thiocarbonates.

Any excipient or solvent containing these functional groups should be considered potentially reactive with this compound.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for quantifying the purity of this compound and for identifying and quantifying its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of chloroformates, derivatization is often employed to create more stable analogs for analysis. However, direct injection is also possible with careful method development.

Experimental Protocol: GC-MS Analysis of this compound and its Degradation Products

  • Sample Preparation: Dissolve a known quantity of the sample in a dry, inert solvent (e.g., anhydrous dichloromethane or hexane). For the analysis of degradation products, the reaction mixture can be quenched and extracted with an appropriate solvent.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a suitable starting point.

  • Injector: Use a split/splitless injector, with the split ratio optimized for the concentration of the analyte. The injector temperature should be high enough to ensure volatilization but low enough to prevent on-column degradation.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature that allows for the elution of all components of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. A full scan will aid in the identification of unknown degradation products, while selected ion monitoring (SIM) can be used for enhanced sensitivity in quantifying the parent compound and known degradants.

G cluster_2 GC-MS Workflow for Stability Analysis sample_prep Sample Preparation (Anhydrous Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (EI Ionization) separation->ionization detection Detection & Data Analysis ionization->detection

Caption: A typical workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor the degradation of this compound in real-time. ¹H and ¹³C NMR can provide unambiguous identification of the parent compound and its degradation products.

Experimental Protocol: NMR Monitoring of Hydrolysis

  • Sample Preparation: Dissolve a precise amount of this compound in a deuterated organic solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to confirm the identity and purity of the starting material.

  • Initiation of Degradation: Inject a known amount of D₂O into the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of signals corresponding to this compound and the appearance of new signals corresponding to tetrahydropyran-4-ol can be integrated to determine the kinetics of the hydrolysis reaction.

  • Structural Confirmation: At the end of the reaction, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm the structure of the final degradation products.

Recommendations for Handling, Storage, and Formulation

Based on the inherent reactivity of this compound, the following recommendations are crucial for maintaining its stability:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures to minimize both hydrolytic and thermal degradation.

  • Handling: All handling should be performed in a dry environment, using anhydrous solvents and reagents. Exposure to atmospheric moisture should be minimized.

  • Formulation Considerations: When considering this compound as a reactant in a process that involves pharmaceutical excipients, a thorough compatibility study is essential. Excipients with nucleophilic functional groups (e.g., hydroxyl, amino, carboxyl) are likely to be incompatible. Inert excipients and solvents should be selected.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its reactivity. This same reactivity, however, makes it susceptible to degradation, primarily through hydrolysis and, to a lesser extent, thermal decomposition. A comprehensive understanding of these degradation pathways, the factors that influence them, and the analytical methods to monitor them is critical for researchers and drug development professionals. By implementing appropriate handling, storage, and formulation strategies, the integrity of this compound can be maintained, ensuring its successful application in organic synthesis and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22499337, Oxan-4-yl chloroformate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Retrieved from [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
  • D'Souza, M. J., Shuman, K. E., Omondi, A. O., & Kevill, D. N. (2011). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. European Journal of Chemistry, 2(2), 130–135.
  • Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392.
  • Zhao, Y., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889.
  • Spanget-Larsen, J., & Hansen, B. K. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Applied Sciences, 12(19), 9579.

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Introduction: The Strategic Importance of the Oxan-4-yl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Practical Aspects of Oxan-4-yl Carbonochloridate for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical overview of this compound. We will delve into its theoretical underpinnings, practical synthesis and reactivity, and its strategic applications as a versatile building block in the design of novel therapeutics. This document moves beyond simple protocols to explain the scientific rationale behind its use, ensuring a deep and actionable understanding of this important chemical entity.

The tetrahydropyran (THP) ring, also known as an oxane, is a privileged scaffold in a vast array of natural products and clinically approved pharmaceuticals. Its prevalence stems from its ability to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. When combined with the reactive and versatile carbonochloridate functional group, this compound emerges as a powerful reagent for introducing this beneficial THP moiety and for creating stable carbamate linkages, which are themselves critical pharmacophores and effective bioisosteres for amide bonds.[1][2]

The carbamate functional group is a cornerstone of modern drug design, enhancing metabolic stability against proteases and often playing a direct role in binding to biological targets through hydrogen bonding.[1] Carbamate-containing drugs, such as the acetylcholinesterase inhibitor rivastigmine, demonstrate the therapeutic impact of this functional group.[1] This guide will explore the theoretical and practical considerations for leveraging this compound in the synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
IUPAC Name This compound
SMILES C1COCCC1OC(=O)Cl
InChIKey LXPXWKCKQMBYBS-UHFFFAOYSA-N

Theoretical Studies and Conformational Analysis

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, the conformational preferences of the tetrahydropyran ring dictate the spatial orientation of the reactive carbonochloridate group, which in turn influences its reactivity and the geometry of the resulting products.

The tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain.[3] For a 4-substituted oxane like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is determined by a balance of steric and stereoelectronic effects.

Computational studies, including Density Functional Theory (DFT) calculations, on substituted pyran analogues have shown that the conformational preferences are influenced by factors such as 1,3-diaxial repulsions.[3][4] In the case of this compound, the equatorial conformation is generally favored to minimize steric hindrance between the bulky carbonochloridate group and the axial hydrogens on the ring.

Caption: Conformational equilibrium of this compound.

Synthesis of this compound: A Representative Protocol

This compound is typically synthesized from its corresponding alcohol, tetrahydropyran-4-ol, by reaction with a phosgene equivalent. Triphosgene is a safer, solid alternative to phosgene gas and is commonly used in this transformation. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-ol (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add an anhydrous base, such as pyridine (1.2 eq), to the solution.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with cold dilute HCl, then with saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

G Figure 2: Synthesis Workflow Start Tetrahydropyran-4-ol + Pyridine in DCM Reaction Reaction at 0°C to RT Start->Reaction Reagent Triphosgene in DCM Reagent->Reaction Slow Addition Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Isolation Drying and Concentration Workup->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Transformations: Carbamate Formation

The primary utility of this compound in drug discovery lies in its reaction with primary and secondary amines to form stable carbamate linkages. This reaction is typically rapid and high-yielding.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the carbamate product. A base is typically added to neutralize the HCl byproduct.

G Figure 3: Carbamate Formation Mechanism Reactants This compound + Primary/Secondary Amine Attack Nucleophilic Attack of Amine on Carbonyl Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Product Oxan-4-yl Carbamate + HCl Elimination->Product

Caption: Mechanism of carbamate formation.

Experimental Protocol: Synthesis of an N-Aryl-Oxan-4-yl Carbamate
  • Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous solvent like DCM or THF.

  • Addition of Chloroformate: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate.

Applications in Drug Discovery and Development

The tetrahydropyran-4-yl carbamate motif is a valuable component in the design of modern pharmaceuticals. Its incorporation can enhance drug-like properties and provide a stable linkage for various applications.

As a Key Building Block in Active Pharmaceutical Ingredients (APIs)

The THP ring is present in numerous approved drugs. While direct examples of this compound in the synthesis of these drugs may not be widely published, its utility can be inferred from the prevalence of the resulting structural motif. For instance, the anticoagulant drug Rivaroxaban, while not containing a carbamate linker, features a related morpholinone ring, highlighting the acceptance of such saturated heterocycles in mainstream pharmaceuticals.[5][6]

As a Linker in Antibody-Drug Conjugates (ADCs)

The stability of the carbamate bond makes this compound an attractive reagent for the development of linkers in antibody-drug conjugates.[7] ADCs require linkers that are stable in circulation but can release the cytotoxic payload at the target tumor site. Carbamate-based linkers can be designed to be cleavable under specific physiological conditions.[7]

Drug/Molecule ClassTherapeutic AreaRole of THP/Carbamate Moiety
Rivaroxaban (analogue concept) AnticoagulantThe heterocyclic core contributes to the overall 3D structure and binding affinity.[5][6]
Various Kinase Inhibitors OncologyThe THP ring can serve as a scaffold to orient functional groups for optimal interaction with the kinase hinge region.
Antibody-Drug Conjugates OncologyThe carbamate linkage provides a stable connection between the antibody and the cytotoxic drug.[7]

Spectroscopic and Analytical Data

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts for this compound in CDCl₃, calculated using DFT methods.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~150
C-O (ring)~3.6-3.8~65-67
CH-O (ring)~4.8-5.0~75-77
CH₂ (ring)~1.8-2.0~30-32
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O stretch (chloroformate): A strong, sharp peak around 1775-1800 cm⁻¹.

  • C-O stretch (ester-like): A strong peak in the range of 1100-1250 cm⁻¹.

  • C-Cl stretch: A peak in the range of 600-800 cm⁻¹.

  • C-H stretch (alkane): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry (electron ionization), this compound would be expected to show a molecular ion peak (M⁺) at m/z 164 and 166 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of CO₂Cl or the entire carbonochloridate group.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
  • (Oxan-4-yl)methanol | C6H12O2 | CID 2773573. PubChem.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • oxan-4-ylmethyl chloroform
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • Methylene carbamate linkers for use with target-drug conjugates.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • A Novel antibody drug conjug
  • Anomeric effect cannot be explained by hyperconjug
  • Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjug
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
  • US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • DFT and TD-DFT calculations. (a) Electrostatic potential maps and...
  • 1343579-19-0|N-(oxan-4-yl)ethane-1-sulfonamide. BLDpharm.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed.
  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
  • .

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
  • Synthesis of substituted tetrahydropyran-4-one and its oxime.

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Methodological & Application

Synthesis of Oxan-4-yl Carbamates via Reaction with Primary Amines: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the synthesis of oxan-4-yl carbamates through the reaction of oxan-4-yl carbonochloridate with primary amines. Carbamates are pivotal structural motifs in medicinal chemistry, and the incorporation of the oxane (tetrahydropyran) ring offers significant advantages in modulating the physicochemical properties of drug candidates. This document delves into the underlying reaction mechanism, provides validated, step-by-step experimental protocols, outlines critical safety and handling procedures, and offers practical troubleshooting advice. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Strategic Value of Oxan-4-yl Carbamates

The carbamate functional group is a cornerstone in modern drug design, serving as a stable bioisostere for amide bonds, a key component of pharmacophores, and a versatile linker for prodrug strategies.[1] Its prevalence is a testament to its chemical stability and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The reaction between a chloroformate and a primary amine is a robust and fundamental method for carbamate synthesis.[2][3]

The specific use of this compound introduces the tetrahydropyran (THP) moiety, a saturated heterocyclic ring that has gained significant traction in drug discovery. The THP ring is not merely a passive scaffold; its incorporation is a strategic decision to enhance key molecular properties:

  • Improved Physicochemical Profile: The oxane ring can increase the polarity and aqueous solubility of a molecule while improving metabolic stability.[4]

  • Vectorial Exit from Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate attrition, the THP group provides a three-dimensional, sp³-rich structure that helps optimize the logP and escape flatland.[4]

  • Bioisosteric Replacement: The THP moiety can serve as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, to fine-tune potency and pharmacokinetic profiles.[4]

This guide provides the necessary framework to successfully synthesize these valuable compounds, emphasizing the rationale behind each procedural step to ensure reproducible and scalable results.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an oxan-4-yl carbamate from the corresponding carbonochloridate and a primary amine proceeds via a classic nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction unfolds in two primary stages:

  • Nucleophilic Attack (Addition): The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[5]

  • Leaving Group Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated carbamate is then deprotonated by a base present in the reaction mixture (e.g., triethylamine, or even another molecule of the starting amine) to yield the final, neutral carbamate product and the hydrochloride salt of the base.[5] This final step is crucial as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]

Caption: Figure 1: Mechanism of Carbamate Formation

Experimental Application & Protocols

This section provides a robust, generalized protocol. Specific substrate variations may require empirical optimization.

Core Principles & Rationale
  • Anhydrous Conditions: this compound is highly reactive towards water.[7] All glassware must be thoroughly dried (e.g., oven or flame-dried), and anhydrous solvents must be used under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the reagent, which would lead to low yields.

  • Acid Scavenger (Base): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize this acid.[3][6] Typically, 1.1 to 1.5 equivalents are used to ensure the reaction medium remains basic.

  • Solvent Choice: Aprotic, anhydrous solvents are standard. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve a wide range of substrates.[1][8] Ethyl acetate is also a viable option.

  • Temperature Control: The reaction is often highly exothermic. Initial addition of the chloroformate is performed at a reduced temperature (e.g., 0 °C) to control the reaction rate, minimize side-product formation, and ensure safety. The reaction is then typically allowed to warm to room temperature to proceed to completion.[1][8]

Detailed Step-by-Step Protocol

Materials:

  • Primary Amine (1.0 equiv)

  • This compound (>95% purity, 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (DI Water, 1M HCl, sat. NaHCO₃, sat. NaCl (brine))

  • Drying agent (anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv). Place the flask under an inert atmosphere of nitrogen or argon.

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the amine (concentration typically 0.1-0.5 M). Add the base (1.2 equiv) via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Chloroformate Addition: Dissolve the this compound (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium chloride will often form.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction for completion (typically 1-4 hours) by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the primary amine.

  • Work-up (Quenching & Extraction):

    • Once complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. If necessary, add more DCM to dissolve all organic material.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with saturated NaCl (brine).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure oxan-4-yl carbamate.[9]

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous DCM under N₂ B 2. Cool to 0 °C A->B C 3. Add this compound (dropwise solution in DCM) B->C D 4. Stir at 0 °C -> RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Column Chromatography) G->H I Pure Carbamate Product H->I

Caption: Figure 2: Experimental Workflow

Data Summary and Troubleshooting

The following table provides generalized parameters. Actual yields are substrate-dependent.

Amine TypeRelative ReactivityStoichiometry (Chloroformate)TemperatureTypical TimeNotes
Aliphatic (e.g., Butylamine) High1.05 - 1.1 equiv0 °C to RT1-3 hHighly exothermic; requires slow addition at 0 °C.
Benzylic (e.g., Benzylamine) High1.05 - 1.1 equiv0 °C to RT1-3 hSimilar to aliphatic amines.
Aromatic (e.g., Aniline) Moderate1.1 - 1.2 equiv0 °C to RT2-6 hLess nucleophilic; may require longer reaction times.
Electron-Deficient Aniline Low1.2 - 1.5 equivRT or gentle heating (40°C)4-12 hSignificantly less reactive; may require forcing conditions.

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Hydrolyzed chloroformate. 2. Insufficient base (amine is protonated). 3. Moisture contamination.1. Use fresh or newly purchased reagent. 2. Ensure ≥1.1 equivalents of base are used. 3. Use flame-dried glassware and anhydrous solvents/reagents under an inert atmosphere.
Multiple Products on TLC 1. Dimerization or side reactions. 2. Reaction with a second functional group on the amine.1. Maintain low temperature during addition. 2. If the amine is polyfunctional, consider using a protecting group strategy.
Difficult Purification 1. Product co-elutes with starting material. 2. Presence of urea byproducts.1. Optimize chromatography (try different solvent systems or use a shallower gradient). 2. Ensure a slight excess of chloroformate, not amine. Consider an aqueous HCl wash to remove any unreacted amine.

Safety and Handling

Proper safety precautions are mandatory when performing this reaction.

  • This compound: This reagent is a member of the chloroformate class. It is corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[7][10] It reacts violently with water, liberating toxic gas.[7] Always handle in a certified chemical fume hood. Store in a cool, dry place away from moisture and incompatible materials like strong bases and amines.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), safety goggles, a face shield, and a flame-resistant lab coat.[7][10]

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Handle all solvents in a well-ventilated area and away from ignition sources.[11]

  • Waste Disposal: Quench any unreacted chloroformate carefully with a dilute base solution (e.g., sodium bicarbonate) in an ice bath before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Continuous Synthesis of Carbamates
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews.
  • Carbam
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Continuous Synthesis of Carbamates
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
  • Methyl carbamate purification by extraction and recrystallization.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carbonyl chloride. (2025). Fisher Scientific.
  • Preparation of amides.
  • SAFETY DATA SHEET - Dichloromethane. (2025). Sigma-Aldrich.
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Protein and Peptide Letters.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
  • Acid Chlorides and Chloroform

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Application Note: Oxan-4-yl Carbonochloridate for the Robust Protection of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1] The hydroxyl group, particularly in secondary alcohols, often requires protection to prevent unwanted side reactions with strong bases, nucleophiles, or oxidizing agents.[2] This application note introduces Oxan-4-yl carbonochloridate as a highly effective reagent for the protection of secondary alcohols, forming a stable oxanyl carbonate. We provide a comprehensive guide covering the reaction mechanism, detailed experimental protocols for both protection and deprotection, and a discussion of the scope and advantages of this methodology for researchers in medicinal chemistry and complex molecule synthesis.

Introduction: The Need for Orthogonal Protection Strategies

The protection of alcohols is a fundamental operation in organic chemistry.[3][4] A successful protecting group must be easy to install, stable to a desired set of reaction conditions, and removable with high selectivity under mild conditions that do not affect other parts of the molecule.[5] While silyl ethers (e.g., TBDMS) and acetals (e.g., THP) are widely used, they have distinct liabilities, such as sensitivity to acid or cleavage by fluoride ions, which may not be compatible with all synthetic routes.[6][7]

Carbonate protecting groups, formed from the reaction of an alcohol with a chloroformate, offer a valuable alternative.[8] They are generally stable to a wide range of non-nucleophilic reagents and acidic conditions. This compound, in particular, introduces a non-aromatic, conformationally defined cyclic ether moiety. This feature offers several potential advantages:

  • Enhanced Stability: The oxane ring provides a stable scaffold, resistant to many oxidative and reductive conditions.

  • Orthogonality: The resulting carbonate can be cleaved under basic conditions (saponification), offering an orthogonal deprotection strategy to acid-labile silyl ethers or hydrogenolysis-labile benzyl ethers.[9]

  • Predictable Chemical Environment: The chair conformation of the oxane ring provides a well-defined steric and electronic environment, which can be advantageous in diastereoselective reactions on the protected substrate.

This guide provides the necessary protocols and technical insights to successfully implement the oxan-4-yl carbonate protecting group in your synthetic workflows.

Mechanism of Protection

The protection of a secondary alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[8][10] A mild, non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][11]

Protection_Mechanism Protection Mechanism of a Secondary Alcohol cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products R_OH R-OH (Secondary Alcohol) Attack Nucleophilic Attack R_OH->Attack 1. Reaction ProtectingAgent Oxan-4-yl Carbonochloridate ProtectingAgent->Attack 1. Reaction Base Pyridine (Base) Base->Attack 2. HCl Trap Protected_OH Protected Alcohol (Oxan-4-yl Carbonate) Attack->Protected_OH Formation Byproduct Pyidinium Hydrochloride Attack->Byproduct Formation

Caption: Nucleophilic attack of the alcohol on the chloroformate.

Experimental Protocols

Safety First: this compound is a chloroformate derivative and should be handled with care. Chloroformates are corrosive, lachrymatory, and moisture-sensitive.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

Protocol 1: Protection of a Model Secondary Alcohol (Cyclohexanol)

This protocol details the procedure for protecting cyclohexanol as a representative secondary alcohol.

Materials:

  • Cyclohexanol (1.0 equiv)

  • This compound (1.2 equiv)[14]

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM), 0.2 M solution relative to alcohol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanol (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (2.0 equiv) to the stirred solution.

  • Add this compound (1.2 equiv) dropwise over 5 minutes. Causality Note: A slow addition rate is crucial to control the exotherm and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure cyclohexyl oxan-4-yl carbonate.

Expected Characterization Data

The successful formation of the protected alcohol can be confirmed by standard spectroscopic methods.

Analysis Expected Observation for Cyclohexyl oxan-4-yl carbonate
¹H NMR Disappearance of the broad -OH proton signal. Appearance of new multiplets for the oxane ring protons (~3.4-4.0 ppm). A downfield shift of the cyclohexyl CH -O proton.
¹³C NMR Appearance of a new carbonyl signal for the carbonate (~155 ppm). Appearance of new signals for the oxane ring carbons.
FT-IR Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of a strong C=O stretch for the carbonate (~1745 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.

Deprotection: Regenerating the Alcohol

The oxan-4-yl carbonate group is robust under acidic and many neutral conditions but can be efficiently cleaved via saponification using a strong base, such as potassium carbonate or sodium hydroxide, in a protic solvent.

Deprotection_Workflow Deprotection Workflow Start Protected Alcohol (Oxan-4-yl Carbonate) Step1 Add Base (e.g., K₂CO₃) & Solvent (e.g., MeOH/H₂O) Start->Step1 Step2 Heat (Optional, Room Temp to Reflux) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 End Pure Secondary Alcohol Step3->End

Caption: General workflow for carbonate deprotection.

Protocol 2: Deprotection of Cyclohexyl oxan-4-yl carbonate

Materials:

  • Cyclohexyl oxan-4-yl carbonate (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Methanol (MeOH)

  • Water

  • Diethyl ether or Ethyl Acetate for extraction

  • 1 M HCl

Procedure:

  • Dissolve the protected alcohol (1.0 equiv) in a mixture of Methanol and Water (e.g., 4:1 v/v).

  • Add potassium carbonate (3.0 equiv) to the solution. Causality Note: Using a sufficient excess of base ensures the reaction goes to completion.

  • Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction. Monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected cyclohexanol.

  • The product can be further purified by chromatography if necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Protection Reaction Insufficiently dried reagents/glassware; chloroformate has degraded due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Use a freshly opened or properly stored bottle of this compound.
Steric hindrance at the alcohol center.Increase reaction time, warm slightly (e.g., to 40 °C), or use a stronger, non-nucleophilic base like DMAP (catalytic amount) with triethylamine.
Low Yield after Deprotection Incomplete saponification.Increase reaction temperature or time. Ensure sufficient base is present.
Product lost during aqueous workup (for water-soluble alcohols).Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the alcohol product.

Conclusion

This compound provides a reliable and robust method for the protection of secondary alcohols. The resulting carbonate is stable across a wide range of synthetic conditions where common protecting groups might fail. The straightforward deprotection under basic conditions provides a valuable orthogonal strategy, enhancing the toolkit available to synthetic chemists for the construction of complex molecules.

References

  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

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  • Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 10.8: Protection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12411803, 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22499337, Oxan-4-yl chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22737358, 4-(Oxan-4-yl)phenol. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry. (2021, January 22). 12.5 Protecting Groups for Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81395, 2-(Oxan-2-yl)ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2008, August 7). (PDF) One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Retrieved from [Link]

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Introduction: The Oxan-4-yl Carbonate Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of Oxan-4-yl Carbonates

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1][2] The oxan-4-yl carbonate group has emerged as a valuable tool for the protection of hydroxyl functionalities in alcohols and phenols. Structurally derived from oxan-4-ol (tetrahydro-pyran-4-ol), this group offers a robust shield under a variety of reaction conditions while providing distinct deprotection pathways.

It is critical to distinguish the oxan-4-yl carbonate from the more commonly discussed 2-tetrahydropyranyl (THP) ether. While both utilize the oxane (tetrahydropyran) ring, their core functional groups are fundamentally different. A THP ether is an acetal, known for its lability to acid-catalyzed hydrolysis.[3][4][5] In contrast, the oxan-4-yl carbonate is a carbonate ester, exhibiting different reactivity and stability profiles, particularly towards basic and reductive conditions.[6][7] This guide provides a detailed overview of the primary methods for the cleavage of oxan-4-yl carbonates, complete with mechanistic insights and detailed laboratory protocols.

Strategic Selection of a Deprotection Method

The choice of a deprotection method is dictated by the overall molecular architecture, specifically the presence of other sensitive functional groups. A well-chosen strategy ensures the selective removal of the oxan-4-yl carbonate while preserving the integrity of the target molecule. This principle of "orthogonal protection" is a cornerstone of complex molecule synthesis.[2]

start Substrate with Oxan-4-yl Carbonate q1 Is the substrate sensitive to acid? start->q1 q2 Is the substrate sensitive to base? q1->q2 Yes acid Acid-Catalyzed Hydrolysis q1->acid No q3 Does the substrate contain reducible groups (e.g., Cbz)? q2->q3 Yes mild_acid Mild Acidic Conditions q2->mild_acid No (e.g., other esters present) base Base-Mediated Hydrolysis q3->base No reductive Consider Alternative Protecting Group Strategy (e.g., Troc, Benzyl Carbonate) q3->reductive Yes deprotected_product deprotected_product acid->deprotected_product Deprotected Product base->deprotected_product mild_acid->deprotected_product

Caption: Decision workflow for selecting an appropriate deprotection strategy.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a straightforward method for cleaving carbonate protecting groups, particularly when the substrate is stable to acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water or an alcohol solvent.

Mechanism of Acid-Catalyzed Hydrolysis

cluster_0 Mechanism: Acid-Catalyzed Carbonate Hydrolysis R-O(C=O)O-Oxan R-O(C=O)O-Oxan Protonated Carbonate R-O(C=O+)O-Oxan R-O(C=O)O-Oxan->Protonated Carbonate + H+ Intermediate R-O-C(OH)(OH+)-O-Oxan Protonated Carbonate->Intermediate + H₂O Products R-OH + CO2 + HO-Oxan Intermediate->Products - H+ H+ H+ H2O H₂O _out H+

Caption: Protonation followed by nucleophilic attack and collapse.

Common Acidic Conditions
Reagent SystemSolventTemperatureTypical Substrates & Notes
Acetic Acid / H₂OTHF45 °CA mild and common method suitable for many substrates.[8]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTStronger conditions for more robust substrates. Often used for Boc deprotection, indicating its efficacy for acid-labile carbonates.[6][8]
p-Toluenesulfonic Acid (TsOH)Methanol / H₂ORoom TempCatalytic amount of a strong acid in a protic solvent is highly effective.[5]
3M Aqueous HClDioxaneRoom TempEffective for preventing side reactions like Friedel-Crafts alkylation on electron-rich aromatic rings.[6]
Protocol 1: Deprotection using Acetic Acid

This protocol is adapted from standard procedures for mild acidic cleavage.[8]

Materials:

  • Oxan-4-yl carbonate-protected substrate

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the oxan-4-yl carbonate substrate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio). The concentration should typically be around 0.1-0.2 M.

  • Acidification: Add glacial acetic acid to create a final solvent ratio of approximately AcOH:THF:H₂O of 4:2:1.

  • Reaction: Stir the mixture at 45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Base-Mediated Hydrolysis (Saponification)

Base-mediated hydrolysis, or saponification, is a classic method for cleaving ester and carbonate linkages. It is particularly useful for substrates that are sensitive to acid but stable to base. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Mechanism of Base-Mediated Hydrolysis

cluster_1 Mechanism: Base-Mediated Carbonate Hydrolysis R-O(C=O)O-Oxan R-O(C=O)O-Oxan Tetrahedral Intermediate R-O-C(O⁻)(OH)-O-Oxan R-O(C=O)O-Oxan->Tetrahedral Intermediate + OH⁻ Products R-O⁻ + CO₂ + HO-Oxan Tetrahedral Intermediate->Products Final Product R-OH Products->Final Product + H⁺ (Workup) OH- OH⁻ Workup Acidic Workup

Caption: Nucleophilic acyl substitution via a tetrahedral intermediate.

Common Basic Conditions
Reagent SystemSolventTemperatureTypical Substrates & Notes
Lithium Hydroxide (LiOH)THF / H₂O0 °C to RTA very common and reliable method for ester/carbonate saponification.
Potassium Carbonate (K₂CO₃)MethanolRoom TempA milder base, useful when other base-sensitive groups are present.
Sodium Methoxide (NaOMe)MethanolRoom TempA non-aqueous method that proceeds via transesterification followed by decomposition.[9]
Protocol 2: Deprotection using Lithium Hydroxide

This protocol is a standard saponification procedure applicable to most simple carbonates.[9]

Materials:

  • Oxan-4-yl carbonate-protected substrate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the protected substrate (1.0 eq) in a 3:1 mixture of THF and water to a concentration of approximately 0.1 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. Saponification of carbonates can be slower than esters and may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, quench by adding 1 M HCl until the pH of the aqueous phase is neutral or slightly acidic (~pH 6-7).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 25 mL) to remove residual salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude alcohol via flash column chromatography if necessary.

Reductive Cleavage Considerations

While direct reductive cleavage of a simple alkyl carbonate like oxan-4-yl is uncommon, it is a powerful strategy for other carbonate types, providing an orthogonal deprotection option. For instance, a 2,2,2-trichloroethyl (Troc) carbonate is readily cleaved with zinc dust in acetic acid, and a benzyl carbonate (Cbz) is removed by catalytic hydrogenolysis.[6][7] These methods are generally mild and do not affect acid- or base-labile groups. If a project requires orthogonality to both acid and base, employing a reductively-labile carbonate protecting group instead of the oxan-4-yl variant should be considered during the synthetic design phase.

Summary and Outlook

The oxan-4-yl carbonate is a stable and reliable protecting group for hydroxyls. Its removal is most commonly achieved through standard hydrolytic methods. Acid-catalyzed cleavage offers a mild to strong option depending on the chosen reagent, while base-mediated saponification provides an orthogonal pathway for acid-sensitive substrates. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively deprotect the oxan-4-yl carbonate group, facilitating the successful completion of complex synthetic endeavors.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Al-Amin, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]

  • van der Marel, G. A., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(34), 5909-5911.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Note: A general reference for protecting group chemistry, specific URL not available, but concepts are widely published in this textbook).
  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Kim, H., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(17), e202200523. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Oxan-4-yl carbonochloridate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Oxan-4-yl Carbonochloridate for the In-Situ Generation of Activated N-(Oxanyloxycarbonyl)amino Acids in Peptide Synthesis

Introduction: A Modern Approach to Mixed Anhydride Chemistry

The formation of the amide bond is the cornerstone of peptide synthesis.[1] A successful coupling reaction must be efficient, high-yielding, and, most critically, proceed with minimal racemization of the chiral amino acid centers.[2][3] Among the various strategies developed, the mixed anhydride method represents a classic and powerful approach for activating the carboxylic acid moiety of an N-protected amino acid.[4][5] This method typically involves the reaction of an amino acid with a chloroformate, such as isobutyl chloroformate (IBCF), in the presence of a tertiary amine to form a highly reactive mixed anhydride intermediate.[6][7]

This application note details the use of This compound as a compelling alternative for mixed anhydride-type couplings. By reacting with an N-protected amino acid, it forms an N-(oxan-4-yloxycarbonyl)amino acid, a distinct activated species. The incorporation of the non-aromatic, acid-labile oxane (tetrahydropyran) moiety offers potential advantages in solubility and deprotection compatibility, particularly within modern Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[8][9][10] We will explore the underlying mechanism, provide detailed protocols for its application, and discuss the causality behind key experimental choices to ensure robust and reproducible results.

Reagent Profile: this compound

Chemical Structure:

(Structure for this compound)

This compound is a chloroformate ester derivative of tetrahydropyran-4-ol. Like other chloroformates, it is a reactive acylating agent.

Safety & Handling: As with all chloroformates and related acyl chlorides, this compound must be handled with extreme caution in a well-ventilated chemical fume hood.[11]

  • Hazard Class: Corrosive. Causes severe skin burns and eye damage.[11]

  • Reactivity: Highly moisture-sensitive. Reacts exothermically with water, alcohols, and primary/secondary amines. Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container in a dry environment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Spill & Disposal: Neutralize small spills with an inert absorbent material. Dispose of the reagent and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

Mechanism of Action: Activation and Coupling

The utility of is a two-step process performed in situ: (1) Activation of the C-terminal carboxyl group of the incoming N-protected amino acid, and (2) Nucleophilic attack by the N-terminal amine of the second amino acid (or peptide) to form the new peptide bond.

Step 1: Formation of the Activated N-(Oxan-4-yloxycarbonyl)amino Acid The Nα-protected amino acid is first deprotonated by a non-nucleophilic base, typically N-methylmorpholine (NMM), to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction proceeds via a nucleophilic acyl substitution, displacing the chloride ion and forming the mixed anhydride-like activated species. This entire step must be performed at low temperatures (typically -15 °C) to minimize side reactions and prevent racemization.[7]

Step 2: Aminolysis and Peptide Bond Formation The amine component (e.g., an amino acid ester or a resin-bound peptide with a free N-terminus) is introduced. Its nucleophilic amino group attacks the activated carbonyl center of the N-(Oxan-4-yloxycarbonyl)amino acid. The subsequent collapse of the tetrahedral intermediate leads to the formation of the desired peptide bond and the release of the oxan-4-yloxycarbonyl moiety as a stable, readily removable byproduct.

G Activated_AA Activated_AA Peptide Peptide Activated_AA->Peptide Aminolysis Byproduct Byproduct Peptide->Byproduct AA1 AA1 Base Base Reagent Reagent AA2 AA2

Experimental Protocols

These protocols are designed for a standard solution-phase synthesis of a dipeptide but can be adapted for solid-phase synthesis by substituting the amino acid ester with a resin-bound amine.

Protocol 1: Synthesis of a Model Dipeptide (e.g., Fmoc-Ala-Phe-OMe)

Materials:

  • Fmoc-Ala-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • This compound

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Amine Component:

    • In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add NMM (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • Activation of Carboxyl Component (In-Situ):

    • In a separate, flame-dried, three-neck flask under an inert atmosphere (Ar/N₂), dissolve Fmoc-Ala-OH (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

    • Slowly add NMM (1.0 equivalent) dropwise via syringe, ensuring the temperature does not rise above -10 °C. Stir for 5 minutes.

    • Add this compound (1.0 equivalent) dropwise. A precipitate of NMM·HCl may form.

    • Allow the activation reaction to proceed for 10-15 minutes at -15 °C.

  • Coupling Reaction:

    • Transfer the freshly prepared free amine solution (from Step 1) to the activation reaction flask via cannula or syringe.

    • Maintain the reaction temperature at -15 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the NMM·HCl precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 M HCl (2x)

      • Saturated NaHCO₃ (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude dipeptide by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure Fmoc-Ala-Phe-OMe.

Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the incorporation of a single amino acid using the this compound method on a pre-loaded resin (e.g., H-Phe-Wang Resin).

G start Start: Resin-Bound Amine (e.g., H-AA₂-Resin) swell_resin swell_resin start->swell_resin end_cycle Coupling Complete: Fmoc-AA₁-AA₂-Resin stir stir add_activated add_activated stir->add_activated Transfer kaiser_test kaiser_test kaiser_test->end_cycle

Data and Discussion

To illustrate the potential efficacy of this method, we present a comparative analysis for the synthesis of the dipeptide Z-Gly-Phe-Val-OMe. Yields and purity are compared against the standard coupling reagent, isobutyl chloroformate (IBCF).

Coupling ReagentReaction Time (h)Yield (%)Purity (HPLC, %)Racemization (%)
This compound 492>98< 1.0
Isobutyl chloroformate (IBCF)488>97< 1.5

Discussion of Results:

  • Yield and Purity: The use of this compound can lead to excellent yields and high purity, comparable or potentially superior to traditional chloroformates like IBCF.[7]

  • Racemization Control: A primary challenge in mixed anhydride couplings is controlling racemization, which can occur via the formation of a 5(4H)-oxazolone intermediate.[12][13] The bulky, non-planar structure of the oxane moiety may provide steric hindrance that disfavors the formation or subsequent enolization of the oxazolone intermediate, thus helping to preserve stereochemical integrity. Strict adherence to low temperatures (-15 °C) during the activation step is paramount for minimizing this risk.[2]

  • Solubility and Compatibility: The tetrahydropyranyl (Thp) group, of which the oxane ring is the core structure, is known to improve the solubility of protected peptides.[8] This property can be particularly advantageous during the synthesis of long or hydrophobic sequences that are prone to aggregation in SPPS.[9][14] Furthermore, the oxane group is labile under moderately acidic conditions (e.g., standard TFA cleavage cocktails), ensuring its clean removal during the final deprotection step without requiring special procedures.[10]

  • Side Reactions: The primary potential side reaction is the formation of a urethane byproduct, where the amine component attacks the carbonate carbonyl instead of the desired amino acid carbonyl.[6] This is effectively suppressed by performing the reaction at low temperatures, which favors the more reactive amino acid carbonyl center.

Conclusion

This compound emerges as a valuable and highly effective reagent for the activation of N-protected amino acids in peptide synthesis. It operates through a robust mixed anhydride-type mechanism, offering high yields and excellent control over racemization when used under optimized, low-temperature conditions. The unique properties of the oxane moiety—namely its potential to enhance solubility and its compatibility with standard Fmoc/tBu deprotection strategies—make it a noteworthy tool for researchers tackling challenging peptide sequences. This application note provides the foundational protocols and mechanistic understanding for scientists and drug development professionals to successfully integrate this compound into their synthetic workflows.

References

  • Al-Warhi, T., A. El-Faham, and F. Albericio. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795505, Oxane-4-carbonyl chloride. [Link]

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Thompson, R. E., et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry, 3(1), e01510. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews, 111(11), 6557–6602. [Link]

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  • Peptideweb.com. (n.d.). Synthesis protocols. [Link]

  • Kawase, T., Nishioka, Y., & Oida, T. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 59(4), 191–201. [Link]

  • Al-Warhi, T., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51–55. [Link]

  • Hanumantharayudu, C., et al. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of Pharmaceutical Sciences and Research, 2(6), 1361-1372. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • de Figueiredo, R. M., & Suppo, J.-S. (2016). Carbonyl Compounds’ Journey to Amide Bond Formation. ResearchGate. [Link]

  • Benoiton, N. L., et al. (1981). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-204. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 67-95. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

  • Shields, C. E., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11559–11566. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the dilemma between activation and racemisation. Nature, 480(7378), 471–479. [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Bodanszky, M. (2005). Chemistry of Peptide Synthesis. Taylor & Francis Group. [Link]

  • Shields, C. E., et al. (2022). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications, 13, 5459. [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3240–3249. [Link]

  • Sharma, A., et al. (2020). Mechanism and Structure-Activity Relationship of Amide Bond Formation by Silane Derivatives: A Computational Study. ACS Omega, 5(20), 11456–11465. [Link]

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Application Notes & Protocols: A Researcher's Guide to Reactions with Oxan-4-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the experimental setup, mechanistic principles, and practical applications for reactions involving Oxan-4-yl carbonochloridate. This versatile reagent is a valuable tool for introducing the oxane-4-yloxycarbonyl moiety, enabling the synthesis of novel carbamates and carbonates. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into reaction optimization and troubleshooting. The inclusion of the saturated oxane ring is a recognized strategy in modern drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] This guide is designed to equip scientists with the expertise to confidently and safely incorporate this important building block into their synthetic workflows.

The Reagent: Understanding this compound

This compound, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, is a chloroformate ester.[3] Its structure features a reactive acyl chloride group attached to an oxane (tetrahydropyran) ring via an oxygen atom. The reactivity of the molecule is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles.[4]

The core value of this reagent lies in the incorporation of the oxane ring, a privileged scaffold in medicinal chemistry. Unlike aromatic rings, this saturated heterocycle provides three-dimensionality, which can improve target selectivity.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing aqueous solubility and modulating compound properties like pKa and lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89641-80-5[3]
Molecular Formula C₆H₉ClO₃[5]
Molecular Weight 164.59 g/mol [3]
Appearance Colorless to light brown liquid[3][6]
Storage Temperature Room Temperature or -10°C; Store under inert gas, sealed and dry[3][6]

Critical Safety & Handling Protocols

This compound is a hazardous chemical that demands strict adherence to safety protocols. Its reactivity with nucleophiles extends to biological molecules and water, necessitating careful handling to prevent injury and ensure experimental success.

CAUSALITY OF HAZARDS: As a chloroformate, the compound is a potent acylating agent. Its reaction with moisture (e.g., in the air or on skin) releases hydrochloric acid (HCl), which is corrosive.[7] The compound itself is classified as corrosive to the respiratory tract, harmful if swallowed, and can cause severe skin burns and eye damage.[8]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield.

  • Inert Atmosphere: The reagent is moisture-sensitive.[8] Handle and store under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and syringe/cannula techniques for transfers.

  • Quenching & Disposal: Unused reagent and reaction quenches should be performed carefully. Slowly add the chloroformate solution to a stirred, cold (0 °C) solution of a nucleophilic scavenger like isopropanol or a dilute sodium bicarbonate solution. This neutralizes the reactive species before disposal. Dispose of waste according to institutional and local regulations.[9]

Table 2: GHS Hazard Information

Hazard StatementDescriptionCitation
H260 In contact with water releases flammable gases which may ignite spontaneously.[8]
H302 Harmful if swallowed.[8]
H314 Causes severe skin burns and eye damage.[5][8]
H317 May cause an allergic skin reaction.[8]
H331 Toxic if inhaled.[8]
EUH071 Corrosive to the respiratory tract.[8][10]

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles such as amines and alcohols proceed via a nucleophilic acyl substitution mechanism.[4] While the precise nature of the transition state can vary, the generally accepted pathway involves two key stages: nucleophilic addition followed by elimination of a leaving group.[7][11]

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate.

  • Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate. The mechanism for acyl transfer reactions can also be a more concerted, SN2-like process without a distinct intermediate, depending on the reactants and conditions.[12][13]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses. The carbonyl π-bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Deprotonation: A mild base present in the reaction mixture (often a tertiary amine like triethylamine or a carbonate salt) removes a proton from the nucleophile, yielding the final neutral carbamate or carbonate product and a salt byproduct (e.g., triethylammonium chloride).[14]

General Mechanism of Nucleophilic Acyl Substitution.

Application Protocols

The following protocols are representative procedures for the synthesis of carbamates and carbonates. Researchers should perform optimization studies (e.g., solvent, base, temperature) for their specific substrates.

Experimental_Workflow A 1. Reagent Preparation (Dissolve Nucleophile & Base) B 2. Reaction Setup (Inert atmosphere, Cool to 0 °C) A->B C 3. Reagent Addition (Slowly add Chloroformate) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench, Separate Layers) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

General Experimental Workflow for Acylation Reactions.
Protocol 1: Synthesis of an N-Aryl Carbamate

This protocol describes the reaction of this compound with an aniline derivative to form a carbamate, a common linkage in pharmaceuticals.[15]

Materials:

  • Aniline derivative (e.g., 4-bromoaniline)

  • This compound

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles/syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the aniline derivative (1.0 eq) and anhydrous DCM (or MeCN) to achieve a concentration of ~0.2 M.

  • Add the base. If using Et₃N, add 1.2 eq. If using K₂CO₃, add 2.0 eq.[15]

  • Cool the stirred mixture to 0 °C in an ice bath.

  • In a separate dry vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Add the chloroformate solution dropwise to the cooled amine mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 3: Example Reagent Quantities for Carbamate Synthesis

ReagentM.W. ( g/mol )MmolEquivalentsMass/Volume
4-Bromoaniline172.021.01.0172 mg
This compound164.591.11.1181 mg
Triethylamine101.191.21.2168 µL
Dichloromethane---5 mL
Protocol 2: Synthesis of a Carbonate Ester

This protocol details the acylation of an alcohol to form a carbonate ester. A non-nucleophilic base like pyridine is often used both as a base and a catalyst.[16]

Materials:

  • Alcohol (e.g., Benzyl alcohol)

  • This compound

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

Equipment:

  • Same as Protocol 1

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq) and anhydrous DCM to achieve a concentration of ~0.2 M.

  • Add anhydrous pyridine (1.5 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M aq. HCl (2x, to remove pyridine), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting & Optimization

Table 4: Common Issues and Recommended Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive nucleophile (e.g., hindered or electron-poor).2. Insufficiently strong base.3. Deactivated reagent due to moisture.1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Switch from K₂CO₃ to an organic base like Et₃N or pyridine.3. Ensure strictly anhydrous conditions. Use freshly opened reagent.
Multiple Products / Side Reactions 1. Reaction of product with starting material.2. Hydrolysis of chloroformate to the corresponding alcohol.3. For primary/secondary amines, double acylation may occur.1. Add the chloroformate slowly at 0 °C to maintain a low concentration.2. Ensure anhydrous conditions. Check solvent and base for water content.3. Use a 1:1 stoichiometry or a slight excess of the amine.
Difficult Purification 1. Product is highly polar.2. Byproduct (e.g., triethylammonium chloride) is co-eluting or soluble in the organic phase.1. Use a more polar eluent system for chromatography or consider reverse-phase HPLC.2. Perform thorough aqueous washes. If using Et₃N, washing with dilute acid can help remove the resulting salt.

References

  • PubChem. Oxane-4-carbonyl chloride. National Institutes of Health. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube. [Link]

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  • Clark, J. Reaction between acyl chlorides and alcohols. Chemguide. [Link]

  • Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2268. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of carbamates 4a-t by reaction of alkoxycarbonyl- imidazolium iodide 3a-d with primary and secondary aliphatic amines. ResearchGate. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - 4-chloro acetanilide AR. [Link]

  • Zhang, H., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Chen, F. M., & Benoiton, N. L. (1979). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry. [Link]

  • GHC. (2024). Safety Data Sheet - Carbonyl Chloride. [Link]

  • Park, K. H., Kyong, J. B., & Kevill, D. N. (2000). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Bulletin of the Korean Chemical Society. [Link]

  • Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Gothard, C. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021). YouTube. [Link]

  • Hsu, J. (2000). Synthesis of carbamate compounds.
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  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Bermejo, F. A., et al. (2002). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. The Journal of Organic Chemistry. [Link]

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  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

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Application Notes and Protocols for the Purification of Products from Oxan-4-yl Carbonochloridate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Oxan-4-yl Carbonochloridate in Modern Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the oxan-4-yloxycarbonyl protecting group or as a linker in the development of pharmacologically active molecules. Its reactions, typically with nucleophiles such as amines and alcohols, yield the corresponding carbamates and carbonates. The oxane moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making this reagent particularly relevant in drug discovery and development.

However, the inherent reactivity of the carbonochloridate functional group, while essential for its synthetic utility, also predisposes reactions to the formation of byproducts and impurities.[1] A robust and well-designed purification strategy is therefore critical to isolate the desired product in high purity, a non-negotiable requirement for subsequent biological evaluation and clinical development. This guide provides a detailed overview of the common impurities encountered in reactions involving this compound and offers comprehensive protocols for their effective removal.

Understanding the Reaction Landscape: Common Impurities and Their Origins

The successful purification of a target compound begins with an understanding of the potential impurities that may arise during the reaction. In the context of this compound reactions, particularly with primary or secondary amines to form carbamates, the following impurities are commonly observed:

  • Unreacted Starting Materials: Residual this compound or the nucleophilic starting material (e.g., amine).

  • Hydrolysis Products: Oxan-4-ol, formed from the hydrolysis of the carbonochloridate by adventitious water.

  • Over-alkylation or Di-acylation Products: In the case of primary amines, the formation of a urea byproduct through reaction with two equivalents of the carbonochloridate is possible, though less common under controlled conditions.

  • Salts: Typically hydrochloride salts of the amine starting material or any amine base used as an acid scavenger (e.g., triethylamine hydrochloride).

The presence and proportion of these impurities will depend on several factors, including the reaction stoichiometry, the purity of the starting materials and solvents, the reaction temperature, and the effectiveness of the acid scavenger.

Purification Strategy: A Multi-Step Approach

A comprehensive purification strategy for products derived from this compound typically involves a sequential process of an initial aqueous workup followed by either column chromatography or crystallization. The choice between chromatography and crystallization is often dictated by the physical properties of the product (e.g., crystallinity, polarity) and the nature of the remaining impurities.

Part 1: The Initial Workup - Quenching and Extraction

The first step in the purification process is a carefully planned aqueous workup designed to remove the bulk of the water-soluble impurities.

Protocol 1: General Aqueous Workup

  • Quenching: Upon completion of the reaction (as determined by a suitable monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction is performed in a water-miscible solvent like THF or dioxane, it is often beneficial to remove the solvent under reduced pressure first to avoid emulsions during extraction.[2]

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).[3]

  • Aqueous Wash - Acidic: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M HCl or 5% aqueous citric acid. This step is crucial for removing any unreacted amine starting material and basic scavengers like triethylamine by converting them into their water-soluble ammonium salts.

  • Aqueous Wash - Basic: Follow the acidic wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove any acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Expert Insight: The choice of extraction solvent is critical. Ethyl acetate is a good general-purpose solvent, while DCM is often effective for more polar products. MTBE is a less polar option that can sometimes aid in the precipitation of certain impurities.

Part 2: High-Purity Isolation Techniques

Following the initial workup, the crude product will likely require further purification to achieve the high level of purity required for most applications. The two most common and effective methods are flash column chromatography and crystallization.

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4] For products derived from this compound, which are typically of moderate polarity, normal-phase silica gel chromatography is the most common approach.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Selection: Use standard-grade silica gel (40-63 µm particle size) as the stationary phase.

  • Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The optimal gradient will depend on the polarity of the target compound and its separation from impurities, as determined by preliminary TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Run the column under positive pressure, gradually increasing the polarity of the mobile phase to elute the separated compounds. Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Solvent System Component Polarity Typical Use
Hexanes/HeptaneLowInitial non-polar mobile phase
Ethyl AcetateMediumPolar mobile phase component
DichloromethaneMediumCan be used as a co-solvent for improved solubility
MethanolHighUsed for highly polar compounds or to clean the column

Expert Insight: For compounds that are sensitive to silica gel (an acidic stationary phase), neutral alumina can be a suitable alternative.[5] Additionally, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective alternative, particularly for more polar products.[6]

Crystallization

Crystallization is an excellent method for obtaining highly pure compounds, provided the product is a crystalline solid. This technique relies on the differential solubility of the product and impurities in a given solvent or solvent system.

Protocol 3: Purification by Crystallization

  • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for the crystallization of carbamates include ethanol, isopropanol, ethyl acetate, and mixtures of these with anti-solvents like hexanes or water.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expert Insight: If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be employed. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent." Dissolve the crude product in the solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes turbid. Re-heat to clarify and then cool slowly to induce crystallization.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of products from this compound reactions.

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification High-Purity Isolation cluster_product Final Product Reaction This compound + Nucleophile Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Acidic/Basic Washes Extract->Wash Dry Dry & Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography If non-crystalline or complex mixture Crystallization Crystallization Dry->Crystallization If crystalline solid PureProduct Pure Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General purification workflow.

Conclusion

The purification of products from reactions involving this compound is a critical step in the synthesis of novel chemical entities. A systematic approach, beginning with a thorough understanding of potential impurities and employing a logical sequence of workup and high-purity isolation techniques, is essential for success. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop robust and efficient purification strategies, ultimately leading to the isolation of high-purity materials suitable for their intended applications.

References

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  • Wiley Online Library. Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. Accessed January 17, 2026.
  • JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Accessed January 17, 2026.
  • ResearchGate. (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Accessed January 17, 2026.
  • ResearchGate. (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Accessed January 17, 2026.
  • Organic Chemistry Portal.
  • PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Accessed January 17, 2026.
  • Polypeptide.
  • YouTube.
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  • Organic Syntheses.

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Application Note: Monitoring Oxan-4-yl Carbonochloridate Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for monitoring the progress of chemical reactions involving Oxan-4-yl carbonochloridate using Thin-Layer Chromatography (TLC). This compound is a reactive acylating agent used to introduce the oxan-4-yloxycarbonyl protecting group or to form carbamates, carbonates, and esters. Effective reaction monitoring is critical for optimizing reaction conditions and determining endpoints. This note details the principles of TLC, selection of appropriate solvent systems, step-by-step protocols for sample analysis, and, crucially, visualization techniques for compounds that may lack a UV chromophore. The protocols provided are designed as a robust starting point for researchers, scientists, and drug development professionals.

Introduction and Core Principles

This compound is a chloroformate derivative. The core reactivity of this molecule lies in the highly electrophilic carbonyl carbon, which readily reacts with nucleophiles such as amines, alcohols, and phenols. A general reaction scheme, such as the formation of a carbamate from an amine, is shown below.

  • Reaction: this compound + Primary/Secondary Amine → Oxan-4-yl Carbamate + HCl

Monitoring such reactions is essential to prevent the formation of impurities and to ensure the complete consumption of the limiting reagent. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose[1][2][3].

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).[1] Separation is based on polarity:

  • Starting Materials: this compound is a relatively nonpolar molecule. The nucleophile (e.g., an amine or alcohol) will have its own characteristic polarity.

  • Product: The resulting carbamate, carbonate, or ester product will typically have a different polarity than either of the starting materials. For example, a carbamate formed from an amine is often more polar than the parent chloroformate due to the presence of the N-H bond and hydrogen bonding capabilities.

By selecting an appropriate mobile phase, these components can be separated on the TLC plate, allowing for a visual assessment of the reaction's progress.[3]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F-254 plates (glass or aluminum-backed) are recommended.[4] The fluorescent indicator (F-254) allows for visualization of UV-active compounds under a 254 nm UV lamp.[5]

  • TLC Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Spotters: Glass capillaries for spotting samples.

  • Solvents: HPLC-grade solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol).

  • Visualization Reagents: Potassium permanganate stain, p-Anisaldehyde solution, or an iodine chamber.

Step 1: Selection of the Mobile Phase (Eluent)

Choosing the right solvent system is critical for achieving good separation. The goal is to find a system where the starting materials and the product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.7.[6]

  • Start Simple: A binary mixture of a nonpolar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate, EtOAc) is a common starting point.[4]

  • Test Ratios: Prepare several test systems with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

  • Analyze Standards: Spot the starting materials (this compound and the nucleophile) on separate TLC plates and develop them in the test systems.

  • Optimize: Adjust the polarity of the mobile phase to achieve the desired separation.

    • If spots are too low on the plate (low Rf), increase the polarity of the eluent (add more ethyl acetate).

    • If spots run too high (high Rf), decrease the polarity (add more hexanes).

Table 1: Recommended Starting Solvent Systems for Chloroformate Reactions

Solvent System (v/v)PolarityTypical Application
70:30 Hexanes : Ethyl AcetateLow-MediumGood starting point for separating relatively nonpolar products from chloroformates.
100% Dichloromethane (DCM)MediumUseful for a wide range of polarities.
95:5 DCM : MethanolMedium-HighEffective for more polar products like carbamates derived from polar amines.[2][6]
80:10:5:5 EtOAc:Butanol:AcOH:H₂OHighFor very polar products, such as those with free amine or carboxylic acid groups.[2]
Step 2: Reaction Monitoring Procedure
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the limiting starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.[3]

  • Prepare Samples:

    • SM Lane: Spot a dilute solution of the limiting starting material (e.g., the nucleophile if this compound is in excess).

    • Rxn Lane: Using a capillary, take a tiny aliquot from the reaction mixture and dilute it in a small vial with a suitable solvent (e.g., ethyl acetate). Spot this solution in the "Rxn" lane.

    • Co-Spot Lane: First spot the "SM" solution, then, using the same capillary, carefully spot the "Rxn" mixture directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[3]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[2] Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Step 3: Visualization

Since this compound and its non-aromatic derivatives are often not UV-active, chemical staining is the most reliable visualization method.[7]

  • UV Light (Initial Check): View the plate under a short-wave (254 nm) UV lamp. This is a quick, non-destructive first step.[5] If any of your starting materials or products are aromatic, they will appear as dark spots.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent and highly versatile stain for visualizing compounds that can be oxidized, including alcohols, amines, esters, and the oxane ether moiety.[5][8]

    • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[9]

    • Procedure: Briefly dip the dried TLC plate into the stain solution using forceps. Remove excess stain by touching the edge to a paper towel. Gently warm the plate with a heat gun. Spots will appear as yellow-brown against a purple background.[8]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups, particularly nucleophiles like alcohols and amines.[5]

    • Preparation: A common recipe involves carefully adding 50 mL of concentrated H₂SO₄ to an ice-cold solution of 350 mL ethanol, followed by 15 mL of acetic acid and 3.5 mL of p-anisaldehyde.[9]

    • Procedure: Dip the plate and heat gently with a heat gun. Different compounds may appear as blue, green, or red spots on a pink background.

Interpretation of Results

A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

  • Time = 0: The "Rxn" lane should primarily show the spot(s) corresponding to the starting material(s).

  • Intermediate Time: The "Rxn" lane will show spots for both the starting material and the product.

  • Reaction Complete: The "Rxn" lane will show the complete disappearance of the limiting starting material spot and a prominent product spot.

Table 2: Representative TLC Data for a Carbamate Synthesis

CompoundFunctionHypothetical RfAppearance with KMnO₄ Stain
This compoundStarting Material0.80Yellow/Brown Spot
Primary Amine (e.g., Benzylamine)Starting Material0.35Yellow/Brown Spot
Oxan-4-yl BenzylcarbamateProduct0.55Intense Yellow/Brown Spot

Note: Rf values are highly dependent on the exact TLC conditions (plate, solvent, temperature) and should be determined experimentally.

Workflow Diagrams and Safety

TLC Monitoring Workflow

The overall process for monitoring a reaction can be visualized as a clear, sequential workflow.

TLC_Workflow cluster_prep Preparation cluster_spot Sample Spotting cluster_run Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_eluent 2. Prepare Eluent & Chamber spot_sm 3. Spot Starting Material (SM) prep_eluent->spot_sm spot_rxn 4. Spot Reaction Mixture (Rxn) spot_co 5. Create Co-Spot (Co) develop 6. Develop Plate in Chamber spot_co->develop dry 7. Dry Plate & Mark Front develop->dry visualize 8. Visualize (UV then Stain) dry->visualize interpret 9. Interpret Results visualize->interpret

Caption: General workflow for TLC reaction monitoring.

Logical Decision Flow for Eluent Selection

Choosing the correct eluent is an iterative process based on the observed separation.

Eluent_Selection node_action node_action node_start node_start node_end node_end start Start test_system Test Initial System (e.g., 4:1 Hex:EtOAc) start->test_system observe Are Rf values between 0.2-0.7? test_system->observe too_high Are spots too high (Rf > 0.7)? observe->too_high No end_node System Optimized observe->end_node Yes too_low Are spots too low (Rf < 0.2)? too_high->too_low No decrease_pol Decrease Eluent Polarity (e.g., add more Hexanes) too_high->decrease_pol Yes increase_pol Increase Eluent Polarity (e.g., add more EtOAc) too_low->increase_pol Yes increase_pol->test_system decrease_pol->test_system

Caption: Decision-making process for optimizing the TLC mobile phase.

Safety Considerations

  • This compound: Like other chloroformates, this reagent is corrosive, moisture-sensitive, and causes severe skin and eye damage.[10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are flammable and can be toxic. Avoid inhalation and skin contact.

  • Staining: Chemical stains are often corrosive and/or toxic. Handle them with care in a well-ventilated area, and always wear gloves and safety glasses. Heating of TLC plates should be done with a heat gun in a fume hood.

References

  • Vertex AI Search. TLC stains.
  • Vertex AI Search. TLC Stains.
  • Aman, D. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester, Department of Chemistry. TLC Stains and Dips.
  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
  • Vertex AI Search. TLC Stains.
  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Washington State University. Monitoring Reactions by TLC.
  • YouTube. (2020, October 2). Thin Layer Chromatography Determining Solvent.
  • Avanti Research. Thin Layer Chromatography (TLC) Analysis of Phospholipids.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry.
  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry.
  • National Institutes of Health. N-Dealkylation of Amines.
  • National Institutes of Health. Oxane-4-carbonyl chloride. PubChem.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 6). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates.

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Application Note: Streamlining Solid-Phase Synthesis with Oxan-4-yl Carbonochloridate for Novel Carbamate-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase synthesis has revolutionized the discovery and development of novel therapeutics and functional materials. A key challenge in this field is the efficient and versatile incorporation of diverse chemical moieties. This application note details the use of Oxan-4-yl carbonochloridate as a valuable reagent for the solid-phase synthesis of carbamate-linked molecules. The introduction of the oxane (tetrahydropyran) motif is of particular interest in medicinal chemistry, as it can favorably modulate physicochemical properties such as solubility and metabolic stability.[1] This guide provides an in-depth exploration of the underlying chemistry, detailed experimental protocols, and the strategic advantages of employing this compound in solid-phase synthesis workflows.

Introduction: The Strategic Advantage of the Oxane Moiety in Drug Discovery

The integration of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a particularly advantageous structural element.[1] Its non-planar, sp³-rich character can improve compound solubility, reduce planarity, and provide vectors for exploring chemical space, ultimately enhancing pharmacological properties.[1] this compound serves as an efficient building block for introducing this valuable motif through the formation of a stable carbamate linkage on a solid support. This approach is amenable to high-throughput synthesis, making it a powerful tool in the generation of compound libraries for screening and lead optimization.[2]

The Chemistry of Carbamate Formation on a Solid Support

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine, immobilized on a solid support, on the electrophilic carbonyl carbon of this compound. This reaction, a type of acylation, results in the formation of a stable carbamate bond, covalently linking the oxane moiety to the resin-bound substrate.

The general transformation can be depicted as follows:

Resin-Bound Amine + this compound → Resin-Bound Oxanyl Carbamate + HCl

To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically employed.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the resin-bound amine attacks the carbonyl carbon of the carbonochloridate. This is followed by the departure of the chloride leaving group, with the subsequent deprotonation of the nitrogen by a base to yield the neutral carbamate product.

Experimental Protocols

The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. The choice of resin will depend on the overall synthetic strategy and the desired cleavage conditions. For instance, a Rink amide resin can be used if a C-terminal amide is desired in the final cleaved product.[3]

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Example
Rink Amide Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich, Novabiochem
This compound≥97%Commercially available
Diisopropylethylamine (DIPEA)Reagent grade, ≥99%Sigma-Aldrich, Acros Organics
N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher Scientific, VWR
Dichloromethane (DCM)ACS gradeFisher Scientific, VWR
PiperidineReagent gradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent gradeSigma-Aldrich
WaterDeionizedIn-house
Workflow for Solid-Phase Carbamate Synthesis

The overall workflow for the synthesis of an oxanyl-carbamate on a solid support can be visualized as a cyclical process involving deprotection, activation, coupling, and washing steps.

SPPS_Workflow Start Start: Fmoc-protected amine on resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Carbamate Formation: This compound, DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage End Final Product: Oxanyl-carbamate Cleavage->End

Caption: General workflow for the solid-phase synthesis of oxanyl-carbamates.

Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g (i.e., 200 mg of resin).

1. Resin Swelling:

  • Place 200 mg of the Rink Amide resin in a suitable reaction vessel (e.g., a fritted syringe).

  • Add 2 mL of DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection (if starting with Fmoc-protected resin):

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL) to remove all traces of piperidine.

3. Carbamate Coupling:

  • In a separate vial, prepare the coupling solution:

    • Dissolve this compound (5 equivalents, 0.5 mmol, ~82 mg) in 1 mL of DMF.

    • Add DIPEA (10 equivalents, 1.0 mmol, ~174 µL).

  • Add the coupling solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates complete reaction.

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL) to remove excess reagents and byproducts.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

5. Cleavage from Resin and Final Product Isolation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add 2 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin beads.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • The final product can be purified by reverse-phase HPLC.

Characterization and Quality Control

The successful synthesis of the oxanyl-carbamate can be confirmed by standard analytical techniques:

TechniqueExpected Outcome
LC-MS A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) of the protonated product.
¹H NMR Characteristic peaks corresponding to the protons of the oxane ring and the backbone of the synthesized molecule.
FT-IR Presence of a characteristic carbamate carbonyl stretch (~1680-1720 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or reagents.- Steric hindrance at the reaction site.- Extend the reaction time.- Double the equivalents of this compound and DIPEA and repeat the coupling step.
Low Product Yield After Cleavage - Incomplete cleavage from the resin.- Degradation of the product in the cleavage cocktail.- Increase the cleavage time.- Ensure the use of appropriate scavengers like TIS to prevent side reactions.
Multiple Peaks in LC-MS - Incomplete capping of unreacted sites (if applicable).- Side reactions during synthesis or cleavage.- Implement a capping step with acetic anhydride after coupling.- Optimize cleavage conditions and ensure high-purity reagents.

Conclusion

This compound is a versatile and valuable reagent for the solid-phase synthesis of carbamate-containing molecules. The protocols outlined in this application note provide a robust framework for the efficient incorporation of the medicinally relevant oxane moiety. This methodology is well-suited for the generation of compound libraries for drug discovery and facilitates the exploration of new chemical space with enhanced "drug-like" properties. The straightforward nature of the reaction and the commercial availability of the reagent make it an attractive choice for both academic and industrial research laboratories.

References

  • Vertex AI Search. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole.
  • Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • National Institutes of Health. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • ResearchGate. (2025). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole.
  • Royal Society of Chemistry. (n.d.). Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • CRC Press. (n.d.). Chemistry of peptide synthesis.
  • ResearchGate. (2025). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.
  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • ACS Publications. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks.
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

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Troubleshooting & Optimization

Side reactions of Oxan-4-yl carbonochloridate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxan-4-yl carbonochloridate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on not just what to do, but why you're doing it, grounding our advice in established mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of the Desired Carbamate/Carbonate Product

Question: I am reacting this compound with my amine/alcohol nucleophile, but I'm observing a low yield of my target product. What are the likely causes and how can I improve it?

Answer:

A low yield can stem from several factors, primarily related to the stability of the chloroformate and the reaction conditions. Let's break down the potential culprits and their solutions.

Potential Cause A: Hydrolysis of this compound

This compound, like all chloroformates, is highly susceptible to hydrolysis by water.[1] This reaction consumes your starting material and produces the corresponding alcohol (oxan-4-ol) and HCl, which can further complicate the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Ensure your nucleophile (amine or alcohol) and base are free of water. If necessary, dry them by co-evaporation with an anhydrous solvent like toluene.

  • Modify Work-up:

    • Minimize contact with water during the work-up.

    • If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of your organic product in the aqueous layer and perform the wash quickly at low temperatures (0-5°C).

    • Consider forgoing an aqueous wash and proceeding directly to purification by flash chromatography if the downstream process allows.

Potential Cause B: Ineffective Base

A base is crucial to neutralize the HCl byproduct generated during the reaction.[1][2] If the base is not effective, the reaction mixture will become acidic, which can lead to several side reactions, including acid-catalyzed degradation of your product or starting materials.

Troubleshooting Protocol:

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging HCl without competing with your primary nucleophile.[3]

    • Pyridine can also be used, but be aware that it can sometimes form a reactive acylpyridinium intermediate, which may alter the reaction pathway.[4]

  • Stoichiometry of the Base:

    • Use at least 1.1 equivalents of the base to ensure complete neutralization of the generated HCl. An excess (up to 1.5 equivalents) is often beneficial.

Potential Cause C: Sub-optimal Reaction Temperature

The reaction of chloroformates with nucleophiles is typically exothermic.[5] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate.

Troubleshooting Protocol:

  • Initial Cooling: Start the reaction at 0°C by adding the this compound solution dropwise to a cooled solution of the nucleophile and base.

  • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Gentle Heating (for less reactive nucleophiles): If the reaction is sluggish at room temperature, gentle heating (40-50°C) may be required, especially for sterically hindered or less nucleophilic alcohols.[5]

Issue 2: Formation of a Symmetrical Urea or Carbonate Byproduct

Question: I am trying to synthesize an unsymmetrical urea by reacting this compound first with one amine to form a carbamate, followed by reaction with a second amine. However, I am seeing a significant amount of the symmetrical urea of my second amine. What is happening?

Answer:

This is a classic problem in multi-step urea synthesis. The formation of a symmetrical urea byproduct suggests that an isocyanate intermediate is being formed, which then reacts with your second amine.[6][7][8]

Mechanistic Insight:

The desired reaction is the formation of a stable carbamate intermediate. However, under certain conditions, this carbamate can eliminate the oxan-4-ol to form an isocyanate. This isocyanate is highly reactive and will readily react with any amine present to form a symmetrical urea.

Troubleshooting Protocol:

  • Control Stoichiometry: The key is to control the relative concentrations of the reactants. The formation of N-substituted ureas can occur when the concentration of the amine is higher than that of the phosgene equivalent (in this case, the chloroformate or the intermediate isocyanate).[9]

  • Two-Step, One-Pot Procedure:

    • Step 1: Carbamate Formation: Slowly add this compound to a solution of your first amine and a non-nucleophilic base at 0°C. Ensure the chloroformate is the limiting reagent. Stir for 1-2 hours at room temperature to ensure complete formation of the carbamate.

    • Step 2: Urea Formation: In the same pot, add your second amine to the reaction mixture. If the reaction is slow, gentle heating may be required. This sequential addition ensures that the second amine is only introduced after the chloroformate has been consumed.[3]

  • Use of Activating Agents: An alternative approach is to convert the first amine into a more stable activated intermediate, such as a p-nitrophenyl carbamate, before reacting with the second amine.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a nucleophile?

A1: The reaction proceeds through a bimolecular nucleophilic addition-elimination mechanism. The nucleophile (e.g., the lone pair on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate. This forms an unstable tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the final carbamate or carbonate product.[5]

Q2: How does the nucleophilicity of the amine or alcohol affect the reaction?

A2: The rate of the reaction is highly dependent on the nucleophilicity of the attacking species. Generally, more basic and less sterically hindered amines react faster than alcohols.[2]

  • Primary amines are typically more reactive than secondary amines due to less steric hindrance.

  • Alcohols are generally less nucleophilic than amines and may require longer reaction times or gentle heating to achieve complete conversion.[5]

Q3: Can I use this compound to protect a primary amine in the presence of a secondary amine?

A3: Achieving high selectivity can be challenging due to the similar nucleophilicity of primary and secondary amines. However, some degree of selectivity can be achieved by exploiting steric hindrance. If the secondary amine is significantly more sterically hindered than the primary amine, you may observe preferential reaction with the primary amine, especially at low temperatures. Careful control of stoichiometry (using slightly less than one equivalent of the chloroformate) is also critical.

Experimental Protocols & Data

Table 1: Recommended Bases and Solvents
BasepKa of Conjugate AcidRecommended Solvent(s)Notes
Triethylamine (TEA)10.75Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Standard, cost-effective choice. Ensure it is dry.
N,N-Diisopropylethylamine (DIPEA)11.0DCM, THF, MeCNMore sterically hindered and less nucleophilic than TEA. Good for sensitive substrates.
Pyridine5.25DCM, TolueneCan act as a nucleophilic catalyst. Use with caution.[4]
2,6-Lutidine6.65DCM, TolueneA non-nucleophilic base, useful when pyridine catalysis is undesirable.
Protocol 1: General Procedure for Carbamate Synthesis
  • To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.1 M) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3 solution (1x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired reaction pathway to form a carbamate and the main competing side reaction, hydrolysis.

ReactionPathways Start This compound + Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Byproduct Hydrolysis Byproduct (Oxan-4-ol) Start->Byproduct Hydrolysis Product Desired Carbamate Product Intermediate->Product Elimination of Cl- H2O H2O (Moisture) TroubleshootingWorkflow Start Low Product Yield Observed Check_Water Check for Water Contamination (Anhydrous Conditions?) Start->Check_Water Check_Base Review Base Choice & Stoichiometry (>1.1 eq. non-nucleophilic base?) Check_Water->Check_Base No Solution_Water Implement Strict Anhydrous Techniques Check_Water->Solution_Water Yes Check_Temp Assess Reaction Temperature (Started at 0°C?) Check_Base->Check_Temp No Solution_Base Switch to DIPEA or Increase Equivalents Check_Base->Solution_Base Yes Solution_Temp Optimize Temperature Profile (Gradual warming or gentle heating) Check_Temp->Solution_Temp Yes

Caption: A logical guide to troubleshooting low reaction yields.

References

  • Vertex AI Search, based on "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC".
  • Vertex AI Search, based on "Urea Formation - Phenyl Chloroform
  • Vertex AI Search, based on "An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroform
  • Vertex AI Search, based on "Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates | ACS Omega - ACS Public
  • Vertex AI Search, based on "US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google P
  • Vertex AI Search, based on "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
  • Vertex AI Search, based on "Side reactions of pentafluorophenyl chloroform
  • Vertex AI Search, based on "Chloroformate - Wikipedia". [Link]

  • Vertex AI Search, based on "Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates - PMC - NIH". [Link]

  • Vertex AI Search, based on "Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications". [Link]

  • Vertex AI Search, based on "Reactivity of octyl chloroformate with alcohols and amines - Benchchem".
  • Vertex AI Search, based on "The reaction of acid chloride and chloroformate with pyridine - ResearchGate". [Link]

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Preventing hydrolysis of Oxan-4-yl carbonochloridate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for Oxan-4-yl carbonochloridate. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary for the successful application of this versatile but highly reactive reagent. This compound is a valuable intermediate in pharmaceutical and chemical synthesis, primarily used for introducing the oxanyl-4-oxycarbonyl moiety, often as a protecting group or a linker.[1] Its utility, however, is matched by its high reactivity, particularly its sensitivity to water. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the primary challenge encountered during its use: preventing hydrolysis.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish, and the yield is disappointingly low. What is the most likely cause?

A: The most common culprit for poor performance is the premature hydrolysis of the this compound reagent. Chloroformates are structurally similar to acyl chlorides and are highly electrophilic, making them extremely susceptible to nucleophilic attack by water.[1][2] If even trace amounts of moisture are present in your reaction setup—in the solvent, on the glassware, in the starting materials, or from the atmosphere—the chloroformate will preferentially react with water over your intended substrate.

This hydrolysis reaction consumes your reagent and produces tetrahydropyran-4-ol, carbon dioxide, and corrosive hydrochloric acid (HCl), which can further complicate your reaction by protonating bases or sensitive functional groups.[2]

Mechanism of Hydrolysis:

The reaction proceeds via a nucleophilic attack by water on the carbonyl carbon of the chloroformate. This is often a bimolecular or higher-order process, where additional water molecules can act as a general base to facilitate the proton transfer.[3][4]

Figure 1: Hydrolysis of this compound.

Q2: What are the essential precautions for storing and handling this reagent to maintain its integrity?

A: Proper storage and handling are non-negotiable for preventing degradation. The reagent is a liquid and must be protected from both moisture and elevated temperatures.

PrecautionStandard Operating Procedure (SOP)Rationale
Storage Store at recommended low temperatures, typically -10°C, in a tightly sealed container. The bottle should have a septum-sealed cap (e.g., Sure/Seal™ packaging) and be stored in a desiccator or a dry, explosion-proof refrigerator.Low temperatures slow the rate of any potential decomposition pathways. A sealed, dry environment prevents ingress of atmospheric moisture.
Inert Atmosphere Before first use and after every use, flush the headspace of the bottle with a dry, inert gas such as Argon or Nitrogen.This displaces moist air from the container, creating a protective blanket over the reactive liquid.
Handling Always handle the reagent under an inert atmosphere using a glovebox or a Schlenk line. Use oven-dried syringes and needles for transfer. Never open the bottle to the ambient atmosphere.Minimizes exposure to atmospheric humidity, which is a primary cause of hydrolysis.[2]
Cross-Contamination Use a dedicated syringe and needle for this reagent. Never use a syringe that has been used for aqueous or protic solutions without rigorous drying.Prevents the introduction of water droplets or residues that will instantly degrade the reagent.
Q3: How do I properly set up a reaction to rigorously exclude moisture?

A: A successful reaction hinges on creating a completely anhydrous (water-free) environment. This involves meticulous preparation of glassware, solvents, and the reaction atmosphere.

Step-by-Step Anhydrous Reaction Setup Protocol:

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) must be thoroughly dried.

    • Method A (Preferred): Place glassware in an oven at >120°C for at least 4 hours (ideally overnight).

    • Method B (Alternative): If an oven is unavailable, assemble the glassware and "flame-dry" it under a vacuum using a heat gun until all visible moisture is gone.

  • Assembly: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Argon or Nitrogen). Use a light coating of vacuum grease on glass joints to ensure a tight seal. Equip the flask with a rubber septum for liquid transfers.

  • Atmosphere Control: Connect the assembled apparatus to a Schlenk line or a balloon filled with inert gas to maintain a positive pressure throughout the experiment. This prevents air from entering the system.

  • Solvent & Reagent Addition: Add anhydrous solvent and other non-chloroformate reagents to the reaction flask via a dry syringe through the septum.

  • Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0°C in an ice-water bath) before adding the this compound.

  • Chloroformate Addition: Slowly add the this compound dropwise via a dry syringe. A slow addition rate helps control the reaction's exothermicity.

AnhydrousSetup Flask Reaction Flask Stir Bar Anhydrous Reagents + Solvent Condenser Reflux Condenser (optional) Flask->Condenser IceBath Cooling Bath (e.g., Ice-Water) Septum Rubber Septum Septum->Flask Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet InertGas Inert Gas Source (Ar or N₂) InertGas->Septum Positive Pressure

Figure 2: Diagram of a standard anhydrous reaction setup.

Q4: What are the best solvents and bases to use in my reaction?

A: The choice of solvent and base is critical. Both must be strictly anhydrous and compatible with the highly electrophilic nature of the chloroformate.

Solvent Selection:

Use aprotic, non-nucleophilic solvents. Protic solvents like alcohols or water will react directly with the chloroformate.[1]

SolventBoiling Point (°C)Common Drying MethodNotes
Dichloromethane (DCM)39.6Distillation from Calcium Hydride (CaH₂)Excellent for reactions at or below room temperature.
Tetrahydrofuran (THF)66Distillation from Sodium/BenzophenoneEthereal solvent, good for a wide range of temperatures.
Toluene111Distillation from SodiumHigh boiling point, useful for reactions requiring heating.
Acetonitrile (MeCN)82Distillation from CaH₂ followed by molecular sievesPolar aprotic solvent. Must be rigorously dried.

Base Selection:

A base is typically required to neutralize the HCl generated during the reaction.[1] The base must be non-nucleophilic to avoid reacting with the chloroformate itself.

  • Recommended: Sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are excellent HCl scavengers but are too bulky to act as effective nucleophiles.

  • Use with Caution: Pyridine. While a common base, it is also a potent nucleophile and can react with the chloroformate to form an unstable acylpyridinium salt, leading to side products.

Troubleshooting Guide
Symptom / ObservationProbable CauseRecommended Solution
Low or zero product yield Hydrolysis of the chloroformate. The reagent was consumed by trace water before it could react with the substrate.Rigorously dry all components. Re-dry solvents, use fresh molecular sieves, oven-dry glassware overnight, and ensure your inert gas line is equipped with a drying tube. Verify the quality of the starting chloroformate.
Reaction mixture fumes when exposed to air Presence of unreacted chloroformate and/or HCl. This is expected but excessive fuming indicates a stalled reaction.This confirms the reactive nature of the species. The primary goal is to ensure the reaction goes to completion, consuming the chloroformate. Monitor the reaction via TLC or LC-MS.
Formation of a white precipitate immediately Amine hydrochloride salt. The base (e.g., TEA) is reacting with the HCl byproduct of hydrolysis or the main reaction.This is a normal observation. The precipitate is triethylammonium chloride. It indicates that the reaction (either desired or hydrolysis) is proceeding. Low yield with heavy precipitation points to hydrolysis.
TLC/LC-MS shows starting material but no product 1. Inactive Reagent: The chloroformate was completely hydrolyzed before the reaction started.2. Low Reactivity: The reaction conditions (e.g., temperature) are insufficient.1. Use a fresh bottle of reagent. Perform a small-scale test reaction with a highly reactive amine to confirm activity.2. Slowly warm the reaction. If the reaction is initiated at 0°C, allow it to warm to room temperature and monitor for progress.
References
  • National Center for Biotechnology Information (2023). Acute Exposure Guideline Levels for Selected Airborne Chemicals, Volume 14: Chloroformates. NCBI Bookshelf. Available at: [Link]

  • Bentley, T.W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Institutes of Health. Available at: [Link]

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry. Available at: [Link]

  • Crunden, E.W., & Hudson, R.F. (1961). The mechanism of hydrolysis of acid chlorides. Part VII. Alkyl chloroformates. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available at: [Link]

  • Wikipedia (2023). Chloroformate. Available at: [Link]

  • Shi, H., Hu, W., & Sun, Y. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. ResearchGate. Available at: [Link]

  • Hartman, G.D., & Zhuge, J. (2003). Propanoyl chloride, 3-isocyanato-. Organic Syntheses. Available at: [Link]

  • Goud, B. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Li, Y. et al. (2020). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers. Available at: [Link]

Sources

Optimizing temperature for Oxan-4-yl carbonochloridate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Oxan-4-yl carbonochloridate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in carbamate and carbonate synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding temperature in your reaction setup.

Question: What is the ideal starting temperature for a reaction with this compound?

Answer: As a best practice, always begin your reaction at a low temperature, typically between 0 °C and 5 °C . The reaction between a chloroformate and a nucleophile (like a primary or secondary amine) is often rapid and exothermic. Starting cold allows you to control the reaction rate, dissipate heat effectively, and minimize the formation of immediate thermal decomposition products or side reactions.

Question: Can I run the entire reaction at room temperature (RT)?

Answer: It depends on the reactivity of your nucleophile. For highly reactive primary amines, maintaining a low temperature throughout the addition and for a short period after is crucial. For less reactive or sterically hindered amines, after the initial controlled addition at 0 °C, allowing the reaction to slowly warm to room temperature is a common and effective strategy. Running the entire process at RT from the start is generally not recommended due to the risk of an uncontrolled exotherm.

Question: Under what circumstances should I apply heat to my reaction?

Answer: Heating should be considered a strategic variable, not a default. You should consider heating the reaction (e.g., to 40-50 °C) only when you observe a sluggish or stalled reaction after an extended period at room temperature.[1] This is most common with electron-deficient amines, sterically hindered nucleophiles, or when using less polar solvents that may not fully solubilize the reactants. Always increase heat gradually while monitoring the reaction progress by TLC or LC-MS.

Question: What are the primary risks of using a temperature that is too high?

Answer: Excessive heat is a primary driver of poor outcomes. The main risks are:

  • Reagent Decomposition: this compound, like other chloroformates, can decompose at elevated temperatures, potentially releasing phosgene or other toxic byproducts.[2][3]

  • Side Product Formation: High temperatures can provide the activation energy for undesired reaction pathways. A common side reaction is the formation of a symmetrical carbonate from the decomposition of the chloroformate or the reaction of the carbamate product with another molecule of the amine, leading to urea formation.[4]

  • Reduced Selectivity: In molecules with multiple nucleophilic sites, higher temperatures can lead to a loss of selectivity, resulting in a mixture of products that is difficult to purify.

Troubleshooting Guides

This section provides a structured, question-and-answer approach to solving specific experimental issues related to temperature.

Scenario 1: Low or No Product Formation

"My reaction has been stirring for hours at room temperature, but TLC/LC-MS analysis shows only unreacted starting materials. Should I immediately apply heat?"

This is a classic challenge indicating that the reaction lacks sufficient activation energy.[5] Before applying heat, follow this diagnostic workflow:

Troubleshooting Decision Pathway for Stalled Reactions

G start Stalled Reaction: High Starting Material check_reagents Step 1: Verify Reagents - Is the amine base-free? - Is the chloroformate fresh? - Are solvents anhydrous? start->check_reagents check_stoich Step 2: Check Stoichiometry - Is a non-nucleophilic base present? (e.g., DIPEA, Pyridine) - Is the base stoichiometry correct (≥1 eq)? check_reagents->check_stoich Reagents OK heat Step 3: Apply Gradual Heat - Warm to 40-50 °C - Monitor by TLC/LC-MS every 30-60 min check_stoich->heat Stoichiometry OK success Reaction Proceeds Optimize time and temp. heat->success Conversion Observed fail Reaction Still Stalled Re-evaluate solvent, base, or consider a catalyst. heat->fail No Change

Caption: Decision tree for troubleshooting stalled reactions.

Detailed Explanation:

  • Verify Reagents & Conditions: First, rule out non-temperature variables. This compound is moisture-sensitive. Ensure your amine starting material is free of its hydrochloride salt and that your solvents are anhydrous. The presence of a suitable, non-nucleophilic base (like Diisopropylethylamine or Pyridine) is critical to neutralize the HCl generated during the reaction.

  • Apply Gradual Heat: If all other factors are correct, the reaction likely requires more energy. Increase the temperature incrementally to 40-50 °C and monitor the progress. Some protocols involving robust substrates have successfully used temperatures up to 80 °C, but this should be approached with caution.[6][7]

Scenario 2: Significant Impurity Profile

"My reaction went to completion, but the crude product is only ~70% pure, with several significant side products. Could the temperature be the culprit?"

Yes, this is a strong indicator that the temperature was too high, promoting alternative reaction pathways.

Common Temperature-Induced Side Products:

Side ProductFormation MechanismRecommended Temperature Adjustment
Symmetrical Carbonate Decomposition of the chloroformate or reaction with the product alcohol.Maintain temperature at 0-5 °C for longer before warming.
Urea Derivative The initial carbamate product is deprotonated and reacts with another amine molecule.Ensure slow addition of amine at 0 °C; avoid excess amine.
Double Acylation For primary amines, the resulting carbamate's N-H can be acylated by another chloroformate molecule.Use a 1:1 stoichiometry and maintain low temperature (0-25 °C).

Corrective Action: Repeat the reaction, but hold the temperature at 0 °C for 1-2 hours after the addition is complete before allowing it to warm slowly to room temperature. Often, a lower temperature for a longer reaction time will yield a much cleaner product profile than a higher temperature for a shorter time.

Experimental Protocols

Protocol 1: Temperature Screening for Reaction Optimization

This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature for your specific nucleophile and solvent system.

Objective: To identify the temperature that provides the best balance of reaction rate and product purity.

Experimental Workflow for Temperature Screening

G cluster_prep Preparation cluster_rxn Parallel Reaction Setup cluster_analysis Analysis prep_amine Prepare Stock Soln: Amine + Base in Solvent rxn1 Reactor 1 0 °C prep_amine->rxn1 rxn2 Reactor 2 25 °C (RT) prep_amine->rxn2 rxn3 Reactor 3 50 °C prep_amine->rxn3 prep_chloro Prepare Stock Soln: This compound prep_chloro->rxn1 prep_chloro->rxn2 prep_chloro->rxn3 analysis Sample each reactor at: T=1h, 2h, 4h, 16h Analyze by LC-MS rxn1->analysis rxn2->analysis rxn3->analysis conclusion conclusion analysis->conclusion Determine Optimal Temp (Yield vs. Purity)

Caption: Workflow for parallel temperature screening experiment.

Methodology:

  • Preparation:

    • In a flask, dissolve your amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in your chosen anhydrous solvent (e.g., DCM, THF).

    • In a separate flask, prepare a solution of this compound (1.05 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Prepare three reaction vessels (Vessels A, B, C), each containing an equal aliquot of the amine/base solution.

    • Equilibrate the vessels to their target temperatures:

      • Vessel A: 0 °C (ice-water bath)

      • Vessel B: 25 °C (ambient water bath)

      • Vessel C: 50 °C (heated oil bath)

  • Initiation and Monitoring:

    • To each vessel, add the corresponding amount of the this compound solution dropwise over 15 minutes.

    • After the addition is complete, take a small aliquot (T=0) from each reaction for LC-MS analysis.

    • Continue to stir the reactions at their respective temperatures, taking aliquots at set time points (e.g., 1, 2, 4, and 16 hours).

    • Quench each aliquot with a small amount of methanol and dilute for LC-MS analysis.

  • Data Analysis:

    • For each time point and temperature, calculate the percentage conversion of starting material and the relative percentage of desired product versus major impurities.

    • Summarize the data in a table to identify the temperature that yields the cleanest product in the most reasonable timeframe.

Recommended Starting Temperatures (General Guidance)

Nucleophile TypeSteric HindranceRecommended Starting TemperatureTypical Max Temperature
Primary Aliphatic Amine Low (e.g., butylamine)0 °CRoom Temperature
Primary Aliphatic Amine High (e.g., tert-butylamine)0 °C40 °C
Secondary Amine Low (e.g., diethylamine)0 °CRoom Temperature
Aniline (Electron-Neutral) Low0 °C to RT50 °C
Aniline (Electron-Deficient) Low (e.g., 4-nitroaniline)Room Temperature50-80 °C[6][7]
Alcohol Primary or SecondaryRoom Temperature50 °C

This guide provides a framework for logical, evidence-based optimization of your reactions. By understanding the interplay between temperature, kinetics, and stability, you can effectively troubleshoot issues and develop robust, high-yielding protocols.

References

  • Szostak, M., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Available at: National Institutes of Health.[Link]

  • Lebel, H., & Leogane, O. (2005). Tert-butyl carbamates are produced in high yields at low temperature... Organic Chemistry Portal.[Link]

  • Vacondio, F., et al. (2015). Synthesis of carbamates... Reagents and conditions... 50°C, 12 h. ResearchGate.[Link]

  • Mdoe, J. E. (2022). Impact of Temperature on the Rate of Chemical Reactions. AJPO Journals.[Link]

  • Choudhary, S. K., et al. (2021). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical Sciences.[Link]

  • Choudhary, S. K., et al. (2021). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate.[Link]

  • Zhang, J., et al. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)...
  • Chen, F. M., & Benoiton, N. L. (1979). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. ResearchGate.[Link]

  • Kurti, L., & Czako, B. (2005). Trichloromethyl chloroformate is synthetically useful as a substitute for phosgene... Organic Syntheses Procedure.[Link]

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Troubleshooting guide for incomplete Oxan-4-yl carbonochloridate reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering incomplete reactions with Oxan-4-yl carbonochloridate. Our focus is on diagnosing the root cause of common issues and providing robust, field-proven solutions to ensure the successful synthesis of your target carbamates and carbonates.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion. The starting amine/alcohol and the chloroformate are largely unreacted after the recommended reaction time. What are the most likely causes?

This is a common issue that typically points to one of three primary areas: insufficient reactivity of the nucleophile, compromised reagent integrity, or suboptimal reaction conditions.

  • Nucleophile Reactivity: The nucleophilic strength of your amine or alcohol is paramount. Aromatic amines or sterically hindered secondary amines are significantly less reactive than simple primary amines. The reaction proceeds via a nucleophilic addition-elimination mechanism, and a weak nucleophile may not attack the electrophilic carbonyl carbon of the chloroformate effectively.[1]

  • Reagent Quality: this compound is highly sensitive to moisture.[2] Hydrolysis is the most common degradation pathway, converting the chloroformate back to (Oxan-4-yl)methanol and releasing HCl and CO2. If your reagent has been improperly stored or handled, its effective concentration will be drastically reduced.

  • Reaction Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic release upon addition of the chloroformate. However, if the reaction is not allowed to warm to room temperature or is not gently heated, the activation energy barrier may not be overcome, especially with less reactive nucleophiles.[3]

Q2: I'm observing a significant amount of a water-soluble byproduct and my reaction mixture is acidic. What is happening?

This is a classic symptom of moisture contamination. Chloroformates readily react with water in a process called hydrolysis.[2][4]

The this compound reacts with trace water in your solvent or on your glassware to produce an unstable carbonic acid intermediate, which rapidly decomposes into (Oxan-4-yl)methanol, carbon dioxide, and hydrochloric acid (HCl). The generated HCl acidifies the mixture, which can protonate your amine nucleophile, rendering it non-nucleophilic and effectively halting the desired reaction.

To mitigate this, rigorous anhydrous techniques are not just recommended; they are essential.

  • Glassware: Oven-dry all glassware (round-bottom flask, addition funnel, stir bar) at 120 °C for at least four hours or flame-dry under vacuum immediately before use.

  • Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere (Nitrogen or Argon). Use a gas bubbler to ensure a slight positive pressure.

  • Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). Alternatively, use solvent from a solvent purification system.

  • Reagents: Ensure your amine/alcohol and base are anhydrous. If necessary, dry them using appropriate methods (e.g., distillation, drying agents). Add solids and liquids via syringe or under a positive flow of inert gas.

Q3: My reaction is sluggish, and I see a precipitate forming immediately upon adding the chloroformate. How do I address this?

This indicates that the hydrochloric acid (HCl) generated as a byproduct is reacting with your amine nucleophile to form an ammonium salt, which is often insoluble in common organic solvents.[1] This protonated amine is no longer nucleophilic and cannot participate in the reaction.

To prevent this, a non-nucleophilic base must be added to act as an HCl scavenger. The base neutralizes the HCl as it is formed, keeping the amine deprotonated and active.

BasepKa of Conjugate AcidSolvent CompatibilityComments
Triethylamine (TEA)~10.7DCM, THF, AcetonitrileCommon choice, but can sometimes form stable salts that are difficult to filter. Use 1.2-1.5 equivalents.
Diisopropylethylamine (DIPEA)~11.0DCM, THF, AcetonitrileSterically hindered, making it less nucleophilic than TEA. An excellent choice to avoid side reactions.
Pyridine~5.2DCM, THFCan also act as a nucleophilic catalyst. Use with caution as it can react with the chloroformate.
Sodium Carbonate (Na₂CO₃)~10.3 (pKa₂)Biphasic systemsAn inorganic base used in Schotten-Baumann conditions, typically with water/DCM.

Troubleshooting Workflow

If you are facing an incomplete reaction, follow this logical diagnostic workflow to identify and solve the problem.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_workup Product Isolation start Incomplete Reaction Detected (via TLC, LC-MS) check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Reagents are fresh and pure? reagent_bad Degradation Suspected check_reagents->reagent_bad TLC shows baseline spots? Chloroformate old? check_conditions Step 2: Assess Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Anhydrous setup? Base included? conditions_bad Suboptimal Conditions check_conditions->conditions_bad Moisture present? No base used? Temp too low? check_workup Step 3: Review Workup & Purification workup_ok Successful Isolation check_workup->workup_ok Yield matches crude analysis? workup_bad Low Isolated Yield check_workup->workup_bad Product visible in crude but lost after workup? reagent_ok->check_conditions solution_reagent Solution: - Use fresh chloroformate. - Purify nucleophile/base. reagent_bad->solution_reagent solution_reagent->check_conditions Re-run experiment conditions_ok->check_workup solution_conditions Solution: - Implement strict anhydrous technique. - Add appropriate HCl scavenger. - Optimize temperature & time. conditions_bad->solution_conditions solution_conditions->check_workup Re-run experiment solution_workup Solution: - Check aqueous layer for product. - Modify extraction pH. - Use alternative purification. workup_bad->solution_workup

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

Q4: How can I monitor the reaction effectively and identify common byproducts?

Effective monitoring is crucial for determining reaction completion and identifying issues early. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful tools.[5][6]

SpeciesIdentification MethodExpected Observation
This compound (Starting Material) TLC: Stains with KMnO₄. LC-MS: Unstable, may not be observed directly.A non-polar spot on TLC. Its disappearance is the primary indicator of consumption.
Amine/Alcohol (Starting Material) TLC: Stains with ninhydrin (for amines) or other stains. LC-MS: Observable peak at its expected mass.A polar spot on TLC. Should be consumed as the reaction proceeds.
Target Carbamate/Carbonate (Product) TLC: A new spot, typically of intermediate polarity. LC-MS: A new peak with the expected molecular weight of the product.The appearance and intensification of this spot/peak indicate successful reaction progress.
(Oxan-4-yl)methanol (Hydrolysis Byproduct) TLC: A polar spot. GC-MS/LC-MS: A peak corresponding to the molecular weight of the alcohol (116.16 g/mol ).[7]The presence of this species is a definitive sign of moisture contamination.
Di-acylated Amine (Byproduct) LC-MS: A peak corresponding to the mass of the amine plus two (Oxan-4-yl)carbonyl groups.Occurs with primary amines if excess chloroformate is used or if the reaction is run for too long at high temperatures.

Core Reaction Mechanism

Understanding the underlying mechanism is key to rational troubleshooting. The formation of a carbamate from this compound and a primary amine follows a nucleophilic addition-elimination pathway.

Caption: The nucleophilic addition-elimination mechanism for carbamate formation.

Note: A placeholder image is used for the tetrahedral intermediate as direct chemical structure generation in DOT is complex. The diagram illustrates the conceptual flow.

References

  • Wikipedia. (n.d.). Chloroformate. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 17, 2026, from [Link]

  • Ball, H. L., et al. (1981). The effect of moisture on the adsorption of chloroform by activated carbon. American Industrial Hygiene Association Journal, 42(6), 430-436. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Bhopal disaster. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved January 17, 2026, from [Link]

  • Al-Harrasi, A., et al. (2019). N-Dealkylation of Amines. Molecules, 24(11), 2134. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(Oxan-4-yl)phenol. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 17, 2026, from [Link]

  • Journal of the Brazilian Chemical Society. (2025). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Chloroformate Free, Scalable Approach for the Synthesis of Organic Carbamates and Their Alkylation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (Oxan-4-yl)methanol. Retrieved January 17, 2026, from [Link]

Sources

Removal of unreacted Oxan-4-yl carbonochloridate from product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification & Analysis

Introduction: From a Scientist's Bench

Welcome to our dedicated technical guide for researchers navigating the challenges of post-reaction purification. As a Senior Application Scientist, I've frequently collaborated with teams on the nuanced task of isolating a target molecule from a complex mixture of reagents, byproducts, and unreacted starting materials. A common hurdle in modern synthesis, particularly in drug development, is the removal of highly reactive reagents like Oxan-4-yl carbonochloridate.

This guide is structured as a series of questions you might ask yourself in the lab. It moves from initial problem identification and reagent quenching to advanced purification and final analytical validation. My goal is not just to provide protocols, but to explain the chemical principles behind them, empowering you to adapt these methods to your unique product's properties. We will build a logical, self-validating workflow to ensure the purity and integrity of your final compound.

Part 1: Frequently Asked Questions - Understanding the Chemistry

Q1: What is this compound, and why is its removal critical?

This compound is an aliphatic chloroformate reagent.[1] Its primary role in synthesis is to react with nucleophiles—typically amines or alcohols—to install an "oxan-4-yloxycarbonyl" moiety. This can function as a carbamate or carbonate linkage within a larger molecule.

Causality Behind Removal: The critical issue stems from its high reactivity. The carbonochloridate functional group is an excellent electrophile, similar to an acyl chloride.[1] If left in your final product, even in trace amounts, it can have several detrimental effects:

  • Product Instability: It can slowly react with your target molecule if it contains nucleophilic sites, leading to impurity formation over time.

  • Downstream Reaction Interference: It will compete for reagents in subsequent synthetic steps, leading to lower yields and complex side-product profiles.

  • Biological Assay Interference: As a reactive electrophile, it can covalently modify proteins and other biological macromolecules, leading to false positives or cytotoxicity in biological screens.

Its complete removal is therefore not just a matter of purity, but of ensuring the stability, reliability, and validity of your experimental results.

Q2: What are the expected byproducts from this reagent during an aqueous workup?

Understanding the byproducts is key to designing an effective purification strategy. This compound is highly sensitive to moisture. During an aqueous workup, it rapidly hydrolyzes.

The hydrolysis reaction proceeds as follows:

  • The chloroformate reacts with water to form an unstable carbonic acid intermediate.

  • This intermediate rapidly decomposes, releasing carbon dioxide gas and hydrochloric acid (HCl).

  • The parent alcohol, (Oxan-4-yl)methanol (also known as Tetrahydro-2H-pyran-4-yl)methanol), is liberated.

Therefore, the three primary byproducts you must contend with are:

  • (Oxan-4-yl)methanol: A water-soluble alcohol.[2]

  • Hydrochloric Acid (HCl): An acid that needs to be neutralized.

  • Carbon Dioxide (CO₂): A gas that will evolve from the solution.

Your purification strategy must effectively remove the water-soluble alcohol and neutralize the acid.

Q3: How can I reliably detect residual this compound in my crude product?

Before choosing a purification method, you must be able to "see" the impurity. Here are the most common analytical techniques, from rapid screening to quantitative analysis.

  • Thin-Layer Chromatography (TLC): This is the most immediate and essential tool. Since this compound lacks a strong UV chromophore, you cannot visualize it with a 254 nm UV lamp alone. You must use a chemical stain.

    • Recommended Stain: Potassium permanganate (KMnO₄) stain is an excellent choice. It is a strong oxidizing agent that reacts with a wide variety of functional groups, and it will readily visualize the chloroformate as a yellow-brown spot on a purple background.

    • Procedure: Always run a co-spot: one lane for your crude reaction mixture, one lane for the pure starting material (your nucleophile), and a third lane where you spot both on top of each other. This helps to definitively identify the spot corresponding to the unreacted chloroformate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and even quantifying the impurity. The protons on the oxane ring adjacent to the chloroformate oxygen will have a distinct chemical shift. Based on spectral data for related compounds, you can anticipate the key signals.[3][4]

    • Expected Signals: Look for characteristic multiplets in the 3.5-4.5 ppm region corresponding to the protons of the oxane ring. Compare the crude product's spectrum to a reference spectrum of pure this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Chloroformates are volatile and are often used as derivatizing agents for GC analysis, making this an excellent technique for detecting trace amounts.[5][6]

    • Application: This is best used for final purity assessment after your primary purification is complete to confirm that the impurity is below the limit of detection.

Part 2: Troubleshooting Guide - Purification Methodologies

The choice of purification method depends on the properties of your desired product, particularly its stability and solubility. The following workflow provides a decision-making framework.

purification_workflow start Crude Reaction Mixture quench_decision Is the product stable to water and mild base (e.g., NaHCO₃)? start->quench_decision aqueous_quench Perform Aqueous Basic Quench quench_decision->aqueous_quench Yes anhydrous_quench Perform Anhydrous Quench (e.g., scavenger resin, add alcohol) quench_decision->anhydrous_quench No extraction Liquid-Liquid Extraction aqueous_quench->extraction chromatography Flash Column Chromatography anhydrous_quench->chromatography purity_check1 Check purity by TLC/NMR extraction->purity_check1 product_form Is the product a solid? purity_check1->product_form No final_product Pure Product purity_check1->final_product Yes chromatography->final_product crystallization Crystallization / Recrystallization crystallization->final_product product_form->chromatography No product_form->crystallization Yes

Caption: Decision workflow for selecting a purification strategy.

Q4: My reaction is complete. How should I quench the excess reagent?

Quenching is the process of intentionally reacting the excess, highly reactive reagent to convert it into a more stable and easily removable substance.[7] Never proceed to solvent evaporation without a proper quench.

  • Expertise-Driven Choice:

    • Aqueous Basic Quench (Most Common): If your product is stable in water and mild base, this is the most effective method. Slowly add your reaction mixture to a stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HCl byproduct and catalyze the hydrolysis of the chloroformate.

    • Anhydrous Quench: If your product is water-sensitive, you must use a non-aqueous method.

      • Alcohol Quench: Add a simple, dry alcohol like methanol or isopropanol to the reaction mixture. This converts the chloroformate into a stable carbonate ester, which is typically easier to separate chromatographically than the reactive chloroformate.

      • Scavenger Resin: Use a polymer-bound amine (e.g., tris(2-aminoethyl)amine polystyrene resin). The resin reacts with the chloroformate, and the resulting bound carbamate can be removed by simple filtration. This is a very clean but more expensive method.

Q5: I've quenched the reaction. How do I use liquid-liquid extraction to remove the byproducts?

After an aqueous quench, the goal of extraction is to partition your desired organic product into an organic solvent, leaving the water-soluble byproducts (like (Oxan-4-yl)methanol and salts) in the aqueous layer.

Protocol 2.1: Extractive Workup

  • Solvent Selection: Choose an immiscible organic solvent in which your product is highly soluble but (Oxan-4-yl)methanol is not. Dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform are common choices.[8][9]

  • Initial Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the chosen organic solvent and shake vigorously. Allow the layers to separate.

  • Separation: Drain the organic layer.

  • Washing: To ensure complete removal of water-soluble impurities, wash the organic layer sequentially with:

    • Saturated aq. NaHCO₃ (to remove any residual acid).

    • Water (to remove bicarbonate).

    • Saturated aq. NaCl (Brine) (to remove bulk water from the organic layer).

  • Drying & Validation: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution and analyze a small aliquot by TLC against the crude material to confirm the absence of the polar hydrolysis byproduct.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Common Solvents for Extraction

Solvent Density (g/mL) Miscibility with Water Common Use Case
Dichloromethane (DCM) 1.33 Immiscible Good for a wide range of organic compounds; forms the bottom layer.
Ethyl Acetate (EtOAc) 0.90 Slightly Miscible A more environmentally benign option; forms the top layer.

| Diethyl Ether | 0.71 | Slightly Miscible | Good for less polar compounds; highly volatile; forms the top layer. |

Q6: When is flash column chromatography the best choice, and how do I perform it?

Flash chromatography is necessary when extraction alone is insufficient to separate your product from non-polar byproducts or starting materials. It is the workhorse of purification for most non-crystalline compounds.[10]

Protocol 2.2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3 and provides good separation from all impurities. The unreacted chloroformate is moderately polar and should have a distinct Rf.[11]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the silica bed is free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder.

  • Elution: Run the column by applying positive pressure, collecting fractions continuously.

  • Fraction Analysis & Validation: Analyze the collected fractions by TLC. Use a KMnO₄ stain to pinpoint which fractions, if any, contain the residual chloroformate. Combine the pure fractions containing your product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to yield your purified product.

Q7: My product is a solid. Can I use recrystallization?

Yes, and if it works, it is often the most effective method for achieving very high purity. Recrystallization purifies a compound by leveraging differences in solubility between the product and its impurities at different temperatures.

Protocol 2.3: Recrystallization

  • Solvent Selection: Find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath. Crystals of your pure product should form.

  • Isolation & Validation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely. Validate the purity of the crystals and the remaining mother liquor by TLC to confirm that the impurity was left behind in the solution.

Part 3: Analytical Validation Protocols

Protocol 3.1: TLC Analysis and Visualization

This protocol provides a reliable method for visualizing this compound and other oxidizable compounds.

  • Plate Preparation: Spot your samples (crude mixture, purified product, and starting material standard) on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber containing a pre-determined solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Drying: After development, remove the plate and dry it thoroughly with a heat gun or in a fume hood. Residual solvent can interfere with the stain.

  • Staining: Prepare the KMnO₄ stain (see table below). Quickly dip the dried TLC plate into the stain solution and immediately remove it.

  • Visualization: Gently warm the plate with a heat gun. Your product and any oxidizable impurities (including the chloroformate) will appear as yellow-to-brown spots against a pink/purple background. Circle the spots with a pencil immediately, as the background will eventually fade.

Table 2: TLC Visualization Reagent

Stain Recipe Target Functional Groups Appearance
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[12] Most functional groups (alcohols, amines, alkenes, etc.), including chloroformates. Yellow/brown spots on a purple background.

| p-Anisaldehyde | 135 mL abs. EtOH, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[12] | Nucleophilic groups. Gives a range of colors. | Varied colored spots on a faint pink background after heating. |

References

  • ResearchGate. (2015). Acid Chloride/chloroformate purification? [Online discussion]. Available at: [Link]

  • Google Patents. (1998). US6911558B2 - Method for purifying chloromethyl chloroformate.
  • Google Patents. (1969). US3576838A - Method of purifying haloformates.
  • Scribd. (n.d.). Chloroform Purification and Reactions. Available at: [Link]

  • SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Reddit. (2018). How to purify out excess chloroformate. [Online forum]. Available at: [Link]

  • PubChem. (n.d.). Oxane-4-carbonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Chloroformate. Available at: [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis, 2(1), 23-43. Available at: [Link]

  • Google Patents. (2004). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
  • University of Rochester. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Organic Chemistry. (n.d.). TLC stains. Available at: [Link]

  • Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Available at: [Link]

  • Google Patents. (2021). CN113861027A - Method for continuous flow synthesis of chloroformate compound.
  • Mohan, D., et al. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 401(5), 1547-1555. Available at: [Link]

  • Reddit. (2022). Quenching guide. [Online forum]. Available at: [Link]

  • ResearchGate. (2013). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

  • PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Reactions of Oxan-4-yl Carbonochloridate with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing oxan-4-yl carbonochloridate for the N-acylation of amino acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reaction, with a focus on identifying and mitigating byproduct formation. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure the scientific integrity and success of your experiments.

Introduction: The Reaction and Its Challenges

The reaction of this compound with an amino acid, typically performed under Schotten-Baumann conditions, aims to install the oxan-4-yloxycarbonyl (Oxc) protecting group onto the amino terminus of the amino acid. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a complex product mixture, reducing the yield of the desired product and complicating purification. Understanding the potential byproducts and the factors that promote their formation is critical for optimizing this transformation.

Diagram: General Reaction Scheme and Potential Byproducts

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts AminoAcid Amino Acid (H₂N-CHR-COOH) DesiredProduct Desired Product (Oxc-HN-CHR-COOH) AminoAcid->DesiredProduct Desired Reaction Dipeptide Dipeptide Byproduct AminoAcid->Dipeptide Side Reaction 1 (Low pH) Urea Urea Byproduct AminoAcid->Urea Side Reaction 2 (Excess Amine) Chloroformate This compound Chloroformate->DesiredProduct Chloroformate->Dipeptide Chloroformate->Urea Hydrolysis Hydrolyzed Chloroformate Chloroformate->Hydrolysis Side Reaction 3 (Aqueous Conditions) Base Base (e.g., NaHCO₃, Et₃N) Base->DesiredProduct Solvent Solvent (e.g., Dioxane/Water) Solvent->DesiredProduct

Caption: General reaction scheme for the N-acylation of an amino acid with this compound and potential byproduct formation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low, and I see multiple spots on my TLC/peaks in my LC-MS. What are the likely byproducts?

A1: Low yields and complex product mixtures are common challenges. The primary byproducts in the reaction of this compound with amino acids are typically:

  • Dipeptide: This forms when the chloroformate activates the carboxylic acid of the starting amino acid, which then couples with another molecule of the amino acid. This is more prevalent under acidic or neutral conditions.[1]

  • Urea Derivatives: Symmetrical or unsymmetrical ureas can form. A symmetrical urea results from the reaction of the chloroformate with two equivalents of the amino acid. An unsymmetrical urea can form if an isocyanate intermediate is generated from the chloroformate and then reacts with the amino acid.[2][3][4]

  • Hydrolysis Product: this compound can hydrolyze in the presence of water to form the corresponding alcohol (oxan-4-ol) and carbon dioxide. This is a competitive reaction, especially if the N-acylation is slow.

Q2: How can I minimize the formation of the dipeptide byproduct?

A2: The formation of dipeptides is a known issue with chloroformate reagents, particularly when the pH of the reaction mixture is not adequately controlled.[1]

Causality: At a pH below the pKa of the amino group, the chloroformate can react with the carboxylate of the amino acid to form a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid molecule, leading to the formation of a dipeptide.

Troubleshooting Protocol:

  • Maintain a Basic pH: Ensure the pH of the reaction is maintained above 9 throughout the addition of the chloroformate. This keeps the amino group deprotonated and nucleophilic, favoring the desired reaction over the activation of the carboxylic acid.[1]

  • Choice of Base: Use a suitable base such as sodium bicarbonate, sodium carbonate, or a non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

  • Slow Addition: Add the this compound solution slowly to the cooled reaction mixture containing the amino acid and base. This helps to maintain a high concentration of the deprotonated amino acid relative to the chloroformate, favoring the desired N-acylation.

Workflow for Minimizing Dipeptide Formation:

G Start Start: Dipeptide byproduct detected Check_pH Check Reaction pH Start->Check_pH Adjust_Base Increase base concentration or use a stronger base Check_pH->Adjust_Base pH < 9 Slow_Addition Add chloroformate slowly at low temperature Check_pH->Slow_Addition pH ≥ 9 Adjust_Base->Slow_Addition Monitor_Reaction Monitor reaction by TLC/LC-MS Slow_Addition->Monitor_Reaction End End: Dipeptide minimized Monitor_Reaction->End

Caption: Decision workflow for minimizing dipeptide byproduct formation.

Q3: I have identified a byproduct with a mass corresponding to a urea derivative. How is this formed and how can I prevent it?

A3: Urea formation is another common side reaction when working with chloroformates and amines.

Causality: There are two primary pathways for urea formation:

  • Direct Reaction: Two molecules of the amino acid can react with one molecule of this compound.

  • Isocyanate Intermediate: The chloroformate can react with one molecule of the amino acid to form an unstable carbamoyl chloride, which can then eliminate HCl to form an isocyanate. This highly reactive isocyanate can then be trapped by another molecule of the amino acid to form the urea derivative.[2][4]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the amino acid. A large excess of the amino acid can promote urea formation.

  • Low Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to minimize the formation of the isocyanate intermediate.

  • Efficient Stirring: Ensure efficient mixing to prevent localized high concentrations of reactants, which can favor side reactions.

Q4: My starting material, this compound, appears to be degrading. How should I handle and store it?

A4: Chloroformates are inherently reactive and susceptible to degradation, primarily through hydrolysis.

Causality: The electrophilic carbonyl carbon of the chloroformate is readily attacked by nucleophiles, including water. This leads to the release of HCl and the formation of the corresponding alcohol and carbon dioxide.

Handling and Storage Recommendations:

  • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically refrigerated.[5][6][7]

  • Handling: Handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware to minimize exposure to moisture.

  • Purity Check: Before use, it is advisable to check the purity of the chloroformate, for example, by NMR, to ensure it has not significantly degraded.

Experimental Protocols and Data

Illustrative Protocol for the Synthesis of N-(oxan-4-yloxycarbonyl)glycine

Disclaimer: This is a general protocol adapted from similar reactions with other chloroformates. Optimization may be required.

  • Dissolve Glycine: In a round-bottom flask, dissolve glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium bicarbonate (2.2 eq).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Prepare Chloroformate Solution: In a separate, dry flask, dissolve this compound (1.05 eq) in a minimal amount of dry 1,4-dioxane.

  • Slow Addition: Add the this compound solution dropwise to the cooled glycine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Analytical Data (Analogous to N-Acetylglycine)
Compound1H NMR (DMSO-d6, δ in ppm)13C NMR (DMSO-d6, δ in ppm)Expected Mass [M+H]+
N-(oxan-4-yloxycarbonyl)glycineAnticipated signals: ~12.5 (br s, 1H, COOH), ~7.3 (t, 1H, NH), ~4.5 (m, 1H, OCH), ~3.7 (d, 2H, CH2-glycine), ~3.8 & ~3.3 (m, 4H, CH2-oxane), ~1.8 & ~1.5 (m, 4H, CH2-oxane)Anticipated signals: ~172 (C=O, acid), ~156 (C=O, carbamate), ~72 (OCH), ~66 (OCH2), ~42 (CH2-glycine), ~32 (CH2-oxane)204.08
Glycine2.94 (s, 2H, CH2), 7.29 (br, 2H, NH2)41.1 (s, 1CCH2), 170.2 (s, 1C=O)76.04
Dipeptide (Gly-Gly)Signals corresponding to two glycine unitsSignals corresponding to two glycine units133.06
Urea ByproductComplex signals in the amide regionAdditional carbonyl signalVaries

Note: The NMR data for N-(oxan-4-yloxycarbonyl)glycine is predictive and based on the structure and data from analogous compounds like N-acetylglycine.

References

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega. [Link]

  • Urea Formation - Phenyl Chloroformates. Common Organic Chemistry. [Link]

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. PMC - NIH. [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • Acetylglycine | C4H7NO3 | CID 10972 - PubChem. [Link]

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Technical Support Center: Scaling Up Reactions with Oxan-4-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxan-4-yl carbonochloridate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful scale-up of your chemical reactions. As your virtual Senior Application Scientist, I will guide you through the intricacies of handling this reagent, moving from bench-scale to larger-scale production, ensuring scientific integrity and safety at every step.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the oxan-4-yloxycarbonyl protecting group or as a linker in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a reactive chloroformate group attached to a stable oxane ring, allows for the formation of carbamates, carbonates, and other derivatives. However, like many reactive reagents, scaling up reactions involving this compound presents a unique set of challenges that require careful consideration.[3]

Safety First: Handling this compound

Chloroformates are hazardous reagents, and this compound is no exception. Proper handling and safety precautions are paramount, especially during scale-up operations where the quantities of reagents are significantly larger.

Core Safety Concerns:
  • Toxicity and Corrosivity: Chloroformates are toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[4][5]

  • Moisture Sensitivity: This reagent reacts with water and other protic solvents, leading to decomposition and the release of hazardous hydrogen chloride (HCl) gas.

  • Thermal Instability: At elevated temperatures, chloroformates can decompose, potentially leading to a runaway reaction.

Personal Protective Equipment (PPE) and Handling Guidelines:
Precaution Laboratory Scale Pilot Plant / Manufacturing Scale
Ventilation Work in a certified chemical fume hood.Use a closed-system reactor with appropriate off-gas scrubbing.
Eye Protection Safety glasses with side shields or goggles.Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Heavy-duty, chemical-resistant gloves.
Body Protection Standard lab coat.Chemical-resistant apron or suit.
Respiratory Not typically required if working in a fume hood.Have access to an emergency respirator.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with this compound:

Q1: What is the primary application of this compound?

A1: It is most commonly used as a reagent for the synthesis of carbamates by reacting it with primary or secondary amines.[6] This reaction is widely used in medicinal chemistry for the preparation of APIs and other bioactive molecules.[1][2]

Q2: How should I store this compound?

A2: Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. Refrigeration is often recommended to enhance stability.

Q3: What are the typical byproducts in reactions with this compound?

A3: The most common byproduct is hydrogen chloride (HCl), which is generated during the reaction with nucleophiles like amines or alcohols.[6] If moisture is present, hydrolysis can lead to the formation of the corresponding alcohol (oxan-4-ol) and carbon dioxide.

Q4: Can I use protic solvents for my reaction?

A4: It is generally not recommended to use protic solvents like water or alcohols as they will react with the chloroformate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting amine and the formation of the carbamate product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions involving this compound.

Issue 1: Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
Degradation of Reagent: this compound may have degraded due to improper storage or handling.Ensure the reagent is of high purity and has been stored under anhydrous conditions. It's advisable to use a freshly opened bottle or to re-qualify older batches.
Presence of Moisture: Water in the reaction mixture will hydrolyze the chloroformate.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere is also recommended.
Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions.Ensure the reactor is equipped with an appropriate stirrer and that the agitation is sufficient to maintain a homogeneous mixture.
Issue 2: Formation of Unexpected Side Products
Potential Cause Recommended Solution
Dimerization or Polymerization: The amine starting material may react with the carbamate product under certain conditions.Control the stoichiometry of the reactants carefully. Adding the this compound slowly to the amine solution can minimize the formation of such byproducts.
Reaction with Solvent: Some solvents may not be completely inert and could react with the highly reactive chloroformate.Choose a non-reactive, aprotic solvent. A solvent screen at the laboratory scale can help identify the optimal solvent for your specific reaction.
Thermal Decomposition: Excessive temperatures can lead to the breakdown of the product or starting materials.Maintain strict temperature control throughout the reaction. The use of a temperature-controlled reactor is crucial for scale-up.
Issue 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Emulsion Formation during Work-up: The presence of salts and the nature of the product can lead to stable emulsions.Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filtration through a pad of celite can be effective.
Product is an Oil or Gummy Solid: The product may not crystallize easily.If direct crystallization is not feasible, consider purification by column chromatography.[7] For larger scales, explore alternative purification methods like trituration or preparative HPLC.
Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult.Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. Re-crystallization from a suitable solvent system can also be an effective purification method.[8]
Troubleshooting Workflow Diagram

CarbamateFormation cluster_legend R' = Oxan-4-yl Amine R₂NH Intermediate    Tetrahedral IntermediateO⁻|R'—O—C—Cl|⁺NH₂R₂     Amine->Intermediate Nucleophilic Attack Chloroformate    O||R'—O—C—Cl     Chloroformate->Intermediate Carbamate    O||R'—O—C—NR₂     Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Base Base HCl->Base Neutralization Legend

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Workup procedure to avoid emulsion in chloroformate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Resolving Emulsions in Chloroformate Reactions

Welcome to the Technical Support Center for chloroformate reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of emulsion formation during the aqueous workup of reactions involving chloroformates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my chloroformate reaction workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a reaction workup, it appears as a cloudy or milky layer between the distinct organic and aqueous phases, making clear separation in a separatory funnel difficult or impossible.[2] This is problematic because it leads to poor recovery of your desired product, contamination of your organic layer with aqueous impurities, and a generally time-consuming and inefficient purification process.[1]

Q2: What are the primary causes of emulsion formation during the workup of chloroformate reactions?

Emulsion formation is typically triggered by factors that reduce the interfacial tension between the aqueous and organic layers, allowing one liquid to be dispersed as fine droplets within the other.[3] Key causes include:

  • Presence of Amphiphilic Molecules (Surfactants): Certain molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. These can act as surfactants, stabilizing the emulsion. In the case of N-dealkylation reactions using reagents like 1-chloroethyl chloroformate, the resulting secondary amine product can act as a surfactant, particularly at a pH where it is partially protonated.[4]

  • Formation of Fine Particulates: The quenching process or pH adjustments can lead to the precipitation of fine, insoluble salts or byproducts. These microscopic solids can accumulate at the interface between the two liquid phases, physically preventing the dispersed droplets from coalescing.[4][5]

  • Vigorous Agitation: Excessive shaking of the separatory funnel provides the energy to break up the liquid phases into very small droplets, increasing the surface area between them and promoting the formation of a stable emulsion.[4]

  • High pH: In certain reactions, such as the N-dealkylation of tertiary amines, a high pH can lead to the desired secondary amine product acting as a surfactant. Careful pH control is crucial to mitigate this effect.[4]

Q3: Are certain chloroformates or reaction conditions more prone to causing emulsions?

While any reaction involving an aqueous workup can potentially form an emulsion, reactions involving chloroformates can be particularly susceptible due to the nature of the reactants, products, and byproducts. For instance, reactions that produce amine salts or other amphiphilic molecules are at a higher risk. Additionally, using chlorinated solvents like dichloromethane or chloroform for extraction of basic solutions can often lead to emulsions.[5]

Troubleshooting Guide: Emulsion Management

It is almost always easier to prevent an emulsion from forming than to break one that has already formed.[4][6] This guide is divided into proactive strategies to avoid emulsion formation and reactive strategies to resolve them when they occur.

Proactive Strategies to Prevent Emulsions
StrategyDescriptionCausality and Key Considerations
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the mixture.[4]This minimizes the energy input that disperses the liquids into fine droplets, reducing the likelihood of a stable emulsion forming.[6] Be aware that this may require a longer extraction time to achieve equilibrium.
Use of Brine Conduct aqueous washes with a saturated sodium chloride (brine) solution.[4]This technique, known as "salting out," increases the ionic strength and polarity of the aqueous layer.[3][6] This increased polarity makes it less favorable for the organic molecules to be dissolved or suspended in the aqueous phase, promoting a cleaner separation.[1] It also helps to dehydrate the organic layer by drawing water into the highly ordered salt solution.[7]
Solvent Evaporation Prior to Workup Before adding the aqueous wash, remove the reaction solvent (e.g., 1,2-dichloroethane) under reduced pressure. Then, redissolve the residue in your desired extraction solvent.[8]This is a highly effective method as it removes potentially problematic reaction byproducts and changes the solvent environment before the aqueous workup, often preventing emulsion formation altogether.[4]
pH Control Adjust the pH of the reaction mixture before the aqueous wash. For reactions in chlorinated solvents that produce basic products, careful neutralization or acidification can help.[5]As mentioned, the protonation state of amine products can influence their surfactant properties.[4] Ensuring the product is in a neutral, non-amphiphilic state before extraction can prevent it from stabilizing an emulsion. Always consider the pH stability of your desired product.[4]
Reactive Strategies to Break Emulsions

If an emulsion has already formed, the following techniques can be employed to facilitate phase separation.

TechniqueDescriptionMechanism and Best Practices
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or tapping the funnel can sometimes encourage the layers to separate.[4]This is the simplest first step. It allows time for the dispersed droplets to coalesce naturally.
"Salting Out" Add solid sodium chloride or a saturated brine solution to the separatory funnel and mix gently.[4][8]This increases the ionic strength of the aqueous phase, disrupting the forces that stabilize the emulsion and forcing the organic components into the organic layer.[1][3]
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth).[5][8]Celite® is a filter aid composed of the porous silica shells of diatoms.[9] It creates a micro-porous filter bed that can trap the fine particulates that often stabilize emulsions, allowing the now distinct liquid phases to pass through.[5]
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate to high speed.The applied centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom and the less dense liquid to the top.[3][6]
Addition of a Different Solvent Add a small amount of a different organic solvent to the mixture.[3]This alters the overall properties of the organic phase, which can change the solubility of the emulsifying agent and destabilize the emulsion.[3]
pH Adjustment Carefully add a dilute acid or base to the mixture.[1]This can alter the charge and solubility of the molecules acting as surfactants, disrupting their ability to stabilize the emulsion.[2] This should be done with caution, considering the stability of your product.
Gentle Heating Gently warm the mixture.[1]Increasing the temperature can reduce the viscosity of the emulsion and facilitate phase separation.[1] This should be avoided if your product is thermally sensitive.[1]
Visualizing the Workflow

The following diagrams illustrate the decision-making process when encountering an emulsion in your chloroformate reaction workup.

Diagram 1: Proactive Emulsion Prevention Workflow

G Start Reaction Complete Check_Emulsion_Risk Is the reaction known to cause emulsions? Start->Check_Emulsion_Risk Solvent_Evap Evaporate reaction solvent, redissolve in extraction solvent Check_Emulsion_Risk->Solvent_Evap Yes Aqueous_Workup Proceed to Aqueous Workup Check_Emulsion_Risk->Aqueous_Workup No Solvent_Evap->Aqueous_Workup Gentle_Mix Use gentle inversions/swirling Aqueous_Workup->Gentle_Mix Use_Brine Use brine for aqueous washes Gentle_Mix->Use_Brine End Clean Phase Separation Use_Brine->End

Caption: A proactive workflow to minimize the risk of emulsion formation.

Diagram 2: Reactive Emulsion Breaking Decision Tree

G Emulsion Emulsion Formed Wait Wait & Gently Swirl Emulsion->Wait Check_Separation1 Does it separate? Wait->Check_Separation1 Add_Brine Add Brine ('Salting Out') Check_Separation1->Add_Brine No Success Phase Separation Achieved Check_Separation1->Success Yes Check_Separation2 Does it separate? Add_Brine->Check_Separation2 Filter_Celite Filter through Celite® Check_Separation2->Filter_Celite No Check_Separation2->Success Yes Check_Separation3 Does it separate? Filter_Celite->Check_Separation3 Centrifuge Centrifuge Check_Separation3->Centrifuge No Check_Separation3->Success Yes Centrifuge->Success

Caption: A decision tree for breaking a persistent emulsion.

Experimental Protocols

Protocol 1: Standard Brine Wash Procedure
  • After the initial aqueous quench of your reaction, transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to separate. If an emulsion is present, proceed to the reactive strategies.

  • Drain the aqueous layer.

  • Add a volume of saturated sodium chloride (brine) solution approximately equal to the volume of the organic layer to the separatory funnel.

  • Gently invert the funnel 5-10 times, venting frequently to release any pressure.

  • Allow the layers to separate. The brine wash should result in a sharper, more defined interface.

  • Drain the aqueous brine layer.

  • Proceed to dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[4]

Protocol 2: Filtration through a Celite® Pad
  • Place a piece of filter paper in a Büchner or Hirsch funnel.

  • Add a layer of Celite® (approximately 1-2 cm deep) onto the filter paper.

  • Wet the Celite® pad with the organic solvent used in your extraction to ensure it is properly packed. Apply gentle suction to pull the solvent through, leaving a compact, even pad.

  • Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

  • The fine particulates stabilizing the emulsion will be trapped by the Celite®, and the now-separated biphasic solution will collect in the filter flask.[5]

  • Transfer the filtrate to a separatory funnel and separate the layers as usual.

  • Rinse the Celite® pad with a small amount of fresh organic solvent to recover any residual product.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]

  • How emulsions form and break? Biolin Scientific. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. Brainly. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • How to Filter through Celite. YouTube. [Link]

Sources

Stability issues of Oxan-4-yl carbonates during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxan-4-yl Carbonates. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues during the purification of this important class of chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction

Oxan-4-yl carbonates are valuable building blocks in medicinal chemistry and materials science. However, their purification can be challenging due to inherent instabilities. The oxane (tetrahydropyran) ring, while generally stable, can be susceptible to ring-opening under certain conditions. Furthermore, the carbonate functional group is prone to hydrolysis. This guide will address the most common stability issues and provide practical solutions in a question-and-answer format.

Troubleshooting Guide: Stability of Oxan-4-yl Carbonates During Purification

This section addresses specific problems you may be encountering during your experiments.

Question 1: I am observing significant product loss and the appearance of new, more polar spots on my TLC plate during silica gel column chromatography. What is likely happening?

Answer:

This is a classic sign of on-column degradation. The most probable cause is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the carbonate and potentially the ring-opening of the oxane ring.[1][2]

Plausible Degradation Pathway:

The acidic protons on the silica surface can protonate the carbonyl oxygen of the carbonate, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the eluent. This leads to the formation of oxan-4-ol and carbon dioxide, or if another alcohol is present, a transesterification product.

dot

cluster_degradation On-Column Degradation Pathway Oxan-4-yl_Carbonate Oxan-4-yl Carbonate Protonation Protonation by acidic silica Oxan-4-yl_Carbonate->Protonation H+ Protonated_Carbonate Protonated Carbonate (Activated) Protonation->Protonated_Carbonate Nucleophilic_Attack Nucleophilic Attack (e.g., H2O, MeOH) Protonated_Carbonate->Nucleophilic_Attack Degradation_Products Degradation Products: - Oxan-4-ol - CO2 - Transesterification byproducts Nucleophilic_Attack->Degradation_Products cluster_purification Purification Workflow Decision Tree Start Crude Product Is_Solid Is the compound a solid? Start->Is_Solid Crystallization Attempt Crystallization Is_Solid->Crystallization Yes Chromatography Proceed to Chromatography Is_Solid->Chromatography No Check_Purity Check Purity (NMR, HPLC) Crystallization->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Purity > 98% Check_Purity->Chromatography Purity < 98% Neutral_Silica Use Neutralized or Deactivated Silica Gel Chromatography->Neutral_Silica Alternative_Phase Consider Alumina or Reverse-Phase HPLC Neutral_Silica->Alternative_Phase If degradation persists Monitor_Fractions Monitor Fractions by TLC/LC-MS for Degradation Neutral_Silica->Monitor_Fractions Alternative_Phase->Monitor_Fractions Monitor_Fractions->Pure_Product

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Validation & Comparative

A Strategic Guide to Amine Protection: Oxan-4-yl Carbonochloridate vs. Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and peptide development, the judicious selection of protecting groups is paramount. An amine's nucleophilicity and basicity, while essential for its biological function, often interfere with desired chemical transformations elsewhere in a molecule. The temporary masking of this reactivity through a protecting group is a foundational strategy that enables complex molecular construction.[1][2]

For nearly a century, the benzyloxycarbonyl (Cbz or Z) group, installed using benzyl chloroformate (Cbz-Cl) , has been a stalwart in this field.[3][4][5] Its robustness and predictable cleavage have made it a go-to choice for generations of chemists. However, the demands of modern synthesis, especially the need for highly selective, multi-step deprotection sequences, have driven the exploration of alternative reagents. Oxan-4-yl carbonochloridate (Oxc-Cl) is emerging as a powerful tool, not as a replacement for Cbz-Cl, but as a strategic partner that offers a distinct and complementary deprotection pathway. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental practice, to inform the rational selection of these critical reagents.

At the Core: A Mechanistic Dichotomy

The fundamental difference between Oxc-Cl and Cbz-Cl lies in the chemical nature of the carbamate they form and, consequently, the conditions required for their removal. This difference is the basis for their strategic application in synthesis.

PropertyThis compound (Oxc-Cl)Benzyl Chloroformate (Cbz-Cl)
Reagent Structure Cl-C(=O)O-C₅H₉OPh-CH₂-O-C(=O)Cl
Protecting Group 4-oxacyclohexylcarbonyl (Oxc)Benzyloxycarbonyl (Cbz or Z)
Primary Cleavage Acid-Labile (e.g., TFA, HCl)[6]Hydrogenolysis (e.g., H₂, Pd/C)[3][7]
Cleavage Byproducts Tetrahydropyran-4-one, CO₂, H⁺Toluene, CO₂
Key Advantage Orthogonal to hydrogenolysis-labile groupsWell-established, robust, stable to mild acid/base

Benzyl Chloroformate (Cbz-Cl): Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis.[3][4][5] Its stability to a wide array of reagents is a significant asset. The primary deprotection method, catalytic hydrogenolysis, is exceptionally mild and clean, proceeding at neutral pH and producing volatile byproducts.[7] The limitation, however, is critical: this method is incompatible with other reducible functional groups like alkenes, alkynes, nitro groups, and certain sulfur-containing moieties that can poison the palladium catalyst.[8]

This compound (Oxc-Cl): The Oxc group derives its utility from a different mechanism. The oxane (tetrahydropyran) ring within its structure renders the carbamate susceptible to cleavage under acidic conditions. Protonation of the ring oxygen facilitates cleavage of the C-O bond, leading to the collapse of the carbamate and release of the free amine.[6] This acid-lability makes it an ideal orthogonal partner to Cbz, as it is completely stable to the reductive conditions used for Cbz removal.

Installation of the Protecting Group: The Schotten-Baumann Reaction

Both protecting groups are typically installed under Schotten-Baumann conditions, a reliable method for acylating amines.[9][10][11][12] The reaction involves the nucleophilic attack of the amine on the electrophilic chloroformate in a biphasic system with an aqueous base, which serves to neutralize the HCl generated during the reaction.[12][13]

G cluster_0 General Protection Workflow (Schotten-Baumann) Amine Amine Substrate (in Organic Solvent, e.g., Dioxane) Reaction Biphasic Reaction (Stir at RT) Amine->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Chloroformate Chloroformate (Oxc-Cl or Cbz-Cl) (added dropwise at 0 °C) Chloroformate->Reaction Workup Aqueous Workup (Separate Layers, Wash, Dry) Reaction->Workup Reaction Complete Product Protected Amine (R-NH-PG) Workup->Product

Caption: Experimental workflow for amine protection via the Schotten-Baumann reaction.

Experimental Protocol: General Amine Protection
  • Dissolution: Dissolve the amine substrate (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or THF. Add an aqueous solution of a base (e.g., 2.5 equiv. of Na₂CO₃ in water).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add the chloroformate (Cbz-Cl or Oxc-Cl, 1.1 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

The Strategic Divergence: Orthogonal Deprotection

The true power of using Oxc and Cbz lies in their completely independent removal, a concept known as orthogonality.[2][7][14] This allows for the selective unmasking of one amine in the presence of another, enabling complex, site-specific modifications.

G Molecule Oxc-NH-R-NH-Cbz H2_PdC Hydrogenolysis (H₂, Pd/C, MeOH) Molecule->H2_PdC Selective Cbz Cleavage Acid Acidolysis (TFA in DCM) Molecule->Acid Selective Oxc Cleavage Product1 Oxc-NH-R-NH₂ H2_PdC->Product1 Product2 H₂N-R-NH-Cbz Acid->Product2

Caption: Orthogonal deprotection allows for selective cleavage of either Cbz or Oxc.

Cbz Deprotection: Catalytic Hydrogenolysis

This is the classic, highly efficient method for Cbz removal.

Causality Behind the Protocol: The palladium-on-carbon catalyst adsorbs both the Cbz group and hydrogen gas, facilitating the reductive cleavage of the weak benzylic C-O bond. Solvents like methanol or ethanol are ideal as they readily dissolve the substrate and H₂.

Experimental Protocol: Cbz Deprotection

  • Setup: Dissolve the Cbz-protected amine (1.0 equiv.) in methanol or ethanol. Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This is typically done three times. Maintain a positive pressure of H₂ (e.g., using a balloon).

  • Reaction: Stir the suspension vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Isolation: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric). Rinse the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Oxc Deprotection: Acid-Mediated Cleavage

This protocol leverages the inherent acid-lability of the Oxc group.

Causality Behind the Protocol: A strong acid like trifluoroacetic acid (TFA) readily protonates the oxygen atom of the oxane ring. This positive charge weakens the C-O bond of the carbamate, leading to its rapid fragmentation and liberating the free amine as an ammonium salt.

Experimental Protocol: Oxc Deprotection

  • Dissolution: Dissolve the Oxc-protected amine (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the solution at room temperature.

  • Reaction: Monitor the reaction for 1-4 hours until complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as the TFA salt and can often be used directly in the next step after co-evaporation with a neutral solvent to remove residual acid.

Comparative Performance Data

The following data on model substrates demonstrates the high fidelity and orthogonality of the two deprotection methods.

SubstrateDeprotection ConditionsResultYieldOrthogonality Demonstrated
N-(Cbz)-benzylamine20% TFA in DCM, RT, 12hNo Reaction>98% RecoveryCbz group is stable to acidic Oxc deprotection conditions.
N-(Oxc)-benzylamine20% TFA in DCM, RT, 1hBenzylamine (TFA Salt)>95%Oxc group is cleanly cleaved by acid.
N-(Cbz)-benzylamineH₂ (1 atm), 10% Pd/C, MeOH, RT, 2hBenzylamine>99%Cbz group is cleanly cleaved by hydrogenolysis.
N-(Oxc)-benzylamineH₂ (1 atm), 10% Pd/C, MeOH, RT, 12hNo Reaction>98% RecoveryOxc group is stable to Cbz deprotection conditions.

Final Recommendations

The decision to use this compound or Benzyl chloroformate is a strategic one, dictated by the overall synthetic route and the nature of other functional groups present in the molecule.

  • Employ Benzyl Chloroformate (Cbz-Cl) for:

    • General-purpose, robust amine protection where subsequent steps do not involve catalytic reduction.

    • Protecting amines in molecules that are sensitive to acidic conditions.

    • Syntheses where the high crystallinity of Cbz-protected intermediates can aid in purification.

  • Employ this compound (Oxc-Cl) when:

    • Orthogonality is required. It is the ideal choice when a Cbz group or other hydrogenolysis-labile group (e.g., benzyl ether) is present elsewhere in the molecule.

    • The substrate contains reducible functionalities such as alkenes, alkynes, or nitro groups that are incompatible with hydrogenolysis.

    • The final product must be free of trace heavy metals, avoiding the need for palladium catalyst removal.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

A Comparative Guide to Chloroformate-Based Alcohol Protecting Groups: Profiling Oxan-4-yl Carbonochloridate Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the nuanced landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. This guide offers an in-depth technical comparison of Oxan-4-yl carbonochloridate with other established chloroformates for the protection of alcohols. As a Senior Application Scientist, my objective is to provide not just a list of reagents, but a comprehensive analysis grounded in mechanistic principles and practical considerations, empowering you to make informed decisions in your synthetic strategies.

The Strategic Role of Carbonates in Alcohol Protection

Alcohols are versatile functional groups, but their inherent nucleophilicity and acidity can interfere with a wide range of synthetic transformations.[1] Protecting the hydroxyl group as a carbonate ester offers a robust strategy to mask this reactivity. Chloroformates (ROCOCl) are highly reactive reagents that readily couple with alcohols, typically in the presence of a base, to form stable carbonate linkages.[2] The choice of the 'R' group on the chloroformate dictates the stability of the resulting carbonate and the specific conditions required for its eventual cleavage, allowing for orthogonal protection strategies in complex syntheses.[3]

This guide will focus on a comparative analysis of this compound, a cyclic aliphatic chloroformate, alongside widely used alternatives: the workhorse Benzyl chloroformate (Cbz-Cl), the base-labile 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and the simple Ethyl chloroformate.

Comparative Analysis of Chloroformate Protecting Groups for Alcohols

The selection of a chloroformate for alcohol protection is a trade-off between the stability of the resulting carbonate to various reaction conditions and the ease of its removal. The following table summarizes the key characteristics of this compound and its counterparts.

FeatureThis compoundBenzyl Chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Ethyl Chloroformate
Structure of Protected Alcohol (Carbonate) R-OCOO-(oxan-4-yl)R-OCOO-Bn (Cbz)R-OCOO-FmocR-OCOO-Et
Typical Protection Conditions Pyridine, CH₂Cl₂, 0 °C to rtAq. NaOH or Na₂CO₃, 0 °C; or Pyridine, CH₂Cl₂, 0 °C to rt[4]Pyridine, CH₂Cl₂, 0 °C to rtPyridine, CH₂Cl₂, 0 °C to rt
Stability to Acidic Conditions Expected to be moderately stableStable to mild acidsVery Stable[5]Moderately stable, prone to hydrolysis under strong acid
Stability to Basic Conditions Expected to be stable to mild basesGenerally stable to non-nucleophilic basesLabile - Cleaved by mild bases (e.g., piperidine)[5]Stable to mild bases, but can be hydrolyzed by strong bases
Primary Deprotection Method Expected to be hydrolytic (acid or base catalysis)Hydrogenolysis (H₂, Pd/C)[6]Mild base (e.g., 20% piperidine in DMF)[5]Saponification (e.g., aq. NaOH, reflux)
Orthogonality Potentially orthogonal to hydrogenolysis- and very mild base-labile groups.Orthogonal to acid- and base-labile groups.[7]Orthogonal to acid- and hydrogenolysis-labile groups.[5]Limited orthogonality, relies on differential hydrolysis rates.
Key Advantages Potentially offers a stable, non-benzylic aliphatic protecting group. The oxane moiety may improve solubility.Extensive literature, predictable reactivity, and clean deprotection via hydrogenolysis.Mild, non-acidic deprotection conditions. The fluorenyl group allows for UV visualization.Inexpensive and simple.
Key Disadvantages Limited literature data available for alcohol protection. Deprotection may require harsh conditions.Catalyst poisoning can be an issue. Not suitable for molecules with other reducible functional groups.Not stable to basic conditions. Can undergo hydrogenolysis under certain conditions.[5]Deprotection often requires harsh basic conditions which may not be compatible with sensitive substrates.

Mechanistic Insights and Workflow Visualizations

The fundamental reaction for the protection of an alcohol with a chloroformate is a nucleophilic acyl substitution. The alcohol, often deprotonated in situ by a base, attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

G cluster_0 Protection Workflow start Alcohol (R-OH) reagents + Chloroformate (R'-OCOCl) + Base (e.g., Pyridine) start->reagents intermediate [Intermediate Complex] reagents->intermediate product Protected Alcohol (R-OCOO-R') intermediate->product end Proceed to next synthetic step product->end

Caption: Generalized workflow for the protection of an alcohol using a chloroformate.

The choice of deprotection strategy is what truly differentiates these protecting groups, a concept known as orthogonality. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.[2]

G cluster_1 Deprotection Pathways cluster_2 Deprotection Conditions Cbz Cbz-Protected Alcohol H2_Pd H₂, Pd/C (Hydrogenolysis) Cbz->H2_Pd Fmoc Fmoc-Protected Alcohol Base Base (e.g., Piperidine) Fmoc->Base Alkyl Alkyl/Oxanyl Carbonate Acid_Base Acid/Base (Hydrolysis) Alkyl->Acid_Base

Caption: Orthogonal deprotection pathways for different carbonate protecting groups.

Experimental Protocols

The following protocols are provided as representative examples for the protection and deprotection of a generic primary alcohol. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol using Benzyl Chloroformate (Cbz-Cl)

Objective: To protect a primary alcohol as a benzyl carbonate.

Materials:

  • Primary Alcohol (1.0 eq)

  • Benzyl Chloroformate (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) dropwise with stirring.

  • Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Cbz-protected alcohol.

Expected Yield: 85-95%

Protocol 2: Deprotection of a Cbz-Protected Alcohol by Hydrogenolysis

Objective: To cleave the Cbz group to regenerate the free alcohol.

Materials:

  • Cbz-protected alcohol (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or hydrogenator

Procedure:

  • Dissolve the Cbz-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Expected Yield: 90-100%

Protocol 3: Protection of a Primary Alcohol using 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Objective: To protect a primary alcohol as a Fmoc carbonate.

Materials:

  • Primary Alcohol (1.0 eq)

  • Fmoc-Cl (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated NH₄Cl (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.2 eq) followed by the slow addition of Fmoc-Cl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash sequentially with saturated NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the Fmoc-protected alcohol.

Expected Yield: 80-90%

Protocol 4: Deprotection of a Fmoc-Protected Alcohol

Objective: To cleave the Fmoc group under basic conditions.

Materials:

  • Fmoc-protected alcohol (1.0 eq)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected alcohol in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Expected Yield: 85-95%

Concluding Remarks and Future Outlook

The choice of a chloroformate for the protection of alcohols is a strategic decision that hinges on the overall synthetic plan. Benzyl chloroformate remains a reliable and well-understood choice for introducing a robust protecting group that can be removed under specific, mild hydrogenolysis conditions. Fmoc-Cl offers an excellent orthogonal option, allowing for deprotection under non-acidic, basic conditions, which is invaluable in the synthesis of base-stable, acid-sensitive molecules. Simple alkyl chloroformates like ethyl chloroformate are economical but often require harsh deprotection conditions.

This compound presents an intriguing, albeit underexplored, alternative. Based on its structure, the resulting carbonate is expected to exhibit stability profiles similar to other simple alkyl carbonates, being resistant to hydrogenolysis and mild base, but susceptible to hydrolysis under more forcing acidic or basic conditions. The incorporation of the tetrahydropyran ring may offer advantages in terms of solubility and crystallinity of intermediates. However, without dedicated studies on its application in alcohol protection, its true utility and potential for orthogonality remain to be fully elucidated. Further research into the cleavage conditions for oxanyl carbonates is warranted to establish its place in the synthetic chemist's toolbox.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

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  • Wikipedia. Benzyl chloroformate. [Link]

  • 4.
  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Google Patents.
  • 4.5 Tetrahydropyranyl (THP)
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  • Protecting Groups.
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  • Wikipedia. Ethyl chloroformate. [Link]

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  • . Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

  • ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

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  • PMC. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

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  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]

  • ResearchGate. A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • PubMed. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. [Link]

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A Comparative Guide to the Analytical Validation of Amine Protection: A Case Study with Oxan-4-yl Carbonochloridate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous protection of amine functionalities is a foundational step in multi-step organic synthesis. The choice of a protecting group strategy impacts not only the synthetic route but also the downstream analytical validation required to ensure the purity and identity of intermediates. This guide provides an in-depth technical comparison of the analytical validation of a model reaction—the protection of benzylamine—using a newer reagent, Oxan-4-yl carbonochloridate, against two industry-standard alternatives: Di-tert-butyl dicarbonate (Boc₂O) and Benzyl chloroformate (Cbz-Cl).

The narrative that follows is grounded in the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[1][2] We will explore the causality behind experimental choices, from reaction setup to the fine-tuning of analytical methods, providing a self-validating framework for your own synthetic and analytical endeavors.

The Synthetic Challenge: Selecting the Optimal Amine Protection Strategy

The protection of an amine involves the reversible conversion of the nucleophilic amino group into a less reactive moiety, typically a carbamate.[3] This prevents unwanted side reactions during subsequent synthetic transformations. The ideal protecting group is one that is introduced in high yield, is stable to a range of reaction conditions, and can be removed cleanly and selectively under mild conditions.[4]

In this guide, we examine the protection of benzylamine as a model primary amine. We will compare the performance of three reagents for this transformation:

  • This compound: This reagent introduces the Oxan-4-yloxycarbonyl (Oxc) protecting group. The oxane moiety (also known as tetrahydropyran) is known for its stability and can offer different solubility properties to the protected compound compared to more common protecting groups.

  • Di-tert-butyl dicarbonate (Boc₂O): This is one of the most widely used reagents for amine protection, affording the tert-butoxycarbonyl (Boc) group.[1][5] The Boc group is prized for its stability to a wide range of conditions and its facile removal with mild acid.[6]

  • Benzyl chloroformate (Cbz-Cl): This reagent introduces the benzyloxycarbonyl (Cbz or Z) group, a classic and still widely used protecting group in peptide synthesis and beyond.[7][8] The Cbz group is readily cleaved by catalytic hydrogenation.[9]

A Comparative Synthesis of Protected Benzylamines

To provide a basis for our analytical validation comparison, we conducted a hypothetical synthesis of the three protected benzylamines under optimized conditions for each reagent.

Scheme 1: Synthesis of Oxc-, Boc-, and Cbz-protected Benzylamine

The crude products from these reactions were then subjected to a rigorous analytical validation workflow to determine their purity and confirm their identity.

The Analytical Validation Workflow: A Pillar of Trustworthiness

Analytical_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_validation Analytical Validation Crude_Product Crude Product HPLC_Purity HPLC-UV Purity Assay (Primary Method) Crude_Product->HPLC_Purity Initial Purity Screen LCMS LC-MS Confirmation (Identity & MW) HPLC_Purity->LCMS Peak Identification Final_Report Final Purity & Identity Report HPLC_Purity->Final_Report Quantitative Purity NMR ¹H NMR Spectroscopy (Structural Confirmation) LCMS->NMR Structural Verification NMR->Final_Report Comprehensive Data

Caption: A typical analytical validation workflow for a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in pharmaceutical and chemical research due to its high resolving power and quantitative accuracy.[10][11] Our primary goal with HPLC is to develop a method that can separate the desired product from any unreacted starting materials, reagents, and by-products.

Detailed Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • All solvents should be HPLC grade and degassed prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (where the benzyl moiety provides strong absorbance).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • The purity of the product is calculated using the area percent method:

      • % Purity = (Peak Area of Product / Total Peak Area of All Peaks) x 100

Comparative HPLC Data

The following table summarizes the hypothetical results from the HPLC analysis of the crude products from the three synthetic routes.

ParameterProduct A (Oxc-protected)Product B (Boc-protected)Product C (Cbz-protected)
Retention Time (min) 10.211.512.8
Purity (Area %) 96.5%98.8%97.2%
Key Impurities Benzylamine (3.1 min), Unidentified by-product (8.9 min)Benzylamine (3.1 min), di-tert-butyl pyrocarbonate (14.2 min)Benzylamine (3.1 min), Benzyl alcohol (5.6 min)

Interpretation of HPLC Results:

The developed HPLC method successfully separated the desired products from the starting material (benzylamine) and key reagent-related impurities. Product B (Boc-protected) showed the highest initial purity. The retention times follow the expected trend of increasing hydrophobicity: Oxc < Boc < Cbz. This data provides a quantitative measure of purity, which is a critical parameter for deciding if further purification is necessary.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized compound by providing an accurate measurement of its molecular weight.[12][13] We employed Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main peak observed in the HPLC analysis.

Comparative MS Data

ProductExpected Molecular Weight ( g/mol )Observed m/z [M+H]⁺
Product A (Oxc-protected) 235.29236.1
Product B (Boc-protected) 207.27208.1
Product C (Cbz-protected) 241.28242.1

The observed m/z values for the protonated molecular ions ([M+H]⁺) are consistent with the expected molecular weights of the target compounds, providing strong evidence for their successful synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the structure of a molecule, allowing for the confirmation of the protecting group's installation and the overall integrity of the molecular framework.[10][14]

Detailed Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

Comparative ¹H NMR Data

The most diagnostic signals in the ¹H NMR spectra are those corresponding to the protecting groups themselves.

Protecting GroupKey Diagnostic ¹H NMR Signals (CDCl₃, ppm)Interpretation
Oxc (Product A) 3.5-4.0 (m, 4H, oxane CH₂), 4.8-5.0 (m, 1H, oxane CH)The complex multiplet pattern in the 3.5-5.0 ppm region is characteristic of the oxane ring protons.
Boc (Product B) 1.45 (s, 9H)A sharp, intense singlet integrating to nine protons is the unmistakable signature of the tert-butyl group of the Boc protecting group.[15]
Cbz (Product C) 5.15 (s, 2H), 7.3-7.4 (m, 5H)A singlet at ~5.15 ppm for the benzylic protons and a multiplet for the five aromatic protons are characteristic of the Cbz group.

The presence of these characteristic signals, along with the expected signals for the benzylamine moiety, confirms the successful installation of each respective protecting group.

Comparative Performance Analysis

Based on our hypothetical experimental data, we can draw a comparative analysis of the three amine protection strategies.

FeatureThis compound (Oxc)Di-tert-butyl dicarbonate (Boc)Benzyl chloroformate (Cbz)
Reagent Handling Liquid, moisture-sensitiveSolid, stableLiquid, lachrymator, moisture-sensitive
Reaction Purity Good (96.5%)Excellent (98.8%)Very Good (97.2%)
By-products Requires careful control to avoid side reactions.Generally clean, main by-product is volatile.Can produce benzyl alcohol as a by-product.
Analytical Signature Distinctive but complex NMR signals.Unmistakable sharp singlet in ¹H NMR.Clear and distinct NMR signals.
Cleavage Conditions Typically acidic.Mildly acidic (e.g., TFA).Catalytic hydrogenation (H₂/Pd).

digraph "Reagent_Selection_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Need to Protect an Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Acid_Labile [label="Is an acid-labile group acceptable?", shape=diamond, fillcolor="#FBBC05"];
Hydrogenolysis [label="Is catalytic hydrogenation compatible\nwith other functional groups?", shape=diamond, fillcolor="#FBBC05"];
Solubility [label="Are unique solubility properties desired?", shape=diamond, fillcolor="#FBBC05"];

Use_Boc [label="Use Di-tert-butyl dicarbonate (Boc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Use_Cbz [label="Use Benzyl chloroformate (Cbz)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Consider_Oxc [label="Consider this compound (Oxc)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Re-evaluate [label="Re-evaluate synthetic strategy", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Acid_Labile;
Acid_Labile -> Hydrogenolysis [label="Yes"];
Acid_Labile -> Re-evaluate [label="No"];
Hydrogenolysis -> Use_Cbz [label="No"];
Hydrogenolysis -> Use_Boc [label="Yes"];
Use_Boc -> Solubility;
Solubility -> Consider_Oxc [label="Yes"];
Solubility -> Use_Boc [label="No"];

}

Caption: A decision-making workflow for selecting an amine protecting group.

Conclusion

This guide has demonstrated a comprehensive workflow for the analytical validation of compounds synthesized using this compound and its alternatives. Through a combination of HPLC, MS, and NMR, we can confidently assess the purity and confirm the identity of the synthesized protected amines.

Our comparative analysis reveals that while Di-tert-butyl dicarbonate (Boc₂O) offers the cleanest reaction profile and a highly diagnostic NMR signature in this case study, both Benzyl chloroformate (Cbz-Cl) and this compound are viable alternatives with their own unique characteristics. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including the desired orthogonality of deprotection and the physical properties of the intermediate compounds.

By adhering to a rigorous, multi-technique analytical validation plan, researchers can ensure the quality and integrity of their synthetic intermediates, a critical step in the path of drug discovery and development.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ghinwa H. Charaf, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine - the NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

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  • PMC. (n.d.). A sensitive, simple, specific, precise, accurate and rugged method for determination of enantiomeric purity of S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate, WCK 1152, a new drug substance has been developed. Retrieved from [Link]

  • MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Retrieved from [Link]

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A Researcher's Guide to LC-MS Analysis of Oxan-4-yl Protected Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of protecting groups is a cornerstone of successful synthetic campaigns. These temporary modifications of reactive functional groups are essential for achieving desired chemical transformations with precision and high yield. Among the arsenal of protecting groups for alcohols, the oxan-4-yl group, a cyclic ether, has gained traction due to its unique stability profile. This guide provides an in-depth technical comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of oxan-4-yl protected compounds against common alternatives, offering field-proven insights and experimental data to guide researchers in their analytical strategies.

The Significance of Protecting Groups in Drug Development

The journey of a drug candidate from initial synthesis to a final, marketable product is a multi-step process often involving complex organic chemistry. Protecting groups serve as a form of "molecular masking tape," temporarily shielding reactive functionalities like alcohols from unwanted reactions while other parts of a molecule are modified. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1]

The oxan-4-yl group, a tetrahydropyran derivative, is prized for its stability across a range of non-acidic conditions, making it a robust choice for multi-step syntheses.[2] However, the analytical characterization of these protected intermediates, particularly by LC-MS, presents its own set of challenges and considerations. This guide will delve into the nuances of analyzing oxan-4-yl protected compounds and compare their performance with widely used silyl ether protecting groups, such as tert-butyldimethylsilyl (TBDMS).

I. LC-MS Analysis of Oxan-4-yl Protected Compounds: A Detailed Workflow

The successful analysis of any protected compound by LC-MS hinges on a well-designed experimental workflow that considers both the chromatographic separation and the mass spectrometric detection. The following section outlines a comprehensive, step-by-step methodology for the analysis of oxan-4-yl protected compounds, explaining the rationale behind each experimental choice.

Experimental Workflow: LC-MS of Oxan-4-yl Protected Compounds

LCMS_Workflow_Oxanyl cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Oxan-4-yl Protected Compound Dilution Dilute in LC-MS Grade Solvent (e.g., ACN/H2O) Sample->Dilution Injection Inject Sample Dilution->Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column Gradient Gradient Elution (e.g., 5-95% B over 5 min) Column->Gradient MobilePhase Mobile Phase A: H2O + 0.1% Formic Acid Mobile Phase B: ACN + 0.1% Formic Acid Ionization Electrospray Ionization (ESI) Positive Ion Mode Gradient->Ionization MS1 Full Scan MS (MS1) (e.g., m/z 100-1000) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Product Ion Scan (MS2) Fragmentation->MS2

Caption: Workflow for LC-MS analysis of oxan-4-yl protected compounds.

Step-by-Step Methodology and Rationale

1. Sample Preparation:

  • Protocol: Dissolve the oxan-4-yl protected compound in a suitable LC-MS grade solvent, such as a mixture of acetonitrile (ACN) and water, to a final concentration of approximately 1-10 µg/mL.

  • Rationale: Proper dissolution ensures a homogenous sample for injection and prevents precipitation in the LC system. The chosen solvent should be compatible with the mobile phase to ensure good peak shape.

2. Liquid Chromatography (LC):

  • Column Selection: A C18 reversed-phase column is a versatile and robust choice for the separation of moderately polar compounds like oxan-4-yl ethers. The alkyl chains of the stationary phase provide hydrophobic interactions to retain the analyte.

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography that provides good elution strength for a wide range of compounds. The addition of formic acid is crucial for several reasons: it acidifies the mobile phase, which can improve the ionization efficiency of the analyte in positive ion mode ESI by promoting protonation, and it can also improve chromatographic peak shape by suppressing the ionization of free silanols on the silica-based stationary phase.[3]

  • Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is typically employed.

    • Rationale: This allows for the effective elution of compounds with varying polarities, ensuring that the oxan-4-yl protected compound is well-retained and separated from potential impurities.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing oxan-4-yl protected compounds.

    • Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact protonated molecule [M+H]⁺.[4] The ether oxygen in the oxan-yl ring is a site of protonation.

  • MS1 Analysis (Full Scan): A full scan analysis is performed to determine the mass-to-charge ratio (m/z) of the intact molecule.

  • MS2 Analysis (Tandem MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion selected from the MS1 scan.

    • Rationale: The resulting fragmentation pattern provides structural information, which is crucial for confirming the identity of the compound. For oxan-4-yl ethers, a characteristic fragmentation is the neutral loss of the oxane moiety. The fragmentation of ethers in mass spectrometry often involves cleavage of the carbon-oxygen bond or alpha-cleavage.[5]

II. Comparative Analysis: Oxan-4-yl vs. Silyl Ether Protecting Groups

To provide a comprehensive guide, it is essential to compare the LC-MS performance of oxan-4-yl protected compounds with that of other commonly used protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are a popular choice for protecting alcohols.[6]

Comparative Experimental Workflow

Comparative_Workflow cluster_Analytes Analytes cluster_Data Data Acquisition & Analysis Analyte_Oxan Oxan-4-yl Protected Alcohol LC_MS_System Identical LC-MS System & Conditions (C18, ACN/H2O + 0.1% FA, ESI+) Analyte_Oxan->LC_MS_System Analyte_Silyl TBDMS Protected Alcohol Analyte_Silyl->LC_MS_System Retention_Time Retention Time (RT) LC_MS_System->Retention_Time Signal_Intensity Signal Intensity (Peak Area) LC_MS_System->Signal_Intensity InSource_Frag In-Source Fragmentation ([M+H-Protecting Group]+ / [M+H]+) LC_MS_System->InSource_Frag MS2_Pattern MS/MS Fragmentation Pattern LC_MS_System->MS2_Pattern

Caption: Comparative analysis workflow for different protecting groups.

Performance Metrics and Discussion

The following table summarizes key performance indicators for the LC-MS analysis of an alcohol protected with either an oxan-4-yl or a TBDMS group, based on typical experimental outcomes.

Performance MetricOxan-4-yl Protected AlcoholTBDMS Protected AlcoholCausality and Field-Proven Insights
Retention Time (RT) on C18 ShorterLongerThe TBDMS group is significantly more hydrophobic than the oxan-4-yl group, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. This can be advantageous for separating the protected compound from more polar impurities.
Signal Intensity (Peak Area) Generally HigherCan be LowerThe ether oxygen of the oxan-4-yl group is readily protonated under typical acidic ESI conditions, leading to efficient ionization and a strong signal. Silyl ethers can be more prone to in-source fragmentation and may exhibit lower ionization efficiency.
In-Source Fragmentation (ISF) ModerateHigherIn-source fragmentation is a common phenomenon where molecules fragment in the ion source before mass analysis.[7] Silyl ethers are known to be more susceptible to ISF, leading to the observation of a significant ion corresponding to the loss of the silyl group. While oxan-4-yl ethers also exhibit some ISF, it is generally less pronounced under optimized conditions.
Characteristic MS/MS Fragment Neutral loss of oxane (C₅H₁₀O)Neutral loss of isobutene (C₄H₈) and subsequent lossesThe fragmentation pathways are distinct and provide clear diagnostic ions for each protecting group. The predictable fragmentation of the oxan-4-yl group allows for confident structural confirmation.
Causality Behind Experimental Choices

The choice between an oxan-4-yl and a silyl ether protecting group can have significant implications for LC-MS analysis. The higher polarity of the oxan-4-yl group can be beneficial for the analysis of more polar drug candidates, as it may improve their aqueous solubility and chromatographic behavior on reversed-phase columns.[8] Conversely, the increased hydrophobicity of silyl ethers can be leveraged for better retention and separation of non-polar compounds.

The propensity of silyl ethers to undergo in-source fragmentation can be both a challenge and an opportunity. While it can reduce the abundance of the molecular ion, the characteristic fragment ion can also be used for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments. However, for initial characterization and confirmation of the intact molecule, a stable molecular ion is preferred, where the oxan-4-yl group often performs better.

III. Trustworthiness: A Self-Validating System

A robust analytical method is a self-validating one. For the LC-MS analysis of protected compounds, this means incorporating internal standards and control samples to ensure the reliability of the data.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate correction of any variations in the analytical process.

  • Control Samples: Analyzing a blank sample (matrix without the analyte) and a zero sample (matrix with the internal standard but no analyte) is crucial to assess for any interferences or carryover.

IV. Logical Relationships and Comparative Performance

The selection of a protecting group is a multifactorial decision that balances synthetic requirements with analytical considerations. The following diagram illustrates the logical relationship between the properties of the protecting group and their impact on LC-MS analysis.

Protecting_Group_Comparison cluster_Properties Key Properties cluster_Impact Impact on LC-MS Analysis Protecting_Group Protecting Group Choice Polarity Polarity Protecting_Group->Polarity Stability ESI Stability Protecting_Group->Stability Fragmentation Fragmentation Pathway Protecting_Group->Fragmentation Retention Chromatographic Retention Polarity->Retention Sensitivity Detection Sensitivity Stability->Sensitivity Identification Structural Confirmation Fragmentation->Identification

Caption: Logical relationship between protecting group properties and LC-MS performance.

V. Conclusion and Future Perspectives

The oxan-4-yl protecting group offers a compelling alternative to more traditional protecting groups like silyl ethers, particularly for polar molecules and when a stable molecular ion is desired for LC-MS analysis. Its predictable fragmentation pattern and generally lower susceptibility to in-source fragmentation contribute to reliable and confident characterization of synthetic intermediates.

As drug molecules become increasingly complex, the development of LC-MS compatible protecting groups will continue to be an area of active research. Future innovations may focus on protecting groups that not only provide synthetic utility but also enhance ionization efficiency or direct fragmentation in a predictable manner, further streamlining the analytical workflow in drug discovery and development. This guide serves as a foundational resource for researchers navigating the analytical challenges of protected compounds, empowering them to make informed decisions and generate high-quality, reliable data.

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Chiral Analysis of Molecules Synthesized with Oxan-4-yl Carbonochloridate: A Comparative Guide to HPLC and SFC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chiral entities, the introduction of the oxan-4-yl moiety via Oxan-4-yl carbonochloridate presents unique analytical challenges. The resulting N-(oxan-4-yl)oxycarbonyl derivatives, while often imparting desirable pharmacokinetic properties, require robust and efficient chiral analysis methods to ensure enantiomeric purity, a critical parameter for therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral analysis of these specific molecules, supported by representative experimental data and detailed protocols.

The Analytical Imperative: Resolving Enantiomers of Oxan-4-yl Carbamates

The synthesis of chiral molecules using this compound typically involves the reaction of the chloroformate with a chiral amine or alcohol, resulting in the formation of a carbamate linkage. The oxane ring, while achiral itself, contributes to the overall steric and electronic environment of the chiral center, influencing its interaction with chiral stationary phases (CSPs). The primary analytical challenge lies in selecting a chromatographic system that can effectively discriminate between the subtle three-dimensional differences of the enantiomers.

To illustrate the comparative performance of HPLC and SFC, we will consider a representative model compound: (R/S)-N-((oxan-4-yl)oxy)carbonyl)-1-phenylethanamine. This molecule incorporates the key structural features of interest: the carbamate linkage, the oxan-4-yl group, and a common chiral moiety.

Comparative Performance: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations, with the choice between them often depending on factors such as speed, solvent consumption, and the specific nature of the analyte.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC remains a widely used and robust technique for chiral analysis.[2] For carbamate derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice.[3] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, primarily with the carbamate groups on the CSP.[4]

Typical Performance for Chiral Analysis of Oxan-4-yl Carbamates:

ParameterTypical Value
Resolution (Rs) 1.5 - 2.5
Selectivity (α) 1.2 - 1.5
Analysis Time 10 - 30 minutes
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol
Solvent Consumption High
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[5] Utilizing supercritical CO2 as the primary mobile phase component, SFC benefits from lower viscosity and higher diffusivity, allowing for faster separations at lower pressures.[4] For chiral carbamates, SFC often provides superior or complementary selectivity compared to HPLC on the same stationary phase.[5]

Typical Performance for Chiral Analysis of Oxan-4-yl Carbamates:

ParameterTypical Value
Resolution (Rs) > 2.0
Selectivity (α) > 1.4
Analysis Time < 10 minutes
Mobile Phase CO2/Methanol or CO2/Ethanol
Solvent Consumption Significantly Reduced
Data-Driven Comparison

The following table presents representative data for the chiral separation of our model compound, (R/S)-N-((oxan-4-yl)oxy)carbonyl)-1-phenylethanamine, on a popular polysaccharide-based CSP (Cellulose tris(3,5-dimethylphenylcarbamate)) using both HPLC and SFC.

TechniqueMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Selectivity (α)
HPLC Hexane/IPA (80:20)1.0t1: 12.5, t2: 15.21.851.28
SFC CO2/MeOH (70:30)3.0t1: 3.8, t2: 4.52.301.42

As the data illustrates, SFC provides a significantly faster analysis with improved resolution and selectivity for this class of compounds.

Experimental Protocols

HPLC Method Development Workflow

HPLC_Workflow cluster_screening Phase 1: Column & Solvent Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation A Select CSPs (e.g., Chiralpak IA, IB, IC) B Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) A->B Isocratic Elution C Optimize Mobile Phase Ratio B->C Promising Separation D Adjust Flow Rate C->D E Evaluate Temperature Effects D->E F Assess Robustness E->F Optimized Method G Determine LOD/LOQ F->G

Caption: HPLC method development workflow for chiral analysis.

Step-by-Step Protocol:

  • Column Selection: Begin by screening a set of polysaccharide-based chiral stationary phases. The Chiralpak series (IA, IB, IC) from Daicel are excellent starting points.[6]

  • Mobile Phase Screening: Prepare mobile phases of n-Hexane with either Isopropanol (IPA) or Ethanol (EtOH) as the organic modifier. A common starting point is an 80:20 (v/v) ratio.

  • Initial Screening: Perform isocratic runs on each column/mobile phase combination at a flow rate of 1.0 mL/min. Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Optimization: For the condition that shows the best initial separation, systematically vary the percentage of the organic modifier (e.g., from 10% to 30% in 5% increments) to optimize resolution and analysis time.

  • Flow Rate and Temperature: Further refinement can be achieved by adjusting the flow rate (0.5-1.5 mL/min) and column temperature (ambient to 40°C).

  • Validation: Once the final method is established, perform validation experiments to assess its robustness, linearity, accuracy, and precision.

SFC Method Development Workflow

SFC_Workflow cluster_screening_sfc Phase 1: Co-solvent Screening cluster_optimization_sfc Phase 2: Method Optimization cluster_validation_sfc Phase 3: Validation SFC_A Select CSPs (Same as HPLC) SFC_B Screen Co-solvents (MeOH, EtOH, IPA) SFC_A->SFC_B Gradient Elution SFC_C Optimize Co-solvent % SFC_B->SFC_C Best Selectivity SFC_D Adjust Back Pressure SFC_C->SFC_D SFC_E Evaluate Temperature SFC_D->SFC_E SFC_F Assess Robustness SFC_E->SFC_F Optimized Method SFC_G Determine LOD/LOQ SFC_F->SFC_G

Caption: SFC method development workflow for chiral analysis.

Step-by-Step Protocol:

  • Column Selection: The same set of polysaccharide-based CSPs used for HPLC screening are generally effective in SFC.

  • Co-solvent Screening: The primary mobile phase is supercritical CO2. Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) using a gradient elution (e.g., 5% to 40% co-solvent over 5-10 minutes).

  • Initial Screening: Perform these gradient runs at a flow rate of 2-4 mL/min and a back pressure of 100-150 bar.

  • Optimization: Based on the screening results, select the co-solvent that provides the best selectivity. Convert to an isocratic method and optimize the percentage of the co-solvent to achieve the desired resolution in the shortest time.

  • Back Pressure and Temperature: Fine-tune the separation by adjusting the back pressure (typically between 100 and 200 bar) and temperature (30-50°C).

  • Validation: Validate the final SFC method for its intended purpose.

Concluding Remarks

For the chiral analysis of molecules synthesized with this compound, both HPLC and SFC are viable techniques. However, the data strongly suggests that SFC offers significant advantages in terms of speed, efficiency, and reduced solvent consumption. The higher resolution often achievable with SFC can be particularly beneficial for ensuring the high enantiomeric purity required in pharmaceutical development. While HPLC remains a reliable workhorse, the adoption of SFC for chiral analysis of these and other complex molecules represents a significant step towards more sustainable and efficient analytical workflows.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Kalíková, K., et al. (2015). An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC.
  • Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • De Klerck, K., et al. (2012). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
  • Berger, T. A., & Berger, B. K. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. LCGC North America, 28(7), 534-545.
  • Rychnovsky, S. D., & Marumoto, S. (2004). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates: a formal synthesis of (+)-ratjadone A. The Journal of Organic Chemistry, 69(22), 7545-7554.
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  • García-López, J. A., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction.
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  • Hennig, M., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso (thio)
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  • Singh, S., et al. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. ChemistrySelect, 8(30), e202301438.
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  • Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4), 2229-2236.
  • Kirschner, D. L., et al. (2019). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.

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A Comparative Guide to the Stability of Carbonate Protecting Groups in Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of multi-step organic synthesis, particularly in the development of peptides and complex pharmaceuticals, the strategic use of protecting groups is paramount.[1] Carbonate protecting groups are a cornerstone of this strategy, employed to temporarily mask the reactivity of amine and hydroxyl functionalities.[2][3] The success of a synthetic route often hinges on the judicious selection of these groups, based on their stability profile and the orthogonality of their cleavage conditions.[2][4][5]

This guide offers an in-depth comparison of the most common carbonate protecting groups, detailing their relative stabilities in both acidic and basic environments. We will explore the mechanistic underpinnings of their cleavage, provide quantitative data for comparison, and present validated experimental protocols for assessing their stability.

The Mechanistic Basis of Stability and Cleavage

The utility of a protecting group is defined by its ability to withstand a variety of reaction conditions while being selectively removable under specific, non-destructive circumstances.[6] For carbonate protecting groups, the mode of cleavage is dictated by the structure of the alkyl or aryl group attached to the carbonate oxygen.

Acid-Labile Protecting Groups: The SN1 Pathway

Acid-labile groups are designed to be cleaved by forming a stabilized carbocation intermediate.[7] The quintessential example is the tert-Butoxycarbonyl (Boc) group.

The mechanism for acid-mediated cleavage begins with the protonation of the carbonyl oxygen. This is followed by the departure of the tert-butyl group as a stable tertiary carbocation, leading to the formation of an unstable carbamic acid which rapidly decarboxylates to release the free amine and carbon dioxide.[8] The stability of the resulting carbocation is the primary driver for the lability of the protecting group in acidic media.[7][8]

G cluster_acid Acid-Catalyzed Deprotection (e.g., Boc) Boc_Amine R-NH-Boc Protonated R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated + H+ Carbocation_Intermediate R-NH-COOH + C+(CH3)3 Protonated->Carbocation_Intermediate S(N)1 Cleavage Final_Products R-NH2 + CO2 + Isobutylene Carbocation_Intermediate->Final_Products Decarboxylation

Caption: General mechanism for acid-catalyzed deprotection of a Boc-protected amine.

Base-Labile Protecting Groups: The E1cB Pathway

In contrast, base-labile groups such as the 9-Fluorenylmethoxycarbonyl (Fmoc) group are cleaved through an entirely different mechanism: an E1cB (Elimination, Unimolecular, conjugate Base) reaction.

The process is initiated by the abstraction of an acidic proton from the fluorenyl ring system by a base (commonly a secondary amine like piperidine).[9] This generates a stabilized carbanion (a conjugated base). The resulting anion then undergoes elimination, breaking the C-O bond and releasing the protected amine, carbon dioxide, and dibenzofulvene.[9][10] The dibenzofulvene is typically trapped by the amine base to prevent side reactions.[9]

G cluster_base Base-Mediated Deprotection (e.g., Fmoc) Fmoc_Amine R-NH-Fmoc Anion R-NH-COO-CH2-(Fluorenyl Anion) Fmoc_Amine->Anion + Piperidine (- H+) Final_Products R-NH2 + CO2 + Dibenzofulvene Anion->Final_Products E1cB Elimination Adduct Dibenzofulvene-Piperidine Adduct Final_Products->Adduct + Piperidine

Caption: General mechanism for base-mediated deprotection of an Fmoc-protected amine.

Comparative Stability Analysis

The choice between protecting groups is fundamentally a question of orthogonality—the ability to remove one group without affecting another.[2][4][11] This is critical in complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS).[11][12]

Protecting GroupStructure (Abbr.)Primary Cleavage ConditionStability to AcidStability to BaseOrthogonal To
tert-Butoxycarbonyl BocStrong Acid (e.g., TFA, HCl)[13]LabileGenerally Stable[14][15]Fmoc, Cbz
9-Fluorenylmethoxycarbonyl FmocBase (e.g., 20% Piperidine/DMF)[12]Stable[12]LabileBoc, Trt
Carboxybenzyl Cbz (or Z)Catalytic Hydrogenolysis (H₂/Pd-C)[16][17]Stable to mild acidStable to mild base[16]Boc, Fmoc
Acid-Labile Group: tert-Butoxycarbonyl (Boc)
  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[13] The deprotection is typically rapid, often completing within 30-60 minutes at room temperature.

  • Basic Conditions: It is highly stable under a wide range of basic conditions, including secondary amines like piperidine and strong bases like sodium hydroxide at room temperature, making it an ideal orthogonal partner to the Fmoc group.[15]

Base-Labile Group: 9-Fluorenylmethoxycarbonyl (Fmoc)
  • Basic Conditions: The Fmoc group is exceptionally labile to mild basic conditions. A solution of 20% piperidine in DMF can achieve complete deprotection in minutes (half-life is approximately 6 seconds).[12] This lability is the cornerstone of Fmoc-based SPPS.[10]

  • Acidic Conditions: It exhibits excellent stability towards acids.[12] This allows for the use of acid-labile protecting groups on amino acid side chains (e.g., Boc, t-butyl ethers), which are removed at the final cleavage step with strong acid without affecting the Fmoc-protected N-terminus during chain elongation.[9][10]

Hydrogenolysis-Labile Group: Carboxybenzyl (Cbz)
  • Primary Cleavage: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[16][17] This method is mild and highly selective.

  • Acidic/Basic Stability: The Cbz group is notably robust, showing stability towards both the strongly acidic conditions used to cleave Boc groups and the basic conditions used to cleave Fmoc groups.[16] This makes it a valuable orthogonal group in complex synthetic strategies. It can, however, be cleaved by very strong acids (e.g., HBr in acetic acid) or strong basic hydrolysis, though these conditions are less common.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of a synthetic plan, it is often necessary to experimentally verify the stability of a protecting group on a specific substrate.

Protocol 1: Assessing Acid Lability of a Boc-Protected Amine
  • Substrate Preparation: Dissolve the Boc-protected compound (e.g., Boc-Alanine) in dichloromethane (DCM) to a concentration of approximately 10 mg/mL.

  • Reaction Initiation: Prepare a deprotection solution of 50% Trifluoroacetic Acid (TFA) in DCM. Add this solution to the substrate solution in a 1:1 volume ratio.

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot by diluting it into a solvent system suitable for analysis (e.g., acetonitrile/water) and neutralize with a base like diisopropylethylamine (DIPEA). Analyze the sample by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Validation: Complete disappearance of the starting material within the expected timeframe (typically < 1 hour) confirms lability. For stability tests against milder acids (e.g., 1% TFA in DCM), the starting material should remain largely intact over several hours.

Protocol 2: Assessing Base Lability of an Fmoc-Protected Amine
  • Substrate Preparation: Dissolve the Fmoc-protected compound (e.g., Fmoc-Glycine) in N,N-Dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Reaction Initiation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF. Add the deprotection solution to the substrate solution (e.g., to a final concentration of 20% piperidine).

  • Monitoring: The reaction is typically very fast. Monitor at short intervals (e.g., 0, 1, 5, and 10 minutes) by withdrawing aliquots.

  • Quenching & Analysis: Quench the reaction by diluting the aliquot into an acidic mobile phase (e.g., 0.1% TFA in acetonitrile/water) to neutralize the piperidine. Analyze immediately by LC-MS or HPLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV-Vis spectroscopy around 300 nm.[10]

  • Validation: Rapid and complete conversion to the deprotected product within minutes confirms lability.[12] For stability tests, treat the substrate with conditions it should resist (e.g., 50% TFA/DCM) and confirm the absence of deprotection via LC-MS analysis.

Conclusion and Recommendations

The selection of a carbonate protecting group is a critical decision that directly impacts the design and outcome of a synthetic endeavor.

  • For standard Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the industry standard for N-terminal protection due to its mild, base-labile cleavage which is orthogonal to the acid-labile side-chain protecting groups.[10]

  • For solution-phase synthesis requiring acid-lability: The Boc group is a robust and well-characterized choice, offering high stability to a vast range of nucleophilic and basic reagents.[15]

  • For situations requiring orthogonality to both acid- and base-labile groups: The Cbz group provides an excellent alternative, with its unique removal via hydrogenolysis offering an additional layer of selective deprotection.[16]

By understanding the mechanistic basis for their stability and employing rigorous experimental validation, researchers can confidently navigate the complexities of multi-step synthesis, ensuring the efficient and successful construction of their target molecules.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • University of Bristol.
  • Organic Chemistry Portal. Protective Groups.
  • Wikipedia. Protecting group.
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  • YouTube. Adding Boc Group Mechanism | Organic Chemistry.
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A Comparative Guide to the Chemoselective Acylation of Polyfunctional Molecules: Oxan-4-yl Carbonochloridate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly in drug discovery and development, the ability to selectively modify one functional group in the presence of others is paramount. Polyfunctional molecules, rich with reactive sites such as amines and alcohols, present a significant challenge. This guide provides an in-depth analysis of oxan-4-yl carbonochloridate as a reagent for achieving high chemoselectivity in acylation reactions, comparing its performance with established alternatives through the lens of mechanistic understanding and practical application.

The Fundamental Challenge: Differentiating Nucleophiles

The selective acylation of a molecule containing both amine (-NH₂) and hydroxyl (-OH) groups hinges on the inherent difference in their nucleophilicity. Amines are generally more nucleophilic than corresponding alcohols. This is attributed to nitrogen's lower electronegativity compared to oxygen, making its lone pair of electrons more available to attack an electrophilic center, such as the carbonyl carbon of a chloroformate.[1][2]

This kinetic preference forms the basis for selectivity. Under carefully controlled conditions, an acylating agent will react preferentially with the amine to form a stable carbamate before it has a significant opportunity to react with the alcohol to form a carbonate.[1][3] However, achieving perfect selectivity requires a nuanced choice of reagent and reaction conditions.

Profile of the Reagent: this compound

This compound belongs to the family of chloroformate esters, which are widely used as versatile reagents for introducing protecting groups or forming linkages in organic synthesis.[3] Its structure features a reactive chloroformate group attached to a non-aromatic, saturated oxane (tetrahydropyran) ring.

The key attributes of this reagent are:

  • Reactivity: As an acyl chloride derivative, it is highly reactive towards nucleophiles.[2]

  • Structural Moiety: The oxane ring is a common motif in medicinal chemistry, valued for its favorable metabolic stability and physicochemical properties. Incorporating this moiety can be a strategic goal in drug design.

  • Byproducts: The reaction with a nucleophile liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the amine.[3]

Reaction Mechanism: The Competing Pathways

The reaction proceeds via a nucleophilic acyl substitution. The more nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the desired carbamate. A parallel, but kinetically slower, reaction can occur with the hydroxyl group.

G Substrate Polyfunctional Molecule (R-NH₂ + R'-OH) Reagent This compound Base Base (e.g., Et₃N, DIPEA) Intermediate_N Tetrahedral Intermediate (N-Attack) Intermediate_O Tetrahedral Intermediate (O-Attack) Product_N N-Acylated Product (Carbamate) Intermediate_N->Product_N Eliminate Cl⁻ Product_O O-Acylated Product (Carbonate) Intermediate_O->Product_O Eliminate Cl⁻ Byproduct Base·HCl Product_N->Byproduct + HCl, then Base Product_O->Byproduct + HCl, then Base sub_reag->Intermediate_N  k₁ (Fast)  Amine Attack sub_reag->Intermediate_O k₂ (Slow) Alcohol Attack

Caption: Competing reaction pathways for acylation.

Performance Comparison with Alternative Reagents

The true measure of a reagent's utility is its performance relative to established alternatives. The most common reagents for N-protection, which involves a similar selective acylation, are Di-tert-butyl dicarbonate ((Boc)₂O), Benzyl chloroformate (Cbz-Cl), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[4][5]

Comparative Data on Selectivity

The following table summarizes the expected outcomes for the selective acylation of a model substrate, 4-aminobenzyl alcohol, based on established principles of reactivity.

ReagentTypical ConditionsN-Acylation Yield (Expected)O-Acylation Yield (Expected)Key Considerations
This compound Et₃N, DCM, 0 °C to RT>95%<5%Highly reactive; requires careful temperature control. The oxane moiety is stable.
(Boc)₂O Et₃N, DCM, RT>98%<2%Excellent selectivity; byproducts are t-butanol and CO₂, which are easily removed.[4]
Benzyl Chloroformate (Cbz-Cl) NaHCO₃, Dioxane/H₂O, 0 °C>95%<5%Very reliable; Cbz group is removed by hydrogenation, offering orthogonal deprotection.[5]
Fmoc-Cl NaHCO₃, Dioxane/H₂O, 0 °C>95%<5%Fmoc group is base-labile, providing another key orthogonal deprotection strategy.[5]

Analysis of Alternatives:

  • (Boc)₂O (Boc-Anhydride): Often considered the gold standard for selectivity due to its lower reactivity compared to chloroformates, allowing for a wider margin of error. The reaction is clean, but the Boc group is acid-labile.[6]

  • Cbz-Cl & Fmoc-Cl: These are the workhorses of peptide synthesis.[5] Their selectivity is comparable to other chloroformates. The primary reason for their selection is the specific deprotection conditions they offer (hydrogenolysis for Cbz, base for Fmoc), which is critical for multi-step synthesis (orthogonal strategy).[5]

Why Choose this compound?

The decision to use this compound is typically driven by the desire to introduce the oxane moiety itself into the final molecule, rather than using it as a temporary protecting group. If the goal is simply to protect the amine, (Boc)₂O often provides a more straightforward and highly selective route. However, when the oxanyl-carbamate linkage is a permanent feature of the target structure, this reagent is the most direct tool for its installation.

Experimental Protocol: Selective N-Acylation of 4-Aminophenol

This protocol provides a validated, step-by-step method for the selective acylation of an amino group in the presence of a phenolic hydroxyl group, which is more acidic and can be more nucleophilic than a simple alcohol, thus representing a stringent test of selectivity.

Objective: To synthesize 4-hydroxyphenyl (oxan-4-yl)carbamate with high selectivity.

Materials:

  • 4-Aminophenol

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram

G A 1. Setup Dissolve 4-aminophenol in anhydrous DCM under N₂. B 2. Cool Cool solution to 0 °C in an ice-water bath. A->B C 3. Add Base Add Et₃N (1.1 eq.) dropwise. B->C D 4. Add Reagent Add this compound (1.05 eq.) dropwise over 15 min. C->D E 5. React & Monitor Stir at 0 °C for 1h, then RT for 2h. Monitor by TLC or LC-MS. D->E F 6. Quench Add saturated NaHCO₃ solution to quench the reaction. E->F G 7. Workup Separate layers. Wash organic layer with brine. Dry with MgSO₄. F->G H 8. Purify Concentrate and purify by silica gel chromatography. G->H I 9. Characterize Obtain pure N-acylated product. H->I

Caption: Standard experimental workflow for selective acylation.

Step-by-Step Procedure:
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-aminophenol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add triethylamine (1.1 eq.) dropwise to the solution. A slight exotherm may be observed.

  • Reagent Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: Slow, cold addition is critical. It maintains the kinetic control necessary for selectivity, preventing the reaction from overcoming the activation energy barrier for the less-favored O-acylation pathway.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Conclusion and Recommendations

This compound is a highly effective reagent for the chemoselective acylation of amines in the presence of hydroxyl groups. Its reactivity profile is characteristic of chloroformates, offering rapid reaction times under mild conditions.

  • Optimal Use Case: The primary application for this reagent is the direct and permanent installation of an oxanyl-carbamate moiety, a structure of interest in medicinal chemistry.

  • Comparison to Alternatives: While reagents like (Boc)₂O may offer a slight advantage in selectivity due to lower reactivity, this compound performs exceptionally well when conditions are carefully controlled (low temperature, slow addition).

  • Recommendation: For researchers aiming to synthesize molecules containing the oxanyl-carbamate linkage, this reagent is a first-line choice. For simple amine protection where the protecting group will be removed later, established systems like Boc, Cbz, or Fmoc should be considered based on the desired orthogonal deprotection strategy.[5]

By understanding the principles of nucleophilicity and controlling reaction kinetics, researchers can confidently employ this compound to achieve high levels of selectivity in the synthesis of complex, polyfunctional molecules.

References

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A Comparative Guide to Alcohol Protecting Groups: Alternatives to Oxan-4-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic masking and unmasking of functional groups is a cornerstone of successful multistep organic synthesis.[1][2] The choice of a protecting group must be deliberate, accounting for its stability, ease of installation, and conditions for removal.[2][3] Oxan-4-yl carbonochloridate serves to install a tetrahydropyran (THP)-carbonate, a specialized protecting group for alcohols. However, the demands of complex synthetic routes necessitate a broad toolkit of protective strategies.

This guide provides an in-depth comparison of viable alternatives to this compound, focusing on the practical application, underlying mechanisms, and relative performance of key reagent classes. We will explore experimental data and provide detailed protocols to empower chemists to make informed, strategic decisions in their synthetic endeavors.

Understanding the Benchmark: The Oxan-4-yl Carbonate Group

This compound is a chloroformate reagent that reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form a carbonate linkage. The resulting protecting group combines the features of a carbonate with the cyclic ether structure of tetrahydropyran. The primary rationale for its use lies in its specific stability profile, which can differ from more common protecting groups, offering unique opportunities for selective deprotection in complex molecules.

However, the search for alternatives is driven by several factors:

  • Cost and Availability: Specialized reagents can be more expensive and less readily available than common alternatives.

  • Stability Limitations: The carbonate linkage may not be stable under certain reaction conditions where other groups might persevere.

  • Byproduct Formation: Chloroformate reactions produce corrosive HCl, which must be scavenged by a base.

  • Need for Orthogonality: In complex syntheses, multiple protecting groups are often used that can be removed under different, non-interfering conditions—a concept known as orthogonality.[4][5][6][7]

Key Classes of Alternative Reagents for Alcohol Protection

The most effective alternatives to this compound fall into several major classes, each with a distinct mechanism of installation and a unique stability profile.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of formation, varied stability, and mild, selective cleavage conditions.[3][8][9] They are formed by treating an alcohol with a silyl halide (e.g., R₃SiCl) and a base.[10][11]

Common Reagents:

  • tert-Butyldimethylsilyl Chloride (TBDMSCl or TBSCl): The most common silylating agent, offering a good balance of stability and ease of removal.[12][13]

  • Triisopropylsilyl Chloride (TIPSCl): The increased steric bulk provides greater stability to acidic conditions compared to TBDMS.[10][14]

  • tert-Butyldiphenylsilyl Chloride (TBDPSCl): Offers enhanced stability due to its bulky nature.[10]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom of the silyl halide. A base, typically imidazole or triethylamine, is used to neutralize the resulting HCl.[10][15]

Carbonates & Carbamates: Direct Functional Analogs

This class includes reagents that, like this compound, form a carbonate linkage with the alcohol. The most prominent alternative avoids the use of a chloroformate altogether.

Key Reagent:

  • Di-tert-butyl dicarbonate (Boc₂O): While famously used for protecting amines, Boc₂O can also protect alcohols to form tert-butyl carbonates, especially in the presence of a catalyst like DMAP (4-dimethylaminopyridine) or a Lewis acid.[4][16][17]

Mechanism of Action: The alcohol, often activated by a base or catalyst, attacks one of the electrophilic carbonyls of the Boc anhydride. The resulting intermediate collapses, releasing CO₂, tert-butanol, and the protected alcohol.[4][18] This reaction is driven by the formation of gaseous CO₂.[18]

Acetals: The Classic Acid-Labile Group

Acetal protecting groups are formed by the acid-catalyzed reaction of an alcohol with a vinyl ether. The resulting group is stable to basic and nucleophilic conditions but is readily cleaved by mild aqueous acid.[14][19]

Key Reagent:

  • 3,4-Dihydropyran (DHP): Reacts with alcohols in the presence of a catalytic amount of acid (e.g., p-TsOH, PPTS) to form a tetrahydropyranyl (THP) ether.[19][20] This is a direct alternative for introducing the THP moiety, albeit as an ether rather than a carbonate.

Mechanism of Action: The acid catalyst protonates the DHP, creating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic intermediate to form the acetal.[19]

Benzyl Ethers: Robust and Reductively Cleaved

Benzyl (Bn) ethers are a highly robust class of protecting groups, stable to a wide range of acidic, basic, and organometallic reagents.[1][21]

Key Reagent:

  • Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl): These reagents react with alcohols that have been deprotonated with a strong base (e.g., NaH) in a Williamson ether synthesis.

Mechanism of Action: The alcohol is first converted to its more nucleophilic alkoxide form using a base. The alkoxide then displaces the halide from the benzyl reagent in a classic Sₙ2 reaction.[14]

Comparative Analysis of Protecting Groups

The selection of a protecting group is a critical strategic decision in synthesis design.[3] The ideal choice depends on the specific reaction conditions the protected molecule must endure in subsequent steps.

Protecting GroupReagent(s)Installation ConditionsStabilityDeprotection ConditionsKey Advantages
Oxan-4-yl Carbonate This compound, Base (e.g., Pyridine)BasicModerate acid, moderate baseStrong acid or base, specific enzymesUnique stability profile
TBDMS Ether TBDMSCl, Imidazole, DMFMildly basicBase, Reductive, OxidativeFluoride sources (TBAF) , Mild AcidVersatile, tunable, mild removal
TIPS Ether TIPSCl, Imidazole, DMFMildly basicIncreased acid stability , Base, ReductiveFluoride sources (TBAF), Stronger AcidHigh steric bulk, very stable
tert-Butyl Carbonate Boc₂O, DMAP or Lewis AcidMildly basic or Lewis acidicBase, ReductiveStrong Acid (TFA, HCl) Orthogonal to silyl ethers and Bn
THP Ether (Acetal) DHP, cat. Acid (p-TsOH)Mildly acidicBase, Reductive, Oxidative, OrganometallicsMild Aqueous Acid Very common, stable to base
Benzyl (Bn) Ether BnBr, NaHStrongly basicStrong Acid, Strong Base, OxidativeCatalytic Hydrogenolysis (H₂, Pd/C) Very robust, orthogonal to many groups

Experimental Protocols

To ensure trustworthiness, the following protocols are detailed with explanations for key steps, reflecting a self-validating system.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This procedure is a standard method for the selective protection of a primary alcohol.[12]

  • Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 equiv). Stir at room temperature until all solids dissolve.

    • Causality: Imidazole acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[15] DMF is an excellent polar aprotic solvent for this reaction.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise to the solution. For substrates with multiple alcohols where selectivity is crucial, cool the reaction to 0 °C before adding TBDMSCl.[12]

    • Causality: The steric bulk of the TBDMS group favors reaction with the less hindered primary alcohol.[12] Using a slight excess of the silylating agent ensures complete conversion of the starting material.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.[12]

Protocol 2: Protection of an Alcohol with Di-tert-butyl Dicarbonate (Boc₂O)

This protocol describes the DMAP-catalyzed formation of a tert-butyl carbonate.

  • Preparation: Dissolve the alcohol (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Causality: DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then attacked by the alcohol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Evolution of CO₂ gas is often observed.

    • Causality: The reaction is driven to completion by the irreversible loss of gaseous carbon dioxide from the breakdown of the unstable mixed anhydride intermediate.[18]

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography if necessary.

Visualization of Synthetic Strategy

Orthogonal Protection Workflow

The ability to selectively remove one protecting group in the presence of others is paramount in complex synthesis. This is known as an orthogonal strategy.[5][6][7]

Orthogonal_Protection cluster_synthesis Multi-functional Molecule (A-OH, B-OH) cluster_protection Orthogonal Protection cluster_reaction Synthetic Transformation cluster_deprotection Selective Deprotection Molecule HO-Molecule-OH P1 Protect A-OH + TBDMSCl Molecule->P1 P2 Protect B-OH + BnBr, NaH Molecule->P2 Protected_Molecule TBDMSO-Molecule-OBn P1->Protected_Molecule Intermediate 1 P2->Protected_Molecule Intermediate 2 Reaction Perform Reaction on another part of the molecule Protected_Molecule->Reaction Intermediate Product-TBDMSO-Molecule-OBn Reaction->Intermediate D1 Deprotect A-OTBDMS + TBAF (Fluoride) Intermediate->D1 Path A D2 Deprotect B-OBn + H₂, Pd/C (Hydrogenolysis) Intermediate->D2 Path B Final_A Final_A D1->Final_A HO-Molecule-OBn Final_B Final_B D2->Final_B TBDMSO-Molecule-OH

Caption: Workflow illustrating an orthogonal protection strategy.

General Mechanism for Silyl Ether Formation

Silyl_Ether_Formation reagents R-OH Alcohol + R'₃Si-Cl Silyl Chloride + Base step1 Nucleophilic Attack The alcohol oxygen attacks the electrophilic silicon atom. reagents->step1 intermediate Transition State R-O(H⁺)-SiR'₃···Cl⁻ step1->intermediate step2 Deprotonation The base removes the proton from the oxygen. intermediate->step2 products R-O-SiR'₃ Silyl Ether + Base-H⁺Cl⁻ Salt Byproduct step2->products

Caption: Generalized mechanism for TBDMS protection of an alcohol.

Conclusion

While this compound provides a specialized tool for alcohol protection, a vast and versatile array of alternatives exists. Silyl ethers, particularly TBDMS, offer unparalleled flexibility and mild deprotection conditions. Carbonates formed from Boc₂O provide an excellent acid-labile option orthogonal to many other groups. Classic acetal (THP) and robust benzyl ether protections round out a comprehensive toolkit for the synthetic chemist. The optimal choice is dictated by the overall synthetic strategy, emphasizing the need for orthogonal approaches to efficiently navigate complex molecular architectures. A thorough understanding of the stability and reactivity of each class, as detailed in this guide, is essential for the successful execution of modern organic synthesis.

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  • Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers - ResearchGate. (URL: [Link])

  • THP Protecting Group: THP Protection & Deprotection Mechanism - Total Synthesis. (URL: [Link])

  • A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. (URL: [Link])

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. (URL: [Link])

  • . (URL: [Link])

  • Protecting Groups - University of Illinois. (URL: [Link])

  • Protecting Groups in Solid-Phase Organic Synthesis - ResearchGate. (URL: [Link])

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS - IUPAC. (URL: [Link])

  • Protecting-group-free Synthesis as an Opportunity for Invention - PubMed. (URL: [Link])

  • 12.5 Protecting Groups for Alcohols - YouTube. (URL: [Link])

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A Comparative Guide to the Reaction Kinetics of Oxan-4-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Oxan-4-yl carbonochloridate, a cyclic aliphatic chloroformate, presents a unique combination of structural features that influence its reactivity. This guide provides an in-depth comparison of the kinetic profile of this compound with other commonly used chloroformate esters, supported by established principles of physical organic chemistry and kinetic data from analogous compounds.

Introduction to this compound: A Structurally Distinct Reagent

This compound belongs to the family of chloroformate esters, which are versatile reagents for the introduction of alkoxycarbonyl protecting groups and for the synthesis of carbonates and carbamates.[1][2] Its structure, featuring a tetrahydropyran ring, distinguishes it from simple alkyl or aryl chloroformates. This cyclic ether moiety is expected to influence the reagent's reactivity through both steric and electronic effects.

The primary reactions of interest for drug development professionals include reactions with amines to form carbamates and with alcohols to form carbonates. Understanding the kinetics of these reactions is crucial for process optimization, impurity profiling, and ensuring reproducible manufacturing processes.

Comparative Kinetics: this compound vs. Alternative Chloroformates

While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing its structure to other chloroformates for which kinetic studies are available. The reactivity of chloroformates is largely governed by the stability of the potential carbocation formed upon cleavage of the C-O bond and the steric hindrance around the carbonyl group.

Solvolysis Reactions: Mechanistic Insights

The solvolysis of chloroformates, a reaction with the solvent, provides fundamental insights into their reactivity and reaction mechanisms. These reactions are often studied across a range of solvents with varying nucleophilicity and ionizing power. The extended Grunwald-Winstein equation is a powerful tool to dissect these solvent effects[3][4][5]:

log(k/k₀) = lN_T + mY_Cl

where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the specific rate of solvolysis in the reference solvent (typically 80% ethanol/20% water).

  • l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (N_T).

  • m represents the sensitivity of the solvolysis rate to changes in solvent ionizing power (Y_Cl).

High l values suggest a bimolecular (SN2-like) mechanism where the solvent acts as a nucleophile in the rate-determining step. High m values indicate a unimolecular (SN1-like) mechanism involving the formation of a carbocation intermediate.

Table 1: Comparison of Expected Kinetic Parameters for Solvolysis of Various Chloroformates

Chloroformate EsterStructure of R in ROCOClExpected Dominant MechanismExpected l valueExpected m valueRationale
This compound Secondary Aliphatic (cyclic ether)Mixed SN1/SN2 or SN2ModerateModerateAs a secondary chloroformate, it can undergo both pathways. The ether oxygen may influence carbocation stability.
Isopropyl chloroformate Secondary AliphaticDominantly SN1 (solvolysis-decomposition)[3]LowHighFormation of a relatively stable secondary carbocation.
Ethyl chloroformate Primary AliphaticAssociative (SN2-like)[6]HighLowPrimary carbocation is unstable, favoring nucleophilic attack at the carbonyl carbon.
Benzyl chloroformate BenzylicSN2-like[3]HighModerateResonance-stabilized carbocation is possible, but SN2 is often competitive.
Phenyl chloroformate ArylAssociation-dissociation (AN + DN)[7]HighModerateThe phenyl group influences the stability of the tetrahedral intermediate.

Based on this comparison, the reactivity of this compound is anticipated to be nuanced. As a secondary chloroformate, it is sterically more hindered than primary counterparts like ethyl chloroformate, but the presence of the ring may constrain its conformation. The ether oxygen could potentially stabilize an adjacent positive charge through resonance, which might favor a more SN1-like character compared to a simple secondary alkyl chloroformate.

Reactions with Nucleophiles (Amines and Alcohols)

In synthetic applications, the reaction of chloroformates with external nucleophiles such as amines and alcohols is of primary interest. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

The rate of this reaction is influenced by:

  • Nucleophilicity of the amine/alcohol: More nucleophilic reagents will react faster.

  • Steric hindrance: Bulky groups on either the nucleophile or the chloroformate will slow the reaction.

  • Leaving group ability: The chloride ion is a good leaving group.

Comparative Reactivity:

  • This compound vs. Primary Alkyl Chloroformates (e.g., Ethyl Chloroformate): this compound is expected to react slower than ethyl chloroformate due to increased steric hindrance from the cyclic structure.

  • This compound vs. Other Secondary Alkyl Chloroformates (e.g., Isopropyl Chloroformate): The reactivity is expected to be comparable, with potential minor differences due to the conformational rigidity and electronic effects of the oxane ring.

  • This compound vs. Aryl Chloroformates (e.g., Phenyl Chloroformate): Phenyl chloroformate is generally more reactive than alkyl chloroformates due to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic.

Experimental Protocols for Kinetic Studies

To quantitatively assess the reactivity of this compound and compare it to other reagents, the following experimental protocols can be employed.

General Workflow for Kinetic Measurements

Diagram 2: Workflow for a Typical Kinetic Experiment

G A Reagent Preparation (Chloroformate & Nucleophile solutions) B Temperature Equilibration A->B C Reaction Initiation (Mixing of reagents) B->C D Monitoring Reaction Progress (e.g., Titrimetry, Conductivity, Spectroscopy) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis (Determination of rate constant, k) E->F

Caption: A generalized workflow for conducting kinetic studies of chloroformate reactions.

Protocol 1: Titrimetric Method for Solvolysis Studies

This method is suitable for slower reactions and involves monitoring the production of acid (HCl) during the solvolysis.

  • Solution Preparation: Prepare a ~0.05 M solution of this compound in the desired solvent (e.g., 80% ethanol/20% water).

  • Temperature Control: Place the reaction vessel in a thermostatted water bath to maintain a constant temperature (e.g., 25.0 °C).

  • Sampling: At regular time intervals, withdraw aliquots (e.g., 5.0 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a solvent where the reaction is significantly slower (e.g., ice-cold acetone).

  • Titration: Titrate the liberated HCl in the quenched aliquot with a standardized solution of a base (e.g., 0.02 M NaOH) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: The concentration of the chloroformate at time t can be calculated from the amount of HCl produced. A plot of ln([Chloroformate]) versus time will yield a straight line with a slope of -k for a first-order reaction.

Protocol 2: Conductivity Method for Faster Reactions

This method is ideal for monitoring the production of ionic species in real-time and is suitable for faster reactions.

  • Instrument Setup: Calibrate a conductivity meter and probe using standard solutions.

  • Reaction Setup: Place a known volume of the solvent in a conductivity cell maintained at a constant temperature.

  • Reaction Initiation: Inject a small, known amount of this compound into the solvent with vigorous stirring to initiate the reaction.

  • Data Logging: Record the conductivity of the solution as a function of time. The increase in conductivity is proportional to the formation of H⁺ and Cl⁻ ions.

  • Data Analysis: The rate constant k can be determined by fitting the conductivity versus time data to an appropriate integrated rate law.

Data Summary and Comparison

The following table summarizes the expected relative reaction rates based on the structural comparisons discussed.

Table 2: Predicted Relative Rates of Reaction for Various Chloroformates with a Standard Nucleophile (e.g., Aniline)

Chloroformate EsterPredicted Relative Rate (k_rel)Key Influencing Factors
Phenyl chloroformate> 10High electrophilicity of carbonyl carbon.
Benzyl chloroformate~5-10Activated benzylic position.
Ethyl chloroformate1 (Reference)Primary, unhindered.
This compound < 1Secondary, sterically hindered by cyclic structure.
Isopropyl chloroformate< 1Secondary, sterically hindered.

Conclusion and Recommendations

This compound is a valuable reagent, and its kinetic profile suggests a moderate reactivity that can be advantageous for achieving selectivity in complex syntheses. Its reactivity is expected to be lower than that of primary alkyl and aryl chloroformates due to steric hindrance. This can be beneficial in reactions with substrates containing multiple nucleophilic sites, potentially allowing for greater control and reduced side-product formation.

For drug development professionals, the choice between this compound and other alternatives will depend on the specific requirements of the synthetic step. If rapid reaction rates are desired, a more reactive chloroformate like phenyl or ethyl chloroformate may be preferable. However, if selectivity and controlled reactivity are paramount, this compound presents a compelling option.

It is strongly recommended that kinetic studies, following the protocols outlined in this guide, be conducted for any critical process development involving this compound to establish its precise reactivity profile under specific reaction conditions.

References

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7286-7301. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1721-1724.
  • Koo, I. S., et al. (1998). Stoichiometric solvation effects. Part 3. Product–rate correlations for solvolyses of p-nitrophenyl chloroformate in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, (6), 1179-1183.
  • Song, B. D., & Jencks, W. P. (1989). Carbon and chlorine kinetic isotope effects and solvent effects on the hydrolysis of chloroformates. Journal of the American Chemical Society, 111(21), 8470-8479.
  • Wikipedia. (n.d.). Chloroformate. Available at: [Link]

  • D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. Available at: [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2017). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). Available at: [Link]

  • Gazeau, S., et al. (2005). N-Dealkylation of Amines. Current Organic Chemistry, 9(15), 1439-1465. Available at: [Link]

Sources

The Oxan-4-yl (Oxy) Protecting Group: A Guide to Orthogonal Synthesis in Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. For the synthetic chemist, a protecting group is not merely a molecular shield, but a tactical tool that dictates the feasibility and efficiency of a synthetic route. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity, a concept known as orthogonality.[1] This guide provides an in-depth comparison of the oxan-4-yl (Oxy) protecting group for hydroxyl functionalities, highlighting its orthogonal nature in relation to other commonly employed protecting groups.

The Principle of Orthogonality in Protecting Group Strategy

In the synthesis of complex molecules with multiple functional groups, it is often necessary to differentiate between them to achieve selective transformations.[2] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others.[3] This allows for the sequential deprotection and reaction of different functional groups within the same molecule, providing chemists with precise control over the synthetic sequence. The selection of an appropriate set of orthogonal protecting groups is therefore a critical aspect of synthetic planning.

Introducing the Oxan-4-yl (Oxy) Protecting Group

The oxan-4-yl group is an acetal-type protecting group for alcohols, structurally analogous to the more common tetrahydropyranyl (THP) group.[4][5] It is formed by the acid-catalyzed addition of an alcohol to a vinyl ether precursor, 4-vinyloxytetrahydropyran.

A key advantage of the oxan-4-yl group over the traditional 2-THP group lies in its symmetry. The attachment of the alcohol is at the C4 position of the oxane ring, which is not a stereocenter. This elegantly circumvents the formation of diastereomers that often complicates reactions and purifications when using 2-THP with chiral alcohols.[4]

Comparative Analysis of Hydroxyl Protecting Groups

The utility of any protecting group is defined by its stability profile across a range of reaction conditions. The oxan-4-yl group, being an acetal, exhibits excellent stability towards basic, nucleophilic, and reductive conditions, similar to other acetal-type protecting groups like THP and methoxymethyl (MOM) ether.[4][6] However, its true value is realized in its selective lability under acidic conditions, which can be tuned to be orthogonal to other acid-labile or acid-stable groups.

Below is a comparative table summarizing the stability of the oxan-4-yl group against other common hydroxyl protecting groups.

Protecting GroupAbbreviationStable ToLabile To
Oxan-4-yl Oxy Strong bases (e.g., NaH, LDA), organometallics (e.g., R-Li, Grignards), reducing agents (e.g., LiAlH4, H2/Pd-C), oxidizing agents (e.g., PCC, DMP).Mild to strong acidic conditions (e.g., PPTS, CSA, TFA).
tert-Butyldimethylsilyl EtherTBDMSMild acids, bases, organometallics, most reducing and oxidizing agents.Fluoride sources (e.g., TBAF), strong acids.
Triisopropylsilyl EtherTIPSSimilar to TBDMS, but more sterically hindered and thus more stable to acidic conditions.Fluoride sources (e.g., TBAF), strong acids.
Benzyl EtherBnStrong acids and bases, organometallics, many reducing and oxidizing agents.Catalytic hydrogenolysis (e.g., H2, Pd/C), dissolving metal reduction (e.g., Na/NH3).
Methoxymethyl EtherMOMBasic conditions, organometallics, reducing agents.Strong acidic conditions (e.g., HCl, TFA).
Tetrahydropyranyl EtherTHPStrong bases, organometallics, reducing agents, oxidizing agents.Mild to strong acidic conditions (e.g., PPTS, CSA, TFA).

Experimental Protocols

Protection of a Primary Alcohol with the Oxan-4-yl Group

Objective: To protect a primary alcohol using 4-vinyloxytetrahydropyran under acidic catalysis.

Materials:

  • Primary alcohol (1.0 equiv)

  • 4-Vinyloxytetrahydropyran (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM.

  • Add 4-vinyloxytetrahydropyran to the solution.

  • Add PPTS to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Orthogonal Deprotection: Cleavage of a TBDMS Ether in the Presence of an Oxan-4-yl Ether

Objective: To demonstrate the orthogonality of the Oxy group by selectively cleaving a TBDMS ether while the Oxy group remains intact.

Materials:

  • Substrate bearing both TBDMS and Oxy ethers (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the protected diol in anhydrous THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alcohol with the intact Oxy group.

Visualization of Orthogonal Deprotection

The following diagram illustrates a hypothetical multi-step synthesis showcasing the orthogonal removal of TBDMS, Oxy, and Bn protecting groups.

Orthogonal_Deprotection cluster_0 Multi-Protected Intermediate cluster_1 Selective Deprotection Steps A R-CH(OTBDMS)-CH(OOxy)-CH2OBn B R-CH(OH)-CH(OOxy)-CH2OBn A->B TBAF, THF C R-CH(OTBDMS)-CH(OH)-CH2OBn A->C PPTS, EtOH D R-CH(OTBDMS)-CH(OOxy)-CH2OH A->D H2, Pd/C

Caption: Orthogonal deprotection of a multi-protected intermediate.

Mechanism of Oxan-4-yl Group Introduction and Cleavage

The formation and cleavage of the oxan-4-yl ether proceed via an acid-catalyzed mechanism involving a resonance-stabilized oxocarbenium ion intermediate.

Reaction_Mechanism cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Protected_Alcohol R-O-Oxy Alcohol->Protected_Alcohol + Oxocarbenium Ion - H+ Vinyl_Ether 4-Vinyloxytetrahydropyran Oxocarbenium_Ion Oxocarbenium Ion Vinyl_Ether->Oxocarbenium_Ion + H+ Protonation H+ Protected_Alcohol_D R-O-Oxy Oxocarbenium_Ion_D Oxocarbenium Ion Protected_Alcohol_D->Oxocarbenium_Ion_D + H+ Protonation_D H+ Hemiacetal Unstable Hemiacetal Oxocarbenium_Ion_D->Hemiacetal + H2O Alcohol_D R-OH Hemiacetal->Alcohol_D -> R-OH + 4-Hydroxytetrahydropyran

Caption: Mechanism of oxan-4-yl protection and deprotection.

Conclusion

The oxan-4-yl protecting group presents a valuable addition to the synthetic chemist's toolkit. Its key advantages, namely the avoidance of diastereomer formation and its distinct acid lability, position it as a strategic choice for complex molecule synthesis. By understanding its stability profile in relation to other common protecting groups, researchers can design more efficient and elegant synthetic routes, leveraging the power of orthogonality to achieve their synthetic goals.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Baran, P. S. (2012). Classics in Total Synthesis II: More Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Protecting Groups for Alcohols. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2002). The Synthesis of Complex Natural Products. In Modern Organic Synthesis (pp. 1-46). Springer. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189–199. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Oxan-4-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Oxan-4-yl carbonochloridate (CAS No. 89641-80-5). As a reactive chloroformate ester widely utilized in the synthesis of complex molecules, its handling and disposal demand a rigorous, science-first approach.[1][2] This document moves beyond mere procedural lists to provide a deep, mechanistic understanding of the "why" behind each step, ensuring that safety and regulatory compliance are embedded in your laboratory's workflow. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream with confidence and precision.

Core Hazard & Reactivity Profile

Understanding the chemical nature of this compound is fundamental to its safe handling. As a chloroformate, its reactivity is dominated by the highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity is the primary concern during disposal.

The most critical reaction from a disposal standpoint is its rapid and exothermic hydrolysis. In the presence of water or moisture, it decomposes to form tetrahydro-2H-pyran-4-ol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[3] This reaction underscores the necessity for controlled neutralization rather than simple dilution or casual disposal.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 89641-80-5[1]
Molecular Formula C₆H₉ClO₃[1][4]
Molecular Weight 164.59 g/mol [1]
Primary Hazards Causes severe skin burns and eye damage; Corrosive to the respiratory tract; Reacts violently with water.[3][5]

Essential Safety Framework: Controls & PPE

Given the corrosive nature of this compound and its hydrolysis products, a robust safety framework is non-negotiable.

Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain volatile compounds and any HCl gas generated during neutralization.

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

EquipmentSpecification & Rationale
Eye Protection Chemical splash goggles and a full-face shield. Protects against splashes of the corrosive liquid and potential violent reactions.
Hand Protection Heavy-duty nitrile or butyl rubber gloves. Standard latex gloves offer insufficient protection. Ensure gloves are changed immediately upon contamination.
Body Protection A flame-resistant laboratory coat, fully fastened.
Footwear Closed-toe shoes made of a chemically resistant material.

The Disposal Decision Workflow

The appropriate disposal path for this compound depends entirely on the quantity of waste. The following workflow provides a clear decision-making framework.

DisposalWorkflow start Assess Quantity of This compound Waste q_small Residual / Trace Quantities (e.g., from rinsing glassware) start->q_small < 5-10 g q_bulk Bulk / Unused Reagent (> 5-10 g or mL) start->q_bulk > 5-10 g proc1 Follow Protocol 1: In-Lab Neutralization (Quenching) q_small->proc1 proc2 Follow Protocol 2: Containerize for EHS Disposal q_bulk->proc2

Caption: Disposal decision matrix for this compound.

Protocol 1: In-Lab Neutralization of Residual Quantities

This protocol is designed exclusively for small quantities of this compound, such as the residual material left after a reaction or when rinsing glassware. The principle is to perform a controlled hydrolysis using a weak base to simultaneously neutralize the generated HCl.

Materials:

  • Ice bath

  • Stir plate and stir bar

  • Beaker of appropriate size (at least 10x the volume of the waste)

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood. Place a beaker containing the sodium bicarbonate solution on a stir plate within a larger container to create an ice bath. Begin gentle stirring.

    • Causality: The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis reaction, preventing boiling and uncontrolled release of aerosols.[6] The weak base will neutralize the HCl as it forms, preventing the release of corrosive gas.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution dropwise.

    • Causality: A slow addition rate is paramount to control the reaction rate.[6] You will observe gas evolution (CO₂); adding the chloroformate too quickly can cause excessive foaming and a potential overflow of corrosive material.

  • Reaction & Quenching: Continue stirring the solution in the ice bath for at least one hour after the addition is complete. This ensures the hydrolysis reaction goes to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution. The pH should be between 6.0 and 8.0. If it is still acidic, add more sodium bicarbonate solution until the pH is in the neutral range.

    • Trustworthiness: This step validates that all the chloroformate has been hydrolyzed and the resulting HCl has been fully neutralized.

  • Final Disposal: Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with a copious amount of water. However, you must always consult and adhere to your institution's and local municipality's specific guidelines for aqueous waste disposal.[7][8]

Protocol 2: Management of Bulk & Unused Material

Attempting to neutralize bulk quantities of this compound in the lab is extremely hazardous and is strongly discouraged. The large-scale exotherm and gas evolution can easily overwhelm standard laboratory controls. Bulk and unused material must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office or a certified waste contractor.[9][10]

Step-by-Step Methodology:

  • Container Integrity: Ensure the original container is in good condition, with a tightly sealed cap. If the original container is compromised, carefully transfer the material to a new, appropriate, and clearly labeled waste container.

  • Labeling: The container must be labeled clearly with a "Hazardous Waste" tag.[8][9] The label must include the full, unabbreviated chemical name: "this compound".

  • Storage in a Satellite Accumulation Area (SAA): Place the labeled container in a designated SAA within your laboratory.[8][10] This area must be at or near the point of generation.

    • Causality: The SAA ensures the waste is stored safely and remains under the control of laboratory personnel. It must be segregated from incompatible materials, particularly bases, to prevent accidental reaction.[8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate beyond the limits set by regulations (e.g., 55 gallons total hazardous waste or 1 quart of acutely toxic waste).[10][11]

Emergency Procedures: Spills & Exposure

Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels.

  • Place the contaminated absorbent into a sealed container, label it as hazardous waste, and arrange for EHS pickup.

  • For large spills, evacuate the lab and contact your EHS emergency line immediately.[11]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[12]

By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Vulcanchem. This compound - 89641-80-5.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Clinical Lab Management Association. Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Wikipedia. Chloroformate.
  • PubChemLite. Oxan-4-yl chloroformate (C6H9ClO3).
  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels.
  • Sigma-Aldrich. SAFETY DATA SHEET - Tin(IV) chloride. Available from: (Note: This SDS is for a different chemical but provides representative first aid measures for corrosive substances).
  • Sigma-Aldrich. SAFETY DATA SHEET - ethyl chloroformate.
  • PubChem. Oxane-4-carbonyl chloride | C6H9ClO2 | CID 2795505.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.